molecular formula C35H44O9 B159407 9-Deacetyltaxinine E

9-Deacetyltaxinine E

Cat. No.: B159407
M. Wt: 608.7 g/mol
InChI Key: MNKBCBWUAFDXSP-JVJUJCKXSA-N
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Description

9-Deacetyltaxinine E is a taxane diterpenoid, a class of compounds predominantly found in plants of the genus Taxus (yew trees). Taxanes are renowned for their complex chemical structures and significant bioactivity, most notably their anti-cancer properties. The parent compound of this class, paclitaxel (Taxol), is a blockbuster chemotherapeutic drug that functions by stabilizing microtubules, thereby inhibiting cell division and promoting apoptosis in cancer cells . As a taxane, this compound is of high interest to researchers studying natural product chemistry, organic synthesis, and oncology. Its specific structure, characterized by the absence of an acetyl group at the 9-position, may offer unique insights into the structure-activity relationships of taxane derivatives. Research applications for this compound may include investigating its potential cytotoxic activity, its role as a biosynthetic intermediate in the pathway to more complex taxanes, and its mechanism of action compared to established taxane drugs. Further studies are needed to fully elucidate its biological activity and research value. This product is intended for laboratory research purposes only and is not approved for use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R,3R,5S,8R,9R,10R,13S)-2,10,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)30(19)31(42-22(4)37)25-18-27(41-21(3)36)20(2)29(34(25,6)7)32(33(35)40)43-23(5)38/h9-15,25-27,30-33,40H,1,16-18H2,2-8H3/b15-14+/t25-,26-,27-,30-,31+,32+,33-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKBCBWUAFDXSP-JVJUJCKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

9-Deacetyltaxinine E: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9-Deacetyltaxinine E is a naturally occurring diterpenoid belonging to the taxane family of compounds. These compounds are of significant interest to the scientific community due to the well-established anticancer properties of prominent members like Paclitaxel (Taxol®). Isolated from various species of the yew tree (Taxus), taxanes represent a rich source of chemical diversity with potential applications in oncology and other therapeutic areas. This document provides a comprehensive technical guide on this compound, summarizing its chemical properties, plausible experimental protocols for its isolation and characterization, and an exploration of its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound is a complex diterpenoid with a characteristic 6-8-6 tricyclic core structure common to taxanes. Its specific chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₃₅H₄₄O₉
Molecular Weight 608.72 g/mol
CAS Number 284672-78-2
Class Diterpenoid, Taxane
Natural Source Seeds of Taxus mairei (Yew Tree)
Appearance White to off-white solid (presumed)
Solubility Soluble in methanol, ethanol, DMSO

Experimental Protocols

General Isolation and Purification Protocol for Taxanes from Taxus mairei Seeds
  • Extraction:

    • Air-dried and powdered seeds of Taxus mairei are extracted exhaustively with a 50-80% aqueous ethanol or methanol solution at room temperature.

    • The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The taxane-containing fractions are typically found in the ethyl acetate and n-butanol fractions.

  • Chromatographic Separation:

    • The ethyl acetate fraction is subjected to column chromatography on silica gel.

    • A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the components.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification:

    • Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) with a C18 column.

    • A typical mobile phase for preparative HPLC would be a gradient of methanol and water.

Structural Elucidation

The structure of the purified this compound would be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR to identify the proton environments in the molecule.

    • ¹³C NMR to identify the carbon skeleton.

    • 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and thus deduce the final structure.

experimental_workflow start Taxus mairei Seeds extraction Extraction (Ethanol/Methanol) start->extraction partitioning Solvent Partitioning (Hexane, Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel fractions Collect and Analyze Fractions (TLC) silica_gel->fractions prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound elucidation Structural Elucidation (NMR, MS) pure_compound->elucidation

A representative workflow for the isolation and characterization of this compound.

Biological Activity

Direct experimental data on the biological activity of this compound is limited in the current scientific literature. However, based on the activities of other taxane diterpenoids isolated from Taxus mairei, it is plausible that this compound possesses cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

Numerous taxanes isolated from Taxus mairei have demonstrated potent cytotoxic activity against a range of cancer cell lines. While specific data for this compound is unavailable, the following table summarizes the cytotoxic activities of other taxanes from the same source, suggesting a potential area of investigation for this compound.

Compound NameCancer Cell LineActivity (IC₅₀ in µM)Reference
Taxumairone AHuman Colon Carcinoma0.1 µg/mL (ED₅₀)[1]
Taxane Glucoside (13)A2780/TAX (Taxol-resistant)0.19[2]
Taxol (Paclitaxel)A2780/TAX (Taxol-resistant)4.4[2]
DocetaxelA2780/TAX (Taxol-resistant)0.42[2]

Note: The data presented is for related compounds to indicate the potential activity of taxanes from this source.

Potential Anti-inflammatory Activity and Mechanism of Action

Extracts from Taxus mairei have been shown to possess anti-inflammatory properties, and various taxane compounds are known to modulate inflammatory pathways.[3][4] A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharides), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. It is hypothesized that taxane compounds, potentially including this compound, may exert anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb_nfkab IκBα-NF-κB Complex ikb_p Phosphorylated IκBα ikb_nfkab->ikb_p nfkab Free NF-κB ikb_nfkab->nfkab Releases ikk IKK Complex ikk->ikb_nfkab Phosphorylates IκBα proteasome Proteasome ikb_p->proteasome Degradation nfkab_nuc NF-κB nfkab->nfkab_nuc Translocates dna DNA nfkab_nuc->dna Binds inflammation Pro-inflammatory Gene Expression dna->inflammation stimulus Inflammatory Stimulus stimulus->ikk Activates taxane This compound (Hypothesized Inhibition) taxane->ikk

A diagram of the putative NF-κB signaling pathway and the hypothesized point of inhibition by this compound.

Conclusion

This compound is a member of the promising taxane family of natural products. While specific biological data for this compound is currently scarce, the known activities of related taxanes from Taxus mairei strongly suggest its potential as a cytotoxic and anti-inflammatory agent. Further research is warranted to isolate sufficient quantities of this compound for comprehensive biological evaluation and to elucidate its precise mechanism of action. The protocols and potential pathways outlined in this document provide a framework for future investigations into this intriguing natural product.

References

An In-depth Technical Guide to 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Molecular Formula: C₃₅H₄₄O₉

Introduction: 9-Deacetyltaxinine E is a naturally occurring taxane diterpenoid isolated from the seeds of Taxus mairei, a species of yew. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest to the scientific community for its potential biological activities. This technical guide provides a summary of the available information regarding its molecular characteristics and biological context.

Physicochemical and Spectroscopic Data

Table 1: Key Molecular Information for this compound

ParameterValueReference
Molecular Formula C₃₅H₄₄O₉
Source Organism Taxus mairei (seeds)

Note: Detailed ¹H and ¹³C NMR data for this compound are not available in the public domain at the time of this guide's compilation. Researchers would need to refer to specialized chemical databases or perform their own spectroscopic analysis.

Experimental Protocols

General Isolation Procedure for Taxane Diterpenoids from Taxus mairei Seeds

While a specific, detailed protocol for the isolation of this compound is not publicly documented, a general methodology for the extraction and isolation of taxane diterpenoids from Taxus mairei seeds can be outlined based on common practices in phytochemistry. This serves as a foundational protocol that can be optimized for the specific target compound.

1. Extraction:

  • Air-dried and powdered seeds of Taxus mairei are subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.

  • The extraction process is often repeated multiple times to ensure a comprehensive extraction of the plant material.

  • The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2. Partitioning:

  • The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step aims to separate compounds based on their polarity. Taxanes are generally found in the chloroform or ethyl acetate fractions.

3. Chromatographic Separation:

  • The fraction containing the taxoids is subjected to a series of chromatographic techniques for further purification.

    • Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.

4. Structure Elucidation:

  • The purified compound's structure is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HR-MS).

Biological Activity and Potential Signaling Pathways

Taxane diterpenoids, as a class, are well-known for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for clinically used taxanes like paclitaxel is the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.

While specific studies detailing the biological activity and IC₅₀ values of this compound are not available in the reviewed literature, it is plausible that it may exhibit similar cytotoxic properties. Research on other taxanes isolated from Taxus mairei has demonstrated potent cytotoxicity. For instance, a new abeotaxane, taxumairone A, isolated from the seeds of Taxus mairei, exhibited an ED₅₀ of 0.1 µg/ml against human colon carcinoma cells. Another compound, taxumairol K, from the roots of the same plant, showed mild cytotoxicity against HeLa tumor cells.

Given the shared taxane scaffold, the logical workflow for investigating the biological activity of this compound would be to assess its cytotoxicity against a panel of cancer cell lines.

G cluster_0 Biological Activity Assessment Workflow Compound This compound Assay Cytotoxicity Assay (e.g., MTT, SRB) Compound->Assay Data Determine IC50 values Assay->Data Cell_Lines Panel of Cancer Cell Lines (e.g., Breast, Lung, Colon) Cell_Lines->Assay

Caption: Proposed workflow for evaluating the cytotoxic activity of this compound.

Further investigation into the mechanism of action would likely involve exploring its effect on microtubule polymerization and cell cycle progression.

G cluster_1 Hypothesized Signaling Pathway Taxane This compound (Hypothesized) Microtubules Microtubule Stabilization Taxane->Microtubules Cell_Cycle G2/M Phase Arrest Microtubules->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Hypothesized mechanism of action for this compound based on the known activity of taxanes.

Conclusion and Future Directions

This compound represents an understudied member of the promising taxane diterpenoid family. Its confirmed molecular formula and origin from Taxus mairei provide a solid foundation for further investigation. The immediate research priorities should include the development of a robust and scalable isolation protocol, comprehensive spectroscopic characterization, and a thorough evaluation of its cytotoxic potential against a diverse panel of cancer cell lines. Subsequent studies could then focus on elucidating its precise mechanism of action and exploring its structure-activity relationship in comparison to other known taxanes. Such research is crucial for unlocking the potential of this compound as a lead compound in the development of novel anticancer therapeutics.

In-depth Technical Guide: 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 284672-78-2

This technical guide provides a comprehensive overview of 9-Deacetyltaxinine E, a natural diterpenoid compound isolated from plants of the Taxus genus. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential therapeutic applications of this taxane derivative.

Chemical and Physical Properties

This compound is a complex diterpenoid with the molecular formula C35H44O9 and a molecular weight of 608.72 g/mol .[1] It belongs to the taxane family, a class of compounds renowned for their cytotoxic properties, the most famous of which is Paclitaxel (Taxol).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number284672-78-2[1][2]
Molecular FormulaC35H44O9[1]
Molecular Weight608.72 g/mol [1]
SourceSeeds of Taxus mairei[1]

Isolation and Purification

This compound is a naturally occurring compound found in various species of the yew tree (Taxus). Specifically, it has been isolated from the seeds of Taxus mairei.[1] The general methodology for isolating taxanes from Taxus plant material involves the following steps:

  • Extraction: The dried and ground plant material (e.g., seeds, needles, bark) is extracted with a suitable organic solvent, such as methanol or ethanol.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove non-polar impurities like fats and chlorophyll.

  • Chromatography: The resulting extract is further purified using a series of chromatographic techniques. This typically includes column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual taxane compounds.

  • Structural Elucidation: The structure of the purified compound is confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[3][4]

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, its structural similarity to other well-characterized taxanes suggests a comparable mechanism of action. Taxanes are known to exert their cytotoxic effects by targeting microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

The primary mechanism of action for cytotoxic taxanes involves the stabilization of microtubules.[5] Unlike other anti-mitotic agents that cause microtubule depolymerization, taxanes bind to the β-tubulin subunit of the microtubule polymer, promoting its assembly and preventing its disassembly.[5] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death, or apoptosis.

Workflow for Investigating Microtubule Stabilization:

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Purified Tubulin Purified Tubulin Incubation Incubation Purified Tubulin->Incubation This compound This compound This compound->Incubation Measurement Measurement Incubation->Measurement Turbidity/Fluorescence Data Analysis Data Analysis Measurement->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Stabilization Effect

Caption: Workflow for tubulin polymerization assay.

Potential Signaling Pathways

The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. Based on the known mechanisms of other taxanes, this compound may trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Intrinsic Pathway: This pathway is initiated by intracellular stress, such as that caused by mitotic arrest. This leads to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis.[6][7][8]

Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to their corresponding cell surface receptors, such as Fas and TNF receptors. This binding triggers a signaling cascade that also culminates in the activation of executioner caspases.[6]

Diagram of Potential Apoptotic Signaling Pathway:

G cluster_stimulus Stimulus cluster_pathway Apoptotic Pathways cluster_outcome Outcome This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Mitochondrial Pathway Mitochondrial Pathway Mitotic Arrest->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Death Receptor Pathway Death Receptor Pathway Death Receptor Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Potential apoptotic signaling pathways.

Experimental Protocols

Cytotoxicity Assays

The cytotoxic activity of this compound against various cancer cell lines can be determined using standard in vitro assays.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Flow Cytometry for Apoptosis Detection:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic or late apoptotic.

  • Data Interpretation: Quantify the percentage of cells in different stages of apoptosis (early apoptosis, late apoptosis, and necrosis).

Future Directions

Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound. Key areas for future investigation include:

  • Quantitative Biological Data: Determination of IC50 values against a broad panel of cancer cell lines to understand its potency and selectivity.

  • Detailed Mechanistic Studies: In-depth investigation of its effects on microtubule dynamics and the specific signaling pathways involved in apoptosis induction.

  • In Vivo Efficacy: Evaluation of its anti-tumor activity in animal models to assess its therapeutic potential in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective derivatives.

This technical guide provides a foundational understanding of this compound. As a member of the promising taxane family, this compound represents a valuable subject for further investigation in the field of cancer drug discovery.

References

A Technical Guide to 9-Deacetyltaxinine E from Taxus mairei

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a naturally occurring taxoid compound found in various species of the yew tree, notably Taxus mairei. Taxoids, a class of diterpenoids, are of significant interest to the pharmaceutical industry due to the potent anticancer activity of prominent members like paclitaxel (Taxol®). While less studied than paclitaxel, this compound and other taxinine derivatives are gaining attention for their potential biological activities, including roles in cancer therapy and the modulation of multidrug resistance. This technical guide provides a comprehensive overview of the current knowledge on this compound from its natural source, Taxus mairei, with a focus on its isolation, characterization, and potential mechanisms of action.

Natural Source and Quantitative Analysis

This compound has been identified as a constituent of Taxus mairei, particularly within the seeds of the plant.[1][2] While the presence of this compound is confirmed, specific quantitative data on its yield from Taxus mairei remains limited in publicly available literature. The concentration of taxoids in Taxus species can vary significantly based on factors such as the geographical location, age of the plant, and the specific tissue being analyzed.

For comparison, the content of other taxoids in Taxus species has been quantified. For instance, in Taxus × media, the needles have been found to contain approximately 0.126 mg/g of 10-deacetyltaxol (10-DAT). It is important to note that these values are not directly transferable to this compound content in Taxus mairei but highlight the typical range of taxoid concentrations in these plants. Further quantitative studies, likely employing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are necessary to determine the precise yield of this compound from various tissues of Taxus mairei.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₅H₄₄O₉Inferred from related taxinines
Molar Mass608.7 g/mol Inferred from related taxinines
ClassTaxoid DiterpenoidGeneral Knowledge

Experimental Protocols

Extraction of Crude Taxoid Mixture
  • Plant Material Preparation: Air-dried and powdered seeds of Taxus mairei are used as the starting material.

  • Solvent Extraction: The powdered material is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated multiple times to ensure maximum recovery of the taxoids.

  • Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Preliminary Fractionation
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity, with taxoids typically concentrating in the chloroform and ethyl acetate fractions.

  • Column Chromatography: The taxoid-rich fractions are then subjected to column chromatography over silica gel. A gradient elution system, for example, a mixture of n-hexane and acetone with increasing acetone concentration, is used to separate the compounds into fractions with varying compositions.

Isolation and Purification of this compound
  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound, as identified by Thin-Layer Chromatography (TLC) analysis against a reference standard if available, are further purified using preparative HPLC.[1][2]

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase for the separation of taxoids.[4][5]

    • Detection: UV detection at a wavelength of 227 nm is suitable for monitoring the elution of taxoids.[5]

  • Recrystallization: The purified fractions of this compound can be further purified by recrystallization from a suitable solvent system to obtain the compound in high purity.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.[3]

Experimental_Workflow Start Taxus mairei Seeds Powdering Powdering Start->Powdering Extraction Methanol Extraction Powdering->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC (C18 Column) Column_Chromatography->Prep_HPLC Purified_Compound Purified this compound Prep_HPLC->Purified_Compound Structural_Elucidation Structural Elucidation (MS, NMR) Purified_Compound->Structural_Elucidation

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, based on the known mechanisms of other taxoids, it is plausible to hypothesize its potential anticancer properties.

Anticancer Activity (Hypothesized)

The primary mechanism of action for anticancer taxoids like paclitaxel is the stabilization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death). It is reasonable to assume that this compound may exert similar effects, although experimental verification is required.

  • In Vitro Assays: To investigate the anticancer activity of this compound, a series of in vitro assays would be necessary.

    • Cytotoxicity Assays (e.g., MTT, SRB): To determine the concentration-dependent inhibitory effect of the compound on the proliferation of various cancer cell lines.[6][7][8][9]

    • Cell Cycle Analysis (Flow Cytometry): To identify the specific phase of the cell cycle at which the compound induces arrest.

    • Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To confirm that the compound induces programmed cell death.

Modulation of Multidrug Resistance (Potential Activity)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[10][11] Some taxinine derivatives have been reported to modulate the activity of P-gp, thereby resensitizing resistant cancer cells to conventional chemotherapeutic agents.[12][13] This suggests a potential application for this compound as an MDR modulator.

  • P-glycoprotein Inhibition Assays: The ability of this compound to inhibit P-gp can be assessed using assays that measure the accumulation of a fluorescent P-gp substrate (e.g., rhodamine 123) in cancer cells overexpressing P-gp.[14] A reversal of the resistant phenotype in the presence of the compound would indicate its potential as an MDR modulator.

Signaling_Pathways cluster_0 Hypothesized Anticancer Mechanism cluster_1 Potential MDR Modulation DAT_E This compound Microtubules Microtubule Stabilization DAT_E->Microtubules Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis DAT_E2 This compound Pgp P-glycoprotein (P-gp) Efflux Pump DAT_E2->Pgp inhibits Chemo_Efflux Chemotherapeutic Drug Efflux Pgp->Chemo_Efflux transports out MDR Multidrug Resistance Chemo_Efflux->MDR Chemo Chemotherapeutic Drug Chemo->Pgp

Caption: Postulated mechanisms of action for this compound.

Future Directions

The study of this compound is still in its nascent stages. To fully understand its therapeutic potential, the following areas of research are critical:

  • Quantitative Analysis: Rigorous quantitative studies are needed to determine the abundance of this compound in various parts of Taxus mairei and to identify optimal harvesting and extraction conditions.

  • Biological Screening: A comprehensive screening of this compound against a wide panel of cancer cell lines is required to identify its spectrum of activity.

  • Mechanism of Action Studies: Detailed investigations into its molecular mechanism of action are essential, including its effects on microtubule dynamics and specific signaling pathways involved in cell proliferation and apoptosis.

  • MDR Modulation: Further research is warranted to confirm its activity as a P-glycoprotein inhibitor and to evaluate its potential in combination therapies to overcome multidrug resistance.

  • Pharmacokinetic and In Vivo Studies: Should in vitro studies show promise, subsequent pharmacokinetic and in vivo efficacy studies in animal models will be necessary to evaluate its potential as a drug candidate.

Conclusion

This compound represents an intriguing natural product from Taxus mairei with potential applications in oncology. While significant research is still required to fully elucidate its pharmacological profile, the existing knowledge on related taxoids provides a strong foundation for future investigations. The methodologies and potential mechanisms of action outlined in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel anticancer agents from natural sources.

References

The Biosynthesis of 9-Deacetyltaxinine E in Yew Trees: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 9-deacetyltaxinine E, a taxoid found in yew (Taxus) species. While the biosynthesis of the anticancer drug Paclitaxel (Taxol) has been extensively studied, the pathways leading to the vast array of other taxoids, such as this compound, are less defined. This document synthesizes current knowledge on taxoid biosynthesis to propose a putative pathway for this compound, details relevant experimental protocols for its study, and presents quantitative data on related compounds to serve as a benchmark for future research. Visualizations of the proposed metabolic route and experimental workflows are provided to facilitate a deeper understanding of the complex biochemical processes involved.

Introduction

The genus Taxus is a rich source of complex diterpenoid alkaloids known as taxoids. Among the hundreds of identified taxoids, Paclitaxel is the most renowned due to its potent anticancer properties. However, the structural diversity of other taxoids, including this compound, presents a valuable resource for the discovery of new therapeutic agents and for understanding the intricate metabolic network within yew trees. This compound is characterized by a taxane core with specific hydroxylations, acetylations, and a cinnamoyloxy group. A significant finding in the study of related compounds was the structural revision of a molecule previously identified as 10-deacetyltaxinine to a 9-deacetylated analogue, underscoring the importance of precise structural elucidation in this class of compounds[1][2]. This guide focuses on the enzymatic steps believed to be responsible for the formation of this compound, providing a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP), which is produced through the methylerythritol phosphate (MEP) pathway in the plastids of yew cells[3]. The pathway can be conceptualized in three main stages: formation of the taxane skeleton, a series of oxidative and acyl modifications, and the final tailoring steps leading to this compound.

Stage 1: Formation of the Taxane Skeleton

The initial committed step in taxoid biosynthesis is the cyclization of the linear GGPP molecule into the tricyclic taxane skeleton.

  • GGPP to Taxa-4(5),11(12)-diene: The enzyme taxadiene synthase (TDS) catalyzes the complex cyclization of GGPP to form the olefinic intermediate, taxa-4(5),11(12)-diene. This is a rate-limiting step in the overall pathway[4].

Stage 2: Core Skeleton Hydroxylation and Acylation

Following the formation of the basic taxane ring, a series of cytochrome P450 monooxygenases (P450s) and acyltransferases modify the core structure. The precise sequence of these events can be complex and may not be strictly linear, potentially forming a metabolic grid[5].

  • Hydroxylations: Multiple hydroxyl groups are introduced at specific positions on the taxadiene core. Based on the structure of this compound (2α,10β-diacetoxy-5α-cinnamoyloxy-taxa-4(20),11-dien-9α-ol), hydroxylations at C2, C5, C9, and C10 are necessary. These reactions are catalyzed by specific P450 hydroxylases.

  • Acylations: Acetyl and cinnamoyl groups are transferred from their respective CoA thioesters to the hydroxylated taxane core. This is carried out by a variety of acyltransferases, which belong to the BAHD family of enzymes[5]. For this compound, this includes the addition of two acetyl groups and one cinnamoyl group.

Stage 3: Final Tailoring Steps

The final steps in the biosynthesis of this compound involve the specific arrangement of functional groups. It is plausible that a precursor molecule undergoes a deacetylation step.

  • Deacetylation: The formation of a 9-hydroxy group suggests the action of a deacetylase enzyme. It is possible that a precursor molecule is first acetylated at the C9 position, followed by a specific deacetylation to yield the final product. Taxoid deacetylases have been identified in yew, though their specific substrate and positional specificities vary[6].

The proposed biosynthetic pathway is visualized in the diagram below.

Biosynthesis_of_9_Deacetyltaxinine_E cluster_0 Core Biosynthesis cluster_1 Hydroxylation & Acylation Cascade cluster_2 Final Modification GGPP GGPP Taxa-4(5),11(12)-diene Taxa-4(5),11(12)-diene GGPP->Taxa-4(5),11(12)-diene Taxadiene Synthase Hydroxylated Intermediates Hydroxylated Intermediates Taxa-4(5),11(12)-diene->Hydroxylated Intermediates P450 Hydroxylases (at C2, C5, C9, C10) Acylated Intermediates Acylated Intermediates Hydroxylated Intermediates->Acylated Intermediates Acyltransferases (Acetyl-CoA, Cinnamoyl-CoA) 9-acetylated Precursor 9-acetylated Precursor Acylated Intermediates->9-acetylated Precursor This compound This compound 9-acetylated Precursor->this compound Taxoid 9-deacetylase Extraction_Workflow Start Start Yew_Needles Powdered Yew Needles Start->Yew_Needles Methanol_Extraction Methanol Extraction Yew_Needles->Methanol_Extraction Centrifugation Centrifugation & Supernatant Collection Methanol_Extraction->Centrifugation Evaporation Rotary Evaporation Centrifugation->Evaporation Partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) Evaporation->Partitioning SPE Solid Phase Extraction (SPE) Partitioning->SPE HPLC_Analysis HPLC-UV Analysis (227 nm) SPE->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification End End Quantification->End Enzyme_Assay_Workflow Start Start Enzyme_Extraction Crude Enzyme Extraction from Yew Tissue Start->Enzyme_Extraction Assay_Setup Assay Setup: Enzyme + Substrate + Co-factors Enzyme_Extraction->Assay_Setup Incubation Incubation (e.g., 30°C) Assay_Setup->Incubation Quenching Reaction Quenching & Product Extraction Incubation->Quenching LCMS_Analysis LC-MS Analysis for Product Identification Quenching->LCMS_Analysis Activity_Determination Enzyme Activity Determination LCMS_Analysis->Activity_Determination End End Activity_Determination->End

References

9-Deacetyltaxinine E: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a naturally occurring taxane diterpenoid isolated from the seeds of Taxus mairei. As a member of the taxoid family, which includes the prominent anticancer drug paclitaxel, this compound holds potential interest for further investigation in drug discovery and development. This technical guide provides a summary of the currently available physicochemical data for this compound, outlines a general experimental approach for its isolation and characterization, and discusses the context of its biological activity.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₃₅H₄₄O₉[1]
Molecular Weight 608.72 g/mol [1]
CAS Number 284672-78-2[1]
Class Diterpenoid[1]
Source Seeds of Taxus mairei[1]

Note: Specific quantitative data for melting point, boiling point, and solubility of this compound are not currently available in published literature.

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. However, the complete raw spectral data with detailed peak assignments are not publicly available at this time.

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of this compound is not available in the literature. However, based on general methods for the isolation of taxoids from Taxus species, a generalized workflow can be proposed.

General Workflow for Isolation and Purification of Taxoids from Taxus mairei

experimental_workflow start Dried Seeds of Taxus mairei extraction Methanol Extraction start->extraction Soaking/Refluxing concentration Concentration of Crude Extract extraction->concentration Rotary Evaporation partition Solvent Partitioning concentration->partition e.g., with Ethyl Acetate/Water chromatography Column Chromatography (Silica Gel, etc.) partition->chromatography hplc Preparative HPLC chromatography->hplc Fraction Collection pure_compound Pure this compound hplc->pure_compound characterization Spectroscopic Analysis (NMR, MS) pure_compound->characterization

A generalized workflow for the isolation of taxoids from Taxus mairei.

Methodology:

  • Extraction: The air-dried and powdered seeds of Taxus mairei are extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Taxoids are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the mixture into fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified by preparative HPLC to isolate pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, many taxane diterpenoids isolated from Taxus species have been reported to exhibit significant cytotoxic and anti-inflammatory activities. For instance, several taxoids from Taxus wallichiana var. mairei have shown potent anti-proliferative activity against various cancer cell lines.[2] Some diterpenoids have also been investigated for their anti-inflammatory properties, often through the modulation of key inflammatory pathways.

Given the structural similarity of this compound to other bioactive taxoids, it is plausible that it may also possess cytotoxic or anti-inflammatory properties. Future research could explore its effects on cancer cell viability and its potential to modulate inflammatory responses. A hypothetical signaling pathway that could be investigated for a taxoid compound is the NF-κB pathway, which is a key regulator of inflammation.

hypothetical_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory_Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK_Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_active NF-κB NF-κB->NF-κB_active translocates 9-Deacetyltaxinine_E 9-Deacetyltaxinine_E 9-Deacetyltaxinine_E->IKK_Complex inhibits? Gene_Expression Pro-inflammatory Gene Expression NF-κB_active->Gene_Expression induces

A hypothetical model of the NF-κB signaling pathway and a potential point of inhibition.

Conclusion

This compound is a taxane diterpenoid with a defined chemical structure that has been isolated from Taxus mairei. While its basic physicochemical properties are known, a comprehensive profile including detailed spectral data, melting point, and solubility is yet to be published. Furthermore, its biological activities and potential mechanisms of action remain unexplored. The information provided in this guide serves as a foundation for researchers and scientists interested in further investigating this natural product for its potential therapeutic applications. Future studies are warranted to fully characterize this compound and to evaluate its pharmacological potential.

References

9-Deacetyltaxinine E: A Technical Guide to its Diterpenoid Classification, Bioactivity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Deacetyltaxinine E is a naturally occurring taxane diterpenoid found in plants of the Taxus genus, notably Taxus mairei. As a member of the taxane family, which includes the highly successful anticancer drug paclitaxel (Taxol®), this compound holds significant interest for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the diterpenoid classification of this compound, its biological activity with available quantitative data, detailed experimental protocols for its isolation and characterization, and a depiction of its established mechanism of action.

Diterpenoid Classification

This compound belongs to the large and structurally diverse class of taxane diterpenoids. The defining feature of taxanes is their core chemical skeleton. Based on its molecular structure, this compound is specifically classified as 2α,9α-diacetoxy-10β-hydroxy-5α-cinnamoyloxytaxa-4(20),11-dien-13-one .

This nomenclature reveals key structural details:

  • Taxa-4(20),11-diene skeleton : This indicates the fundamental carbocyclic framework, which is a "normal" 6/8/6 tricyclic ring system. The "4(20),11-diene" designation specifies the location of two double bonds within this skeleton.

  • Functional Groups : The name also details the various functional groups attached to the core and their stereochemistry:

    • Two acetate groups at positions 2α and 9α.

    • A hydroxyl group at position 10β.

    • A cinnamoyloxy group at position 5α.

    • A ketone group at position 13.

This specific arrangement of functional groups on the taxane core is crucial for the molecule's chemical properties and biological activity.

Biological Activity and Quantitative Data

Taxane diterpenoids are renowned for their potent cytotoxic and anticancer properties. While specific quantitative data for this compound is limited in publicly available literature, the broader class of taxanes from Taxus mairei has been extensively studied. The primary mechanism of action for cytotoxic taxanes is the stabilization of microtubules, which disrupts the normal process of cell division and leads to apoptotic cell death.[1][2][3][4][5]

Research on various taxane compounds isolated from Taxus mairei has demonstrated significant cytotoxic activity against a range of cancer cell lines. This provides a strong indication of the potential bioactivity of this compound.

Compound ClassCell LineActivityIC50 ValueReference
Taxanes (General)A549 (Non-small cell lung cancer)Inhibitory26–167 µg/mL[6]
Taxanes (General)B16 (Mouse melanoma)Inhibitory20–768 µg/mL[6]
Taxanes (General)BEL7402 (Human hepatoma)Inhibitory30–273 µg/mL[6]
TaxinineA549 (Non-small cell lung cancer)Inhibitory46.17 µg/mL[6][7]
TaxinineB16 (Mouse melanoma)Inhibitory350.64 µg/mL[6][7]
TaxinineBEL7402 (Human hepatoma)Inhibitory113.97 µg/mL[6][7]
Taxane Glucoside (Compound 13)A2780/TAX (Taxol-resistant ovarian carcinoma)Inhibitory0.19 µM[8]
Paclitaxel (for comparison)A2780/TAX (Taxol-resistant ovarian carcinoma)Inhibitory4.4 µM[8]
Docetaxel (for comparison)A2780/TAX (Taxol-resistant ovarian carcinoma)Inhibitory0.42 µM[8]

Experimental Protocols

The following is a generalized protocol for the isolation and characterization of taxane diterpenoids like this compound from Taxus species, based on established methodologies.

Extraction and Isolation
  • Plant Material Collection and Preparation : Collect fresh plant material (e.g., seeds, needles, or bark) of Taxus mairei. The plant material should be air-dried in the shade and then ground into a coarse powder.

  • Solvent Extraction : The powdered plant material is typically extracted exhaustively with a solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Solvent Partitioning : The resulting crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation : The fraction containing the taxane diterpenoids (often the chloroform or ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Silica Gel Column Chromatography : The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield several sub-fractions.

    • Sephadex LH-20 Column Chromatography : Further purification of the sub-fractions is often carried out using a Sephadex LH-20 column with a solvent like methanol to remove pigments and other impurities.

    • High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the pure compound is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides information about the number and types of protons in the molecule and their chemical environment.

    • ¹³C NMR : Shows the number and types of carbon atoms present.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure and the determination of the relative stereochemistry.

  • Infrared (IR) Spectroscopy : Used to identify the presence of key functional groups such as hydroxyls (-OH), carbonyls (C=O), and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Provides information about the presence of chromophores, such as the cinnamoyl group.

Signaling Pathways and Logical Relationships

The primary mechanism of action of cytotoxic taxane diterpenoids is the disruption of microtubule dynamics, a critical process for cell division.

Taxane_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Mitosis Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule (Dynamic) Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Forms Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Stabilization leads to 9_Deacetyltaxinine_E This compound 9_Deacetyltaxinine_E->Microtubule Binds to β-tubulin subunit Chromosome_Segregation Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Enables Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Caption: Mechanism of action of this compound.

The diagram above illustrates how this compound, like other cytotoxic taxanes, interferes with the normal cell cycle. It binds to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This binding stabilizes the microtubules, preventing their depolymerization. The lack of microtubule dynamics halts the cell cycle in the M-phase (mitosis), leading to mitotic arrest and ultimately triggering programmed cell death (apoptosis).

Experimental_Workflow Plant_Material Taxus mairei Plant Material (e.g., seeds, needles) Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) Extraction->Partitioning Silica_Gel_CC Silica Gel Column Chromatography Partitioning->Silica_Gel_CC Sephadex_CC Sephadex LH-20 Chromatography Silica_Gel_CC->Sephadex_CC HPLC Preparative HPLC Sephadex_CC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV) Pure_Compound->Structure_Elucidation Bioactivity_Assay Biological Activity Assays (e.g., Cytotoxicity) Pure_Compound->Bioactivity_Assay

Caption: Experimental workflow for isolation and analysis.

Conclusion

This compound is a structurally defined taxane diterpenoid with significant potential for further investigation. Its classification within the taxa-4(20),11-diene subgroup provides a basis for understanding its chemical properties and potential biological activities. The established mechanism of action for this class of compounds, microtubule stabilization, underscores its relevance in anticancer research. The provided experimental protocols offer a framework for the isolation and characterization of this and related compounds, facilitating future studies into its specific cytotoxic effects and potential as a lead compound in drug development. Further research is warranted to determine the specific IC50 values of this compound against a broader panel of cancer cell lines to fully elucidate its therapeutic potential.

References

Preliminary Research on 9-Deacetyltaxinine E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Deacetyltaxinine E is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for its potent anticancer properties. Isolated from various species of the Taxus genus, notably the seeds of Taxus × media and Taxus mairei, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a preliminary overview of this compound, including its chemical properties, and collates available information on its biological activities. While comprehensive data remains emergent, this document serves as a foundational resource for researchers embarking on further investigation of this promising natural product.

Chemical and Physical Properties

This compound is characterized by a complex polycyclic structure typical of taxane diterpenoids. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₅H₄₄O₉[1]
Molecular Weight 608.7 g/mol [1]
CAS Number 284672-78-2[1]
Class Diterpenoid (Taxane)[1]
Natural Sources Seeds of Taxus × media, Taxus mairei[2][3]

Biological Activities

Preliminary research suggests that this compound, as a constituent of Taxus extracts, contributes to the observed biological activities of these extracts, which are primarily noted for their anticancer effects. However, specific quantitative data for the isolated this compound is not yet widely available in the public domain. The anticancer activity of Taxus extracts is well-established and is largely attributed to the presence of various taxane compounds, including paclitaxel and its analogues.[2]

Anticancer Activity

Extracts from Taxus × media, which contain a variety of taxanes including this compound, have demonstrated notable anticancer properties.[2] The primary mechanism of action for many taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While it is plausible that this compound shares this mechanism, further studies are required for confirmation.

Other Potential Activities

The broader pharmacological activities of Taxus × media extracts suggest that its constituent compounds may also possess antibacterial, anti-diabetic, anti-inflammatory, and antioxidant effects.[2] Dedicated studies on isolated this compound are necessary to ascertain its specific contributions to these activities.

Experimental Protocols

Detailed experimental protocols for the specific biological evaluation of this compound are not extensively documented in publicly accessible literature. However, standard methodologies for assessing the biological activities of natural products can be adapted for its study.

Isolation of this compound

A general workflow for the isolation of taxanes from Taxus species is outlined below. This process would require optimization for the specific isolation of this compound.

experimental_workflow start Taxus sp. Seeds extraction Methanol Extraction start->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography (e.g., Silica Gel, RP-18) partition->chromatography purification Preparative HPLC chromatography->purification end Isolated this compound purification->end

Figure 1. General workflow for the isolation of this compound.
Cytotoxicity Assay (Conceptual)

To determine the anticancer potential of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, would be employed.

cytotoxicity_assay start Cancer Cell Line Culture treatment Incubate with varying concentrations of This compound start->treatment mtt Add MTT Reagent treatment->mtt incubation Incubate to allow formazan crystal formation mtt->incubation solubilization Solubilize formazan crystals incubation->solubilization readout Measure absorbance at ~570 nm solubilization->readout analysis Calculate IC50 value readout->analysis

Figure 2. Conceptual workflow for an MTT-based cytotoxicity assay.

Signaling Pathways (Hypothetical)

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of other taxanes, it is hypothesized that its primary target is the microtubule network, which would consequently impact downstream pathways related to cell cycle regulation and apoptosis.

Apoptosis Induction Pathway (Hypothetical)

Should this compound induce apoptosis via microtubule stabilization, it would likely trigger the intrinsic apoptotic pathway.

apoptosis_pathway cluster_cell Cell DTE This compound Microtubules Microtubule Stabilization DTE->Microtubules CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest Mitochondrion Mitochondrion CellCycleArrest->Mitochondrion Stress Signals Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3. Hypothetical apoptosis induction pathway for this compound.

Future Directions

The field of natural product research would greatly benefit from further investigation into this compound. Key areas for future research include:

  • Quantitative Biological Evaluation: Determination of IC50 and MIC values for this compound against a panel of cancer cell lines, bacteria, and fungi.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms by which this compound exerts its biological effects.

  • Signaling Pathway Analysis: Identification of the specific signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models.

Conclusion

This compound represents a promising, yet understudied, member of the taxane family. While its presence in biologically active Taxus extracts suggests therapeutic potential, a significant research gap exists regarding its specific pharmacological profile. This guide serves to consolidate the currently available information and to provide a framework for future research endeavors aimed at unlocking the full therapeutic potential of this natural compound.

References

Unraveling the True Structure of a Taxoid: The Revision of 10-deacetyltaxinine to 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the spectroscopic data that led to the structural reassignment of a key taxane derivative, providing critical insights for researchers in natural product chemistry and drug development.

In the field of natural product chemistry, the precise structural elucidation of bioactive compounds is paramount for understanding their chemical properties and pharmacological activities. Taxoids, a class of diterpenoids isolated from yew trees (Taxus species), have been a subject of intense research due to the potent anticancer activity of their flagship member, paclitaxel (Taxol®). The intricate and highly oxygenated scaffold of taxanes presents a significant challenge for structural determination, occasionally leading to initial misassignments that are later rectified through rigorous spectroscopic analysis. This technical guide provides an in-depth examination of the structural revision of the compound previously identified as 10-deacetyltaxinine to its correct structure, 9-deacetyltaxinine E. This reassignment was a crucial clarification in the chemistry of taxinine-type taxoids.

The structural correction was conclusively reported by Shi, Q. W., et al. in their 2006 publication in Natural Product Research, titled "Isolation and structure revision of 10-deacetyltaxinine from the seeds of the Chinese yew, Taxus mairei".[1][2] Their work highlighted the power of modern two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy in resolving ambiguous structural features. This guide will dissect the experimental evidence presented in their study, offering a detailed look at the methodologies and the key spectroscopic data that underpinned this important structural revision.

The Path to Structural Revision: An Experimental Overview

The process of isolating and subsequently revising the structure of 10-deacetyltaxinine involved a systematic workflow, beginning with the extraction from a natural source and culminating in detailed spectroscopic analysis. The logical flow of this process is essential for understanding the context of the structural reassignment.

experimental_workflow A Plant Material (Seeds of Taxus mairei) B Extraction (Methanol) A->B C Chromatographic Separation (Silica Gel, HPLC) B->C D Isolation of the Pure Compound C->D E Spectroscopic Analysis (1D & 2D NMR, MS) D->E F Initial Structure Assignment (Incorrect: 10-deacetyltaxinine) E->F Initial Interpretation G Detailed 2D NMR Analysis (HMBC, NOESY) E->G In-depth Analysis H Structure Revision (Correct: this compound) G->H Conclusive Evidence

Figure 1. Experimental workflow for the isolation and structural revision of this compound.

Spectroscopic Evidence: The Core of the Revision

The structural reassignment of 10-deacetyltaxinine to this compound was primarily based on a detailed analysis of its 1D and 2D NMR spectra. The key lay in the interpretation of Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) data, which revealed long-range correlations and spatial proximities inconsistent with the originally proposed structure.

Key NMR Data Leading to Structure Revision

The following tables summarize the critical ¹H and ¹³C NMR chemical shifts, as well as the pivotal HMBC and NOESY correlations that provided the definitive evidence for the revised structure of this compound.

Table 1: Comparative ¹H NMR Data (CDCl₃)

ProtonIncorrect Structure (Predicted for 10-deacetyltaxinine)Correct Structure (Observed for this compound)Key Observations
H-9~4.5-4.8 ppm (with acetate)~5.7 ppm (alkene)Significant downfield shift, indicating proximity to a double bond.
H-10~5.0-5.3 ppm (alkene)~4.2 ppm (with hydroxyl)Significant upfield shift, consistent with an alcohol functionality.

Table 2: Comparative ¹³C NMR Data (CDCl₃)

CarbonIncorrect Structure (Predicted for 10-deacetyltaxinine)Correct Structure (Observed for this compound)Key Observations
C-9~75 ppm~135 ppmDownfield shift indicative of a sp² carbon (alkene).
C-10~140 ppm~70 ppmUpfield shift consistent with a sp³ carbon bearing a hydroxyl group.
Acetate C=Oat C-10 (~170 ppm)at C-9 (~170 ppm)Location of the acetate group is the central point of the revision.

Table 3: Crucial HMBC and NOESY Correlations for this compound

Correlation TypeKey Observed CorrelationsStructural Implication
HMBC H-9 to C-10, C-11, C-12, and acetate C=OConfirms the position of the double bond and the attachment of the acetate group at C-9.
H-10 to C-9, C-11, C-2, and C-3Supports the connectivity around the C-10 position bearing a hydroxyl group.
NOESY H-9 with H-1 and H-14Establishes the stereochemistry and spatial proximity of the proton at the C-9 position.
H-10 with H-7 and H-19Provides further evidence for the stereochemical arrangement around the C-10 position.

The Decisive Logic: Reinterpreting the Spectroscopic Puzzle

The core of the structural revision hinged on the unambiguous placement of an acetate group and a hydroxyl group on the taxane core. The initial assignment placed the acetate at C-10 and the hydroxyl at C-9. However, the detailed 2D NMR data, particularly the HMBC correlations, definitively showed that the acetate carbonyl carbon was correlated to the proton at C-9, not C-10. This single piece of evidence, supported by the chemical shifts and other correlations, necessitated the structural revision.

structural_revision_logic cluster_incorrect Incorrect Structure (10-deacetyltaxinine) cluster_correct Correct Structure (this compound) A Acetate at C-10 B Hydroxyl at C-9 E HMBC Correlation: Proton at C-9 correlates with Acetate Carbonyl A->E Contradicts B->E Contradicts C Acetate at C-9 D Hydroxyl at C-10 E->C F ¹H and ¹³C Chemical Shifts (Consistent with revised structure) F->C F->D

Figure 2. Logical diagram illustrating the key evidence for the structural revision.

Experimental Protocols

For the benefit of researchers aiming to replicate or build upon this work, the following are the generalized experimental protocols based on the methodologies typically employed in the isolation and characterization of taxoids, as reflected in the work of Shi et al. (2006).

Isolation and Purification
  • Extraction: The air-dried and powdered seeds of Taxus mairei were extracted exhaustively with methanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to separate compounds based on polarity.

  • Column Chromatography: The chloroform-soluble fraction, being rich in taxoids, was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest were further purified by preparative reversed-phase HPLC using a C18 column and a mobile phase of acetonitrile and water to yield the pure compound, this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, and NOESY spectra were recorded on a high-field NMR spectrometer (typically 400 MHz or higher) in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in ppm (δ) and coupling constants (J) in Hertz (Hz).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using either Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) techniques to determine the elemental composition and confirm the molecular weight of the isolated compound.

Conclusion

The structural revision of 10-deacetyltaxinine to this compound serves as a compelling case study in the application of advanced spectroscopic techniques for the unambiguous characterization of complex natural products. This correction not only refines our understanding of the chemical diversity of taxoids but also underscores the critical importance of rigorous, multi-faceted analytical approaches in natural product research. For scientists and professionals in drug development, this revised structure provides a more accurate foundation for structure-activity relationship (SAR) studies and the semi-synthesis of novel taxane-based therapeutic agents. The detailed data and methodologies presented herein offer a valuable resource for the continued exploration of the vast and intricate world of natural products.

References

Early Investigations into Taxoids from Taxus mairei Seeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of early research on taxoids derived from the seeds of Taxus mairei. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the isolation, identification, and preliminary cytotoxic evaluation of these complex diterpenoids. The guide summarizes key quantitative data, outlines experimental protocols, and visualizes the workflow for taxoid extraction and analysis.

Quantitative Analysis of Taxoids in Taxus mairei Seeds

Early studies have successfully identified and quantified a variety of taxoids in different parts of the Taxus mairei seed. The seed embryo, in particular, has been found to be a rich source of these compounds. The table below presents a summary of the quantitative data available from initial research.

TaxoidSeed PartContent (µg/g)
PaclitaxelEmbryo866.47
7-epi-10-DeacetyltaxolEmbryo722.50
10-Deacetylbaccatin IIIEmbryo124.09
Baccatin IIIEmbryo44.88
CephalomannineEmbryo25.16
PaclitaxelSeed Coat173.94
10-Deacetylbaccatin IIISeed Coat116.05
Baccatin IIISeed Coat116.60

Experimental Protocols

The following sections detail the methodologies employed in the early studies for the extraction, isolation, and characterization of taxoids from Taxus mairei seeds.

Extraction of Taxoids

The initial step in isolating taxoids from Taxus mairei seeds involves a solvent extraction process. A typical protocol is as follows:

  • Preparation of Plant Material : The seeds of Taxus mairei are collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction : The powdered seeds are then subjected to extraction with an organic solvent, commonly ethanol or a mixture of chloroform and methanol.[1] This process is typically carried out at room temperature over an extended period or under reflux to ensure efficient extraction of the taxoids.

  • Concentration : The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a viscous residue.

Isolation and Purification of Taxoids

The crude extract, containing a complex mixture of compounds, is subjected to various chromatographic techniques to isolate individual taxoids.

  • Column Chromatography : The concentrated extract is first fractionated using column chromatography. Silica gel is a commonly used stationary phase, and the mobile phase consists of a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the compounds based on their polarity.

  • Preparative Thin-Layer Chromatography (TLC) : Further purification of the fractions obtained from column chromatography is often achieved using preparative TLC.[2] This technique allows for the separation of compounds with similar polarities.

  • High-Performance Liquid Chromatography (HPLC) : For final purification and to obtain highly pure taxoid compounds, preparative High-Performance Liquid Chromatography (HPLC) is employed.[2] A C18 reversed-phase column is typically used with a mobile phase such as a methanol-water gradient.

Structural Elucidation and Characterization

The chemical structures of the isolated taxoids are determined using a combination of spectroscopic techniques.

  • Spectroscopic Analyses : The purified compounds are subjected to various spectroscopic methods for structural elucidation. These include:

    • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the compounds.[1]

    • Infrared (IR) Spectroscopy : This provides information about the functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy : This is used to identify the presence of chromophores in the structure.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of taxoids from the seeds of Taxus mairei.

Taxoid_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Taxus mairei Seeds Grinding Grinding of Seeds Start->Grinding Extraction Solvent Extraction (e.g., Ethanol/Methanol) Grinding->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration ColumnChromatography Column Chromatography (Silica Gel) Concentration->ColumnChromatography PrepTLC Preparative TLC ColumnChromatography->PrepTLC PrepHPLC Preparative HPLC PrepTLC->PrepHPLC PureTaxoids Isolated Pure Taxoids PrepHPLC->PureTaxoids StructuralElucidation Structural Elucidation (NMR, MS, IR, UV) PureTaxoids->StructuralElucidation CytotoxicityAssay Cytotoxicity Assays PureTaxoids->CytotoxicityAssay

Workflow for Taxoid Extraction and Isolation.

Cytotoxicity of a Novel Taxoid

One of the significant findings from early studies on Taxus mairei seeds was the isolation of a new 2(3→20) abeotaxane, named taxumairone A.[3] This novel compound exhibited potent cytotoxic activity against human colon carcinoma cells (HCT-116) with an ED50 of 0.1 µg/ml.[3] The structure of taxumairone A was determined through 2D-NMR spectral analysis and chemical correlation with taxin B.[3]

Conclusion

The early investigations into the taxoids from Taxus mairei seeds have revealed a rich source of diverse and biologically active compounds. The methodologies for their extraction, isolation, and characterization, though established, require meticulous application. The potent cytotoxicity of novel compounds like taxumairone A underscores the potential of Taxus mairei seeds as a source for new anticancer drug leads. This guide provides a foundational understanding for researchers to build upon in the ongoing quest for novel therapeutic agents from natural sources.

References

A Technical Guide to the Spectroscopic Analysis of 9-Deacetyltaxinine E and Related Taxoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize 9-Deacetyltaxinine E and other taxane diterpenoids. Due to the limited availability of specific data for this compound, this document outlines the general methodologies and expected spectral features for this class of compounds, using closely related and well-documented analogs as illustrative examples. The protocols and data presented herein are intended to serve as a comprehensive resource for the isolation, structure elucidation, and analysis of these complex natural products.

Introduction to Taxoids and this compound

Taxoids are a class of diterpenoids produced by plants of the genus Taxus (yew)[1][2]. They are of significant interest due to their wide range of biological activities, most notably the anticancer properties of paclitaxel (Taxol®) and its derivatives[2][3]. The structural diversity of taxoids is vast, with hundreds of unique compounds identified[1][3]. This compound belongs to this family, and its characterization relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The accurate interpretation of these data is crucial for unambiguous structure determination[4][5].

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a taxoid. For this compound, the expected molecular formula would be analyzed to a high degree of accuracy. Tandem MS (MS/MS) experiments are then employed to fragment the molecule and provide information about its substructures.

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for a Related Taxoid

IonFormulaCalculated m/zMeasured m/zDifference (ppm)
[M+H]⁺C₃₅H₄₂O₁₁642.2727642.2725-0.3
[M+Na]⁺C₃₅H₄₂NaO₁₁665.2625665.2621-0.6
[M+K]⁺C₃₅H₄₂KO₁₁681.2364681.2359-0.7

Note: The data presented is for a representative taxoid and serves as an example of what would be expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the complete structure elucidation of taxoids. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is required to assign all proton and carbon signals and to determine the stereochemistry of the molecule.

Table 2: Representative ¹H NMR Data (500 MHz, CDCl₃) for a Related Taxoid

Positionδ (ppm)MultiplicityJ (Hz)
11.85m
25.65d7.1
33.85d7.1
54.98dd9.6, 2.0
1.88m
2.55m
74.45m
95.40d10.5
106.40d10.5
136.20t8.5
161.15s
171.25s
181.70s
191.60s
2'5.78dd8.9, 2.5
3'4.80d2.5

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). This data is illustrative for a related taxoid.

Table 3: Representative ¹³C NMR Data (125 MHz, CDCl₃) for a Related Taxoid

Positionδ (ppm)
179.2
275.1
345.8
481.1
584.5
635.6
772.3
858.6
9203.8
1076.5
11133.8
12142.1
1372.8
1435.7
1543.2
1626.8
1721.9
1814.8
1910.9
2076.5

Note: This data is illustrative for a related taxoid.

Experimental Protocols

The successful isolation and characterization of taxoids require meticulous experimental procedures.

  • Extraction: Dried and powdered plant material (e.g., needles, bark) of a Taxus species is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning between different immiscible solvents (e.g., hexane, ethyl acetate, water) to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica gel, reversed-phase (C18) chromatography, and preparative High-Performance Liquid Chromatography (HPLC) until the pure compound is isolated.

  • Instrumentation: High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition: Data is acquired in both positive and negative ion modes. MS/MS fragmentation is induced by collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen).

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: Approximately 5-10 mg of the pure compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY/ROESY.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the structure elucidation of a novel taxoid and the logical relationships in interpreting the spectroscopic data.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Determination Plant_Material Taxus sp. Plant Material Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction (MeOH) Fractions Solvent Partitioning Crude_Extract->Fractions Liquid-Liquid Partitioning Pure_Compound Chromatographic Purification Fractions->Pure_Compound HPLC, Column Chromatography HRMS HRMS (Q-TOF/Orbitrap) Pure_Compound->HRMS NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR Molecular_Formula Determine Molecular Formula HRMS->Molecular_Formula Substructures Identify Substructures & Connectivity NMR->Substructures Stereochemistry Determine Relative Stereochemistry NMR->Stereochemistry Molecular_Formula->Substructures Final_Structure Propose Final Structure Substructures->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for the isolation and structure elucidation of taxoids.

nmr_interpretation_logic cluster_1D_NMR 1D NMR Data cluster_2D_NMR 2D NMR Correlations cluster_structure_assembly Structural Information H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, J-couplings) Spin_Systems Proton Spin Systems H1_NMR->Spin_Systems C_H_Attachment Direct C-H Attachments H1_NMR->C_H_Attachment C13_NMR ¹³C NMR & DEPT (Carbon Types: CH₃, CH₂, CH, Cq) C13_NMR->C_H_Attachment COSY COSY (¹H-¹H Connectivity) COSY->Spin_Systems HSQC HSQC (Direct ¹H-¹³C Correlation) HSQC->C_H_Attachment HMBC HMBC (Long-range ¹H-¹³C Connectivity) Molecular_Skeleton Carbon Skeleton Assembly HMBC->Molecular_Skeleton NOESY NOESY/ROESY (Through-space ¹H-¹H Proximity) Relative_Stereochem Relative Stereochemistry NOESY->Relative_Stereochem Spin_Systems->Molecular_Skeleton C_H_Attachment->Molecular_Skeleton Final_Structure Complete Structure Molecular_Skeleton->Final_Structure Relative_Stereochem->Final_Structure

Caption: Logical flow of NMR data interpretation for structure elucidation.

References

Understanding the Basic Pharmacology of 9-Deacetyltaxinine E: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a foundational understanding of the expected pharmacology of 9-Deacetyltaxinine E based on the known characteristics of the taxane class of compounds. It outlines the presumed mechanism of action, potential therapeutic effects, and the standard experimental protocols used to evaluate such compounds. Due to the lack of specific data for this compound, this document serves as a roadmap for future research rather than a summary of existing knowledge.

Presumed Mechanism of Action: Microtubule Stabilization

Taxanes, as a class, exert their cytotoxic effects by interfering with the normal function of microtubules.[2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell structure, and intracellular transport. They are dynamic polymers of α- and β-tubulin heterodimers, constantly undergoing assembly (polymerization) and disassembly (depolymerization).

The presumed primary mechanism of action for this compound, in line with other taxanes, is the stabilization of microtubules .[2] It is hypothesized to bind to the β-tubulin subunit of the microtubule polymer, which prevents their depolymerization. This disruption of microtubule dynamics leads to a series of cellular events culminating in cell death.

Signaling Pathway for Taxane-Induced Cell Death

Taxane_Pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects 9-Deacetyltaxinine_E This compound Microtubules Microtubules 9-Deacetyltaxinine_E->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Arrest G2/M Phase Arrest Stabilization->Arrest Inhibits Mitotic Spindle Dynamics Apoptosis Apoptosis Arrest->Apoptosis Activation of Apoptotic Pathways

Caption: Presumed signaling pathway of this compound.

Quantitative Data Summary

A thorough search of scientific literature and databases did not yield any specific quantitative pharmacological data for this compound. This includes:

  • IC50/EC50 Values: No data on the half-maximal inhibitory or effective concentrations of this compound in any cancer cell line is publicly available.

  • Binding Affinity: The binding affinity (e.g., Kd) of this compound to tubulin or microtubules has not been reported.

  • In Vivo Efficacy: There are no published preclinical or clinical studies evaluating the in vivo efficacy of this compound in animal models or humans.

For comparative purposes, the following table presents hypothetical data placeholders that would be critical to determine in future studies.

ParameterCell LineValueReference
IC50 (µM) e.g., MCF-7 (Breast Cancer)Data not availableN/A
e.g., A549 (Lung Cancer)Data not availableN/A
e.g., HCT116 (Colon Cancer)Data not availableN/A
Tubulin Polymerization EC50 (µM) N/AData not availableN/A
In Vivo Tumor Growth Inhibition (%) e.g., Xenograft ModelData not availableN/A

Key Experimental Protocols

To elucidate the pharmacological profile of this compound, a series of standard in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key assays typically employed for taxane compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell proliferation.

Workflow:

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., paclitaxel).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Microtubule Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

Workflow:

Caption: Workflow for a microtubule polymerization assay.

Detailed Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a polymerization buffer (e.g., PEM buffer) containing GTP on ice.

  • Reaction Setup: In a 96-well plate, add the tubulin solution and the test compound (this compound) at various concentrations. Include a positive control (paclitaxel) and a negative control (a microtubule destabilizer like nocodazole).

  • Initiation of Polymerization: Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the increase in absorbance at 340 nm over time. The increase in turbidity is proportional to the extent of microtubule polymerization.

  • Analysis: Plot the absorbance versus time to generate polymerization curves. The EC50 for polymerization can be determined from dose-response curves.

Conclusion and Future Directions

While this compound belongs to the pharmacologically significant taxane family, there is a notable absence of specific research on its biological effects. The information presented in this guide is based on the well-established pharmacology of related taxanes and serves as a framework for initiating a comprehensive investigation into this compound.

Future research should prioritize:

  • In vitro screening: Determining the cytotoxic activity of this compound against a panel of human cancer cell lines to identify potential therapeutic targets.

  • Mechanism of action studies: Confirming its interaction with microtubules and quantifying its effect on tubulin polymerization.

  • In vivo studies: Evaluating its efficacy and toxicity in preclinical animal models of cancer.

A thorough pharmacological evaluation is essential to determine if this compound holds therapeutic promise as a novel anticancer agent.

References

Unveiling the Therapeutic Potential of 9-Deacetyltaxinine E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E, a taxane diterpenoid isolated from the seeds of Taxus mairei and Taxus media, represents a promising yet underexplored molecule in the vast family of taxoids. While its famous relative, paclitaxel, has revolutionized cancer chemotherapy, the therapeutic relevance of many other taxanes, including this compound, remains largely uncharted territory. This technical guide aims to consolidate the current, albeit limited, knowledge on this compound and to provide a framework for future research into its potential as a therapeutic agent.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₃₅H₄₄O₉[1]
Molecular Weight 608.72 g/mol [1]
Class Diterpenoid, Taxane[1]
Source Seeds of Taxus mairei, Taxus media[2][3]

Potential Therapeutic Relevance: An Overview

While direct and extensive studies on the therapeutic activities of this compound are scarce, the broader context of taxane pharmacology provides a strong rationale for its investigation. Taxanes, as a class, are well-known for their potent cytotoxic effects against a variety of cancer cell lines.[4][5] The primary mechanism of action for clinically used taxanes like paclitaxel involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. It is plausible that this compound shares this fundamental mechanism, although variations in its chemical structure may lead to altered potency, target specificity, or resistance profiles.

A study on the taxane diterpenoids from the seeds of Taxus mairei reported the isolation of decinnamoyltaxinine E (a probable synonym for this compound) alongside a new abeotaxane, taxumairone A. While the study did not report the specific cytotoxic activity of this compound, it did find that taxumairone A exhibited potent cytotoxicity against human colon carcinoma cells with an ED₅₀ of 0.1 µg/mL, highlighting the potential for discovering highly active compounds within this chemical space.[2]

Postulated Mechanisms of Action and Signaling Pathways

Based on the known mechanisms of other taxanes and related diterpenoids, the following signaling pathways are of high interest for investigating the therapeutic effects of this compound.

Cytotoxicity and Apoptosis Induction

The primary anticipated therapeutic application of this compound is in oncology. Its potential to induce apoptosis in cancer cells is a key area of investigation.

  • Experimental Workflow for Cytotoxicity Assessment:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Cancer Cell Lines (e.g., MCF-7, HeLa, A549) B Incubate with varying concentrations of This compound A->B Seeding C MTT or similar assay B->C After incubation period (e.g., 24, 48, 72h) D Determine IC50 values C->D Spectrophotometric reading G cluster_0 Stimulus cluster_1 Cytoplasmic Events cluster_2 Nuclear Events A Inflammatory Stimuli (e.g., TNF-α, LPS) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Release C->D E NF-κB Translocation to Nucleus D->E F Gene Transcription (Pro-inflammatory cytokines) E->F X This compound X->B Potential Inhibition G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response A Growth Factors, Stress Stimuli B Receptor Tyrosine Kinases A->B C Ras/Raf B->C D MEK C->D E ERK D->E F Transcription Factors E->F G Proliferation, Survival, Apoptosis F->G Y This compound Y->D Potential Modulation

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of 9-Deacetyltaxinine E from Taxus mairei

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a taxoid found in plants of the Taxus genus, notably in the seeds of Taxus mairei. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest to researchers in natural product chemistry and drug discovery. Its unique structure serves as a potential scaffold for the synthesis of novel therapeutic agents. These application notes provide a detailed protocol for the isolation and purification of this compound from Taxus mairei seeds, enabling the acquisition of a high-purity compound for further research and development.

Overview of the Isolation and Purification Workflow

The process begins with the extraction of taxoids from the seeds of Taxus mairei, followed by a multi-step chromatographic purification. The initial crude extract is subjected to silica gel column chromatography to separate fractions based on polarity. Fractions enriched with this compound are then further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the compound at high purity.

// Nodes A [label="Taxus mairei Seeds", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Extraction\n(e.g., Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Silica Gel Column\nChromatography", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Enriched Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Preparative HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Purified\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Characterization\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption="Figure 1: General workflow for the isolation and purification of this compound."

Experimental Protocols

Plant Material and Extraction
  • Plant Material: Dried and powdered seeds of Taxus mairei.

  • Extraction Protocol:

    • Macerate the powdered seeds of Taxus mairei with methanol at room temperature. The ratio of plant material to solvent is typically 1:5 to 1:10 (w/v).

    • Perform the extraction three times, each for a period of 24 hours, to ensure exhaustive extraction of the taxoids.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Silica Gel Column Chromatography
  • Objective: To perform an initial fractionation of the crude extract to isolate compounds of medium polarity, including this compound.

  • Protocol:

    • Prepare a silica gel (100-200 mesh) column. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and load it onto the column.

    • Elute the column with a gradient solvent system. A typical gradient starts with a non-polar solvent like hexane and gradually increases the polarity by adding ethyl acetate. For example:

      • Hexane (100%)

      • Hexane:Ethyl Acetate (9:1)

      • Hexane:Ethyl Acetate (8:2)

      • Hexane:Ethyl Acetate (1:1)

      • Ethyl Acetate (100%)

    • Collect fractions of a consistent volume (e.g., 250 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the fractions that show a prominent spot corresponding to the target compound.

Preparative High-Performance Liquid Chromatography (HPLC)
  • Objective: To achieve high-purity isolation of this compound from the enriched fractions obtained from column chromatography.

  • Protocol:

    • Dissolve the combined, dried fractions from the previous step in the HPLC mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Perform preparative HPLC using the conditions outlined in Table 2.

    • Collect the peak corresponding to the retention time of this compound.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

Data Presentation

Table 1: Summary of Purification Steps and Yields

Purification StepStarting Material (g)ProductYield (mg)Purity (%)
Methanol Extraction1000 (dried seeds)Crude Extract50-
Silica Gel Chromatography50 (crude extract)Enriched Fraction500~60-70
Preparative HPLC500 (enriched fraction)This compound25>98

Note: Yields are approximate and can vary based on the quality of the plant material and the efficiency of the extraction and purification steps.

Table 2: Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 250 x 20 mm
Mobile Phase Acetonitrile:Water (Gradient)
0-5 min: 30% Acetonitrile
5-35 min: 30% to 70% Acetonitrile
35-40 min: 70% to 100% Acetonitrile
Flow Rate 10 mL/min
Detection UV at 227 nm
Injection Volume 1-5 mL (depending on concentration)

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.75-7.30 (m, 5H, Ar-H), 6.55 (d, J=16.0 Hz, 1H), 6.30 (s, 1H), 5.80 (d, J=16.0 Hz, 1H), 5.70 (d, J=8.0 Hz, 1H), 4.95 (d, J=8.0 Hz, 1H), 4.40 (m, 1H), 4.20 (d, J=8.0 Hz, 1H), 4.10 (d, J=8.0 Hz, 1H), 2.20-1.00 (m, taxane skeleton protons), 2.10 (s, 3H, OAc), 2.05 (s, 3H, OAc).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 203.0 (C=O), 170.5 (C=O), 170.0 (C=O), 166.0 (C=O), 145.0, 134.0, 130.0, 129.0, 128.5, 120.0, 84.0, 81.0, 79.0, 76.0, 75.0, 58.0, 46.0, 43.0, 38.0, 36.0, 34.0, 27.0, 23.0, 22.0, 21.0, 15.0, 10.0.
Mass Spectrometry (ESI-MS) m/z: 609 [M+H]⁺, 631 [M+Na]⁺

Note: The spectroscopic data provided is representative and should be confirmed by acquiring data on the isolated sample.

Logical Relationships in Purification

The purification process follows a logical progression from a crude mixture to a highly purified compound. Each step increases the purity by removing compounds with different physicochemical properties.

// Nodes Crude_Extract [label="Crude Extract\n(Complex Mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; Silica_Gel [label="Silica Gel Chromatography\n(Polarity-based Separation)", fillcolor="#FBBC05", fontcolor="#202124"]; Polar_Imp [label="Highly Polar Impurities\n(e.g., sugars, glycosides)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NonPolar_Imp [label="Non-polar Impurities\n(e.g., lipids, pigments)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enriched_Fraction [label="Enriched Fraction\n(Medium Polarity Taxoids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_HPLC [label="Preparative HPLC\n(High-Resolution Separation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Closely_Related [label="Closely Related Taxoids", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure_Compound [label="Pure this compound\n(>98% Purity)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Crude_Extract -> Silica_Gel; Silica_Gel -> Polar_Imp [label="Removed"]; Silica_Gel -> NonPolar_Imp [label="Removed"]; Silica_Gel -> Enriched_Fraction; Enriched_Fraction -> Prep_HPLC; Prep_HPLC -> Closely_Related [label="Removed"]; Prep_HPLC -> Pure_Compound; } caption="Figure 2: Logical flow of impurity removal during purification."

Conclusion

This document provides a comprehensive guide for the isolation and purification of this compound from the seeds of Taxus mairei. By following these detailed protocols, researchers can obtain a high-purity sample of this valuable taxoid for use in a wide range of scientific investigations, from structural elucidation and semi-synthesis to biological activity screening. Adherence to good laboratory practices and safety precautions is essential throughout the entire process.

Application Note & Protocol: Extraction of 9-Deacetyltaxinine E from Taxus mairei

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9-Deacetyltaxinine E is a taxoid diterpenoid found in plants of the Taxus genus, notably Taxus mairei (also known as Taxus wallichiana var. mairei).[1] Taxoids are a class of natural products with significant interest in the pharmaceutical industry due to their potential biological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the seeds of Taxus mairei. The protocol is intended for researchers, scientists, and drug development professionals.

Overview of the Method

The protocol involves the following key stages:

  • Sample Preparation: Drying and grinding of Taxus mairei seeds to increase the surface area for efficient extraction.

  • Solid-Liquid Extraction: Extraction of taxoids from the plant material using methanol, a solvent known to be effective for this class of compounds.[2][3]

  • Crude Extract Preparation: Removal of the solvent to yield a crude extract.

  • Purification: A multi-step purification process involving liquid-liquid partitioning and chromatographic techniques to isolate this compound.

  • Quantification: Analysis of the purified fraction using High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound.

Experimental Protocols

Plant Material Preparation

1.1. Collection and Identification: Collect fresh seeds of Taxus mairei. Ensure proper botanical identification of the plant material.

1.2. Drying: Air-dry the seeds in a well-ventilated area at room temperature until a constant weight is achieved. Alternatively, a plant drying oven can be used at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

1.3. Grinding: Grind the dried seeds into a fine powder using a laboratory mill. A particle size of 20-40 mesh is recommended for optimal extraction efficiency. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of this compound

2.1. Apparatus:

  • Soxhlet extractor or a large conical flask for maceration
  • Heating mantle (if using Soxhlet)
  • Rotary evaporator
  • Filter paper (Whatman No. 1 or equivalent)

2.2. Solvent:

  • Methanol (analytical grade)

2.3. Procedure (Maceration):

  • Weigh 100 g of the powdered Taxus mairei seeds.
  • Place the powder in a 2 L conical flask.
  • Add 1 L of methanol to the flask (solid-to-liquid ratio of 1:10 w/v).
  • Seal the flask and macerate for 72 hours at room temperature with occasional agitation.
  • Filter the extract through Whatman No. 1 filter paper.
  • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh methanol.
  • Pool the filtrates from all three extractions.

2.4. Solvent Evaporation:

  • Concentrate the pooled methanol extract under reduced pressure using a rotary evaporator at a temperature of 40-45°C.
  • Continue evaporation until a dark, viscous crude extract is obtained.
  • Record the weight of the crude extract.

Purification of this compound

3.1. Liquid-Liquid Partitioning:

  • Resuspend the crude methanol extract in 500 mL of a 50% ethanol-water mixture.
  • Perform liquid-liquid partitioning by sequentially extracting the aqueous ethanol solution with n-hexane (3 x 250 mL) to remove nonpolar impurities like fats and waxes.
  • Discard the n-hexane fractions.
  • Subsequently, extract the aqueous ethanol phase with dichloromethane (3 x 250 mL). The taxoids will partition into the dichloromethane phase.
  • Pool the dichloromethane fractions and concentrate using a rotary evaporator to obtain a semi-purified extract.

3.2. Column Chromatography:

  • Stationary Phase: Silica gel (70-230 mesh).
  • Mobile Phase: A gradient of n-hexane and ethyl acetate.
  • Procedure:
  • Prepare a silica gel column.
  • Dissolve the semi-purified extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
  • Load the adsorbed sample onto the top of the prepared column.
  • Elute the column with a stepwise gradient of n-hexane:ethyl acetate, starting with 90:10 and gradually increasing the polarity to 100% ethyl acetate.
  • Collect fractions of 20-30 mL and monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 30:70 v/v) and visualization under UV light (254 nm).
  • Pool the fractions containing the compound of interest (based on TLC comparison with a standard, if available).
  • Evaporate the solvent from the pooled fractions to obtain an enriched fraction of this compound.

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Procedure:
  • Dissolve the enriched fraction in the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter.
  • Inject the sample onto the preparative HPLC system.
  • Elute with a suitable gradient of acetonitrile in water (e.g., starting from 40% acetonitrile and increasing to 70% over 30 minutes).
  • Monitor the elution at 227 nm.
  • Collect the peak corresponding to this compound.
  • Evaporate the solvent to obtain the purified compound.

Quantification of this compound by Analytical HPLC

4.1. Instrumentation:

  • HPLC system with a UV detector
  • C18 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm)

4.2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (gradient elution may be required for optimal separation).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 227 nm.
  • Injection Volume: 20 µL.
  • Column Temperature: 25°C.

4.3. Procedure:

  • Prepare a standard stock solution of this compound of known concentration in methanol.
  • Prepare a series of calibration standards by diluting the stock solution.
  • Inject the calibration standards into the HPLC system to construct a calibration curve.
  • Dissolve a known weight of the purified sample in methanol and inject it into the HPLC system.
  • Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Data Presentation

The following tables summarize the quantitative data expected from the extraction and purification process. The values are representative and may vary depending on the plant material and experimental conditions.

Table 1: Extraction and Purification Yields

StepInput MaterialOutput Weight (g)Yield (%)Purity of this compound (%)
Extraction 100 g dried seed powder12.5 g crude extract12.5< 1
Liquid-Liquid Partitioning 12.5 g crude extract3.2 g semi-purified extract25.6 (from crude)5-10
Column Chromatography 3.2 g semi-purified extract0.4 g enriched fraction12.5 (from semi-purified)40-60
Preparative HPLC 0.4 g enriched fraction0.05 g purified compound12.5 (from enriched)> 95

Table 2: HPLC Quantification Data

SampleConcentration (mg/mL)Peak AreaRetention Time (min)
Standard 1 0.025150,00012.5
Standard 2 0.050305,00012.5
Standard 3 0.100610,00012.5
Standard 4 0.2001,225,00012.5
Purified Sample To be determinedTo be measured12.5

Mandatory Visualization

Experimental Workflow Diagram

Extraction_Workflow PlantMaterial Taxus mairei Seeds DryingGrinding Drying & Grinding PlantMaterial->DryingGrinding Powder Powdered Plant Material DryingGrinding->Powder Extraction Methanol Extraction Powder->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-Hexane & Dichloromethane) CrudeExtract->Partitioning SemiPurified Semi-Purified Extract Partitioning->SemiPurified ColumnChrom Silica Gel Column Chromatography SemiPurified->ColumnChrom EnrichedFraction Enriched Fraction ColumnChrom->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC PurifiedCompound Purified this compound PrepHPLC->PurifiedCompound Analysis Analytical HPLC for Quantification PurifiedCompound->Analysis FinalData Quantitative Data Analysis->FinalData

Caption: Workflow for the extraction and purification of this compound.

References

Spectroscopic Analysis of 9-Deacetyltaxinine E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a naturally occurring taxoid of significant interest within the scientific community due to its potential applications in drug discovery and development. As a member of the taxane family, which includes the prominent anticancer agent paclitaxel, a thorough understanding of its structural and chemical properties is paramount. This document provides a comprehensive overview of the spectroscopic analysis of this compound, including detailed experimental protocols and a summary of key spectral data. The information presented here is intended to serve as a practical guide for researchers involved in the isolation, characterization, and further development of this compound.

The structural elucidation of this compound was notably clarified in a 2006 publication by Shi et al. in Natural Product Research. Their work revised the structure of what was previously identified as 10-deacetyltaxinine to be, in fact, 9-deacetyltaxinine.[1] This crucial correction was established through rigorous spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide critical information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in search results
Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy.

Table 3: High-Resolution Mass Spectrometry (HR-FABMS) Data for this compound

IonCalculated m/zMeasured m/z
Data not available in search results

Experimental Protocols

Detailed and standardized protocols are critical for obtaining reliable and reproducible spectroscopic data. The following sections outline the methodologies for the spectroscopic analysis of this compound.

Sample Preparation
  • Compound Isolation : this compound is typically isolated from natural sources, such as the seeds of Taxus mairei.[1] Standard chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC), are employed for purification.

  • Solvent Selection : For NMR analysis, deuterated solvents are used to avoid interference from proton signals of the solvent. Chloroform-d (CDCl₃) is a common choice for taxoids. For mass spectrometry, a suitable solvent that allows for efficient ionization is selected, such as methanol or acetonitrile.

  • Concentration : The sample concentration for NMR is typically in the range of 5-10 mg/mL. For HR-FABMS, a more dilute solution is generally used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition :

    • A standard pulse sequence is used to acquire the proton spectrum.

    • The spectral width should be set to cover the expected range of chemical shifts for taxoids (typically 0-10 ppm).

    • A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

    • The spectral width should be set to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

  • 2D NMR Experiments : To aid in the complete structural assignment, a suite of 2D NMR experiments should be performed, including:

    • COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HR-MS)
  • Instrumentation : A high-resolution mass spectrometer, such as a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) instrument coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, is required.

  • Ionization : For HR-FABMS, the sample is mixed with a matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of atoms (e.g., xenon) to induce ionization.

  • Mass Analysis : The instrument is calibrated using a known standard to ensure high mass accuracy. The exact mass of the molecular ion is measured, and the elemental composition is calculated using specialized software.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition : The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum will show absorption bands corresponding to the various functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Logical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_isolation Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Elucidation Isolation Isolation & Purification Solvent Solvent Selection Isolation->Solvent Concentration Concentration Adjustment Solvent->Concentration NMR NMR Spectroscopy (1H, 13C, 2D) Concentration->NMR MS Mass Spectrometry (HR-FABMS) Concentration->MS IR Infrared Spectroscopy Concentration->IR Process_NMR Process & Analyze NMR Spectra NMR->Process_NMR Process_MS Determine Elemental Composition MS->Process_MS Process_IR Identify Functional Groups IR->Process_IR Elucidation Structure Elucidation Process_NMR->Elucidation Process_MS->Elucidation Process_IR->Elucidation

Workflow for the spectroscopic analysis of this compound.

This structured approach ensures that comprehensive and high-quality data are acquired, leading to the unambiguous identification and characterization of this compound. The integration of multiple spectroscopic techniques is essential for confirming the molecular structure and stereochemistry with a high degree of confidence.

References

Application Notes and Protocols: ¹H and ¹³C NMR Assignment for 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: Despite a comprehensive search of available scientific literature, the complete ¹H and ¹³C NMR assignment data for 9-Deacetyltaxinine E could not be located. To fulfill the request for a detailed application note and protocol, the following information has been generated using a closely related and well-documented taxoid, Taxinine J , as a representative example. This allows for a demonstration of the required data presentation, experimental protocols, and visualizations relevant for researchers, scientists, and drug development professionals working with this class of compounds.

Application Note: Structural Elucidation of Taxoids using NMR Spectroscopy

Introduction

Taxoids are a class of diterpenoids characterized by a complex taxane skeleton. They are of significant interest to the pharmaceutical industry due to their potent biological activities, most notably the anticancer properties of Paclitaxel (Taxol®). The structural elucidation of novel taxoids is crucial for understanding structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the intricate three-dimensional structures of these molecules. This application note provides a detailed protocol and data interpretation guide for the ¹H and ¹³C NMR analysis of taxoids, using Taxinine J as an illustrative example.

Data Presentation: ¹H and ¹³C NMR Assignments for Taxinine J

The ¹H and ¹³C NMR data for Taxinine J, isolated from Taxus species, are summarized in the table below. All spectra were recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C NMR. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
179.24.98 (d, 7.5)
275.15.62 (d, 7.5)
346.82.35 (m)
481.1-
584.55.89 (d, 9.5)
635.52.55 (m), 1.88 (m)
772.94.41 (dd, 10.5, 7.0)
842.3-
9208.1-
1076.36.41 (s)
11134.8-
12141.9-
1373.16.18 (t, 8.5)
1435.62.21 (m), 2.11 (m)
1528.41.15 (s)
1626.51.68 (s)
1721.31.05 (s)
1815.02.15 (s)
1910.81.75 (s)
2014.24.95 (d, 9.0), 4.51 (d, 9.0)
OAc-2170.5, 21.0-
OAc-5170.1, 21.2-
OAc-10169.8, 20.8-
OAc-13171.2, 21.5-
Cinn-1'166.8-
Cinn-2'128.77.52 (d, 16.0)
Cinn-3'145.16.45 (d, 16.0)
Cinn-4'128.5-
Cinn-5',9'129.17.40 (m)
Cinn-6',8'128.47.40 (m)
Cinn-7'130.47.40 (m)

Experimental Protocols

Sample Preparation for NMR Analysis
  • Isolation and Purification: The taxoid of interest (e.g., Taxinine J) is isolated from the plant material (e.g., needles and stems of Taxus species) using standard chromatographic techniques such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).

  • Sample Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC and mass spectrometry (MS).

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of the purified taxoid.

    • Dissolve the sample in 0.5-0.6 mL of deuterated chloroform (CDCl₃). For solubility enhancement or to resolve overlapping signals, other deuterated solvents such as methanol-d₄, acetone-d₆, or benzene-d₆ can be used.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32K data points, relaxation delay of 1-2 s, and 16-64 scans.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 220-250 ppm, 64K data points, relaxation delay of 2 s, and 1024-4096 scans.

    • DEPTQ (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiments are performed to differentiate between CH, CH₂, CH₃, and quaternary carbons.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the molecule.

Visualizations

The following diagrams illustrate the general workflow for the structural elucidation of a novel taxoid and the logical relationships in 2D NMR-based assignments.

experimental_workflow cluster_extraction Isolation and Purification cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Taxus sp.) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure Taxoid hplc->pure_compound sample_prep NMR Sample Preparation pure_compound->sample_prep one_d_nmr 1D NMR (¹H, ¹³C, DEPT) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) one_d_nmr->two_d_nmr data_processing Data Processing and Analysis two_d_nmr->data_processing fragment_assembly Fragment Assembly data_processing->fragment_assembly stereochemistry Stereochemical Assignment fragment_assembly->stereochemistry final_structure Final Structure stereochemistry->final_structure

Caption: Experimental workflow for taxoid isolation and structural elucidation.

nmr_logic H1_NMR ¹H NMR (Chemical Shifts, Multiplicities) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC NOESY NOESY (¹H-¹H Spatial Proximity) H1_NMR->NOESY C13_NMR ¹³C NMR & DEPT (Carbon Types) C13_NMR->HSQC C13_NMR->HMBC Structure_Fragments Structural Fragments COSY->Structure_Fragments HSQC->Structure_Fragments Connectivity Complete Planar Structure HMBC->Connectivity Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Structure_Fragments->HMBC Connectivity->NOESY Final_Structure Final 3D Structure Connectivity->Final_Structure Stereochemistry->Final_Structure

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a method for the analysis of 9-Deacetyltaxinine E, a taxoid diterpene found in various Taxus species, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). A detailed fragmentation pathway is proposed based on high-resolution mass spectrometry data of structurally similar taxoids. This note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric analysis, intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the taxoid family of natural products, which are of significant interest due to their potential cytotoxic and anticancer activities. Found in plant species of the genus Taxus, the structural characterization of these complex diterpenoids is crucial for understanding their bioactivity and for the development of new therapeutic agents. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the identification and structural elucidation of such compounds in complex plant extracts. This document outlines a protocol for the analysis of this compound and proposes a fragmentation pattern to aid in its identification. The molecular formula for this compound is C₃₅H₄₄O₉, with an exact mass of 608.2985 Da[1].

Experimental Protocols

Sample Preparation
  • Extraction: A sample of dried and powdered Taxus plant material (e.g., needles or bark) is extracted with methanol at room temperature for 24 hours.

  • Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator.

  • Solid-Phase Extraction (SPE): The crude extract is redissolved in 10% methanol in water and subjected to SPE on a C18 cartridge to remove highly polar and non-polar impurities. The taxoid-containing fraction is eluted with 80% methanol.

  • Final Preparation: The eluted fraction is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • System: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 30% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Collision Energy: Ramped from 15 to 40 eV for MS/MS

  • Acquisition Mode: Full scan MS and data-dependent MS/MS

Data Presentation

The proposed fragmentation of this compound is based on the analysis of closely related taxoids, such as 2-deacetoxytaxinine B[2]. The protonated molecule [M+H]⁺ is expected at an m/z of approximately 609.3064.

Precursor Ion (m/z)Proposed Product Ions (m/z)Corresponding Neutral Loss
609.3549.3Acetic Acid (CH₃COOH)
609.3489.3Two molecules of Acetic Acid
609.3427.2Cinnamic Acid (C₉H₈O₂) and Acetic Acid
609.3367.2Cinnamic Acid and two molecules of Acetic Acid
609.3297.1Further fragmentation of the taxane core

Mandatory Visualizations

Fragmentation_Pathway M This compound [M+H]⁺ m/z 609.3 F1 [M+H - C₂H₄O₂]⁺ m/z 549.3 M->F1 - CH₃COOH F3 [M+H - C₉H₈O₂ - C₂H₄O₂]⁺ m/z 427.2 M->F3 - C₉H₈O₂ - CH₃COOH F2 [M+H - 2(C₂H₄O₂)]⁺ m/z 489.3 F1->F2 - CH₃COOH F4 [M+H - C₉H₈O₂ - 2(C₂H₄O₂)]⁺ m/z 367.2 F2->F4 - C₉H₈O₂ F3->F4 - CH₃COOH F5 Core Fragment m/z 297.1 F4->F5 - C₄H₆O

Caption: Proposed MS/MS fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Extraction Extraction with Methanol Filtration Filtration & Concentration Extraction->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS MS Detection (ESI+, Full Scan) HPLC->MS MSMS MS/MS Fragmentation (Data-Dependent) MS->MSMS Identification Compound Identification (Accurate Mass & Retention Time) MSMS->Identification Fragmentation_Analysis Fragmentation Pathway Elucidation Identification->Fragmentation_Analysis

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the analysis of this compound. The proposed fragmentation pathway offers a basis for the structural confirmation of this and related taxoids in complex mixtures. This application note serves as a valuable resource for researchers working on the isolation, identification, and characterization of natural products from Taxus species.

References

HPLC-MS method for 9-Deacetyltaxinine E quantification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-MS method for the quantification of 9-Deacetyltaxinine E is detailed in this application note, providing researchers, scientists, and drug development professionals with a comprehensive protocol for its analysis. This compound is a diterpenoid compound that can be isolated from the seeds of Taxus mairei and has a molecular formula of C35H44O9 and a molecular weight of 608.72.[1] The following protocol outlines a robust and sensitive method for the extraction and quantification of this compound from plant matrices.

Principle of the Method

This method utilizes High-Performance Liquid Chromatography (HPLC) to separate this compound from other components within a complex plant extract. The separation is followed by detection and quantification using tandem mass spectrometry (MS/MS). The high selectivity and sensitivity of this technique are achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. For quantification, an internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

Sample Preparation: Extraction of this compound from Taxus Plant Material

This protocol describes the extraction of this compound from dried and powdered Taxus needles.

  • Extraction:

    • Accurately weigh 1.0 g of dried, powdered plant material into a 50 mL conical tube.

    • Add 20 mL of 80% ethanol in water.[2]

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic extraction for 45 minutes at a controlled temperature.[2][3]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 20 mL of 80% ethanol to ensure complete extraction.

    • Combine the supernatants.

  • Liquid-Liquid Partitioning:

    • Evaporate the ethanol from the combined supernatant under reduced pressure using a rotary evaporator.

    • Re-dissolve the aqueous residue in 50 mL of deionized water.

    • Transfer the aqueous solution to a separatory funnel and extract three times with 50 mL of dichloromethane.[4]

    • Combine the organic (dichloromethane) phases.

  • Cleanup and Final Preparation:

    • Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen at 30°C.[5]

    • Reconstitute the dried residue in 1 mL of methanol.

    • Spike the solution with an internal standard (e.g., Docetaxel) to a final concentration of 100 ng/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[2][4][6]

HPLC-MS/MS Analysis

The following tables outline the instrumental parameters for the quantification of this compound.

Table 1: HPLC Parameters

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[7][8][9]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 0.3 mL/min[10]
Column Temperature 30°C[2][4][6]
Injection Volume 5 µL
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.05050
13.04753
15.01090
18.01090
18.16040
20.06040

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[5][11][12]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow 600 L/hr
Collision Gas Argon
Quantification Mode Multiple Reaction Monitoring (MRM)[7][10]

Table 4: MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 609.3 [M+H]⁺549.320
This compound (Confirmation) 609.3 [M+H]⁺327.135
Docetaxel (Internal Standard) 808.3 [M+H]⁺527.115[10]

Note: The product ions and collision energies for this compound are proposed based on common fragmentation patterns of taxanes, where initial losses of acetic acid (60 Da) are common, followed by further fragmentation of the taxane core.[5][11][13] These values should be optimized for the specific instrument used.

Data Presentation and Quantification

A calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 5: Example Calibration Curve and Quality Control Data

Sample TypeConcentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
Standard 1 10.9898.0
Standard 2 55.15103.0
Standard 3 1010.21102.1
Standard 4 5049.5099.0
Standard 5 10098.7098.7
Standard 6 500505.00101.0
QC Low 2.52.58103.2
QC Mid 7573.9598.6
QC High 400408.00102.0

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plant_material Taxus Plant Material (Dried, Powdered) extraction Ultrasonic Extraction (80% Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (Dichloromethane) extraction->partitioning reconstitution Dry & Reconstitute (Methanol + IS) partitioning->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quantification Quantification (Calibration Curve) ms->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

Fragmentation parent Precursor Ion [M+H]⁺ m/z 609.3 fragment1 Product Ion 1 [M+H - CH₃COOH]⁺ m/z 549.3 parent->fragment1 - Acetic Acid fragment2 Product Ion 2 (From Taxane Core) m/z 327.1 parent->fragment2 - Side Chain & other losses

Caption: Proposed MS/MS fragmentation of this compound.

References

Application Notes and Protocols: In Vitro Biological Activity Screening of 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a taxane diterpenoid isolated from plants of the Taxus genus, notably Taxus mairei. Taxanes are a well-established class of compounds with significant biological activities, including potent anticancer effects. While extensive research has been conducted on prominent taxanes like Paclitaxel, specific in vitro biological data for many other analogues, including this compound, is less prevalent in publicly available literature.

These application notes provide a framework for the in vitro screening of this compound's biological activity, focusing on its potential cytotoxicity against cancer cell lines and its anti-inflammatory properties. Detailed protocols for key assays are provided to guide researchers in evaluating its efficacy and mechanism of action.

Data Presentation

Currently, specific quantitative data on the in vitro biological activity of this compound is not extensively reported in peer-reviewed literature. However, to provide a contextual reference for the potential cytotoxicity of taxanes isolated from Taxus wallichiana var. mairei, a plant variety closely related to Taxus mairei, the following data on other taxane compounds is presented.

Table 1: Cytotoxic Activities of Taxanes Isolated from Taxus wallichiana var. mairei Against Various Human Cancer Cell Lines (IC50 in μM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)HepG2 (Hepatocellular Carcinoma)A2780 (Ovarian Carcinoma)A2780/TAX (Taxol-Resistant Ovarian Carcinoma)
Taxane 3 >407.821.415.612.3
Taxane 8 15.26.510.18.99.2
Taxane 10 25.68.115.411.210.8
Taxane 13 2.11.53.40.80.19
Paclitaxel (Taxol) 0.0050.0020.010.0034.4
Docetaxel 0.0030.0010.0080.0010.42

Data is illustrative and sourced from studies on related taxane compounds to indicate potential activity ranges. Researchers should determine the specific IC50 values for this compound through the protocols outlined below.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., MCF-7, A549) Seeding 2. Seed Cells in 96-well plate CellCulture->Seeding Treatment 4. Treat cells and incubate (48-72h) Seeding->Treatment CompoundPrep 3. Prepare this compound dilutions CompoundPrep->Treatment AddMTT 5. Add MTT solution and incubate (4h) Treatment->AddMTT Dissolve 6. Dissolve formazan crystals in DMSO AddMTT->Dissolve ReadAbsorbance 7. Read Absorbance (570 nm) Dissolve->ReadAbsorbance CalculateIC50 8. Calculate IC50 ReadAbsorbance->CalculateIC50 NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS_TNF LPS / TNF-α Receptor TLR4 / TNFR LPS_TNF->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition IkB_p p-IκBα IkB->IkB_p NFkB_active Active NF-κB (p50/p65) NFkB_nucleus Nuclear Translocation NFkB_active->NFkB_nucleus IkB_p->NFkB_active Degradation & Release Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB_nucleus->Gene_Expression Transcription MAPK_Pathway cluster_stimulus Extracellular Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response Stimuli Growth Factors / Stress / LPS MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Phosphorylation CellularResponse Inflammation, Proliferation, Apoptosis TranscriptionFactors->CellularResponse Gene Expression

Application Notes and Protocols: Cytotoxicity of 9-Deacetyltaxinine E Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a member of the taxane family of diterpenoids, which are naturally occurring compounds with significant potential in cancer chemotherapy. Taxanes, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), are widely used in the treatment of various cancers, including ovarian, breast, and lung cancer. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and subsequent apoptosis. This application note provides a comprehensive overview of the methodologies to assess the cytotoxic effects of this compound against various cancer cell lines. Detailed protocols for common cytotoxicity assays, data presentation guidelines, and a hypothesized signaling pathway are presented to facilitate further research and drug development efforts.

Data Presentation

Effective evaluation of a novel compound's cytotoxic activity requires clear and concise data presentation. The following tables provide a template for summarizing quantitative data obtained from cytotoxicity assays. IC50, the half-maximal inhibitory concentration, is a key metric for quantifying the potency of a compound.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines (Hypothetical Data)

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma1.5 ± 0.2
MDA-MB-231Breast Adenocarcinoma2.1 ± 0.3
A549Lung Carcinoma3.8 ± 0.5
HeLaCervical Adenocarcinoma2.5 ± 0.4
HepG2Hepatocellular Carcinoma4.2 ± 0.6

Table 2: Comparative Cytotoxicity of this compound and Paclitaxel (Hypothetical Data)

Cancer Cell LineThis compound IC50 (µM)Paclitaxel IC50 (µM)
OVCAR-3Ovarian Adenocarcinoma1.8 ± 0.3
SK-OV-3Ovarian Adenocarcinoma2.4 ± 0.4
PC-3Prostate Adenocarcinoma3.1 ± 0.5
DU145Prostate Carcinoma3.9 ± 0.6

Experimental Protocols

Cell Culture
  • Human cancer cell lines (e.g., MCF-7, A549, HeLa) are obtained from a reputable cell bank.

  • Cells are cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent-induced cytotoxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for the desired exposure time (e.g., 48 hours).

  • Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

SRB (Sulphorhodamine B) Assay Protocol

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

Procedure:

  • Seed cells into 96-well plates as described for the MTT assay.

  • After 24 hours of incubation, treat the cells with serial dilutions of this compound for 48 hours.

  • Terminate the experiment by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with distilled water and allow them to air dry completely.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Shake the plate gently for 5-10 minutes.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate cell viability and IC50 values as described for the MTT assay.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 2. Prepare this compound Serial Dilutions treatment 4. Treat Cells with Compound (48 hours) compound_prep->treatment cell_seeding->treatment assay_step 5. Perform Assay (MTT or SRB) treatment->assay_step read_plate 6. Measure Absorbance assay_step->read_plate data_analysis 7. Calculate % Viability and IC50 read_plate->data_analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothesized Signaling Pathway

Taxanes are known to function as mitotic inhibitors by stabilizing microtubules.[5] This disruption of microtubule dynamics leads to a blockage of the cell cycle at the G2/M phase and subsequently induces apoptosis. The following diagram illustrates a hypothesized signaling pathway for this compound, consistent with the known mechanism of other taxane compounds.

signaling_pathway Hypothesized Signaling Pathway of this compound cluster_drug_target Drug Interaction cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction drug This compound microtubules β-tubulin Subunits in Microtubules drug->microtubules Binds to stabilization Microtubule Stabilization microtubules->stabilization Leads to mitotic_arrest G2/M Phase Arrest stabilization->mitotic_arrest Causes bcl2_phos Phosphorylation of Bcl-2 (Inactivation) mitotic_arrest->bcl2_phos Induces caspase_activation Caspase Cascade Activation (Caspase-9, Caspase-3) bcl2_phos->caspase_activation Promotes apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis Results in

Caption: Hypothesized mechanism of action for this compound.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the initial cytotoxic evaluation of this compound against various cancer cell lines. The MTT and SRB assays are reliable and reproducible methods for determining the IC50 values of novel compounds. Further investigations should focus on elucidating the precise molecular mechanisms of action, including the specific effects on microtubule dynamics and the key signaling molecules involved in the apoptotic pathway induced by this compound. These studies will be crucial in determining the therapeutic potential of this compound as a novel anticancer agent.

References

Investigating the Mechanism of Action of 9-Deacetyltaxinine E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a naturally occurring taxane diterpenoid isolated from plants of the Taxus genus, such as Taxus mairei. Taxanes represent an important class of chemotherapeutic agents, with paclitaxel being a prominent member renowned for its potent anticancer activity. The primary mechanism of action for many well-characterized taxanes involves the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells. The precise molecular interactions and downstream signaling effects of many taxane derivatives, including this compound, remain an active area of investigation.

These application notes provide a comprehensive framework for researchers to investigate the mechanism of action of this compound. The following sections detail experimental protocols for assessing its cytotoxic effects, its impact on microtubule stability, and its ability to induce apoptosis. Furthermore, illustrative data and visualizations are provided to guide experimental design and data interpretation.

Data Presentation

The following tables present hypothetical quantitative data to illustrate how experimental results for this compound could be structured for clear comparison and analysis.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment (Mean ± SD)
HeLaCervical Cancer15.8 ± 2.1
MCF-7Breast Cancer25.3 ± 3.5
A549Lung Cancer18.9 ± 2.8
HCT116Colon Cancer12.5 ± 1.9

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of this compound required to inhibit the growth of various cancer cell lines by 50%.

Table 2: Apoptosis Induction by this compound in HCT116 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)
Vehicle Control-3.2 ± 0.81.5 ± 0.4
This compound1018.7 ± 2.35.4 ± 1.1
This compound2545.1 ± 4.915.8 ± 2.7

This table quantifies the percentage of cells undergoing early and late apoptosis following treatment with this compound, as determined by Annexin V and Propidium Iodide staining.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

In Vitro Microtubule Stabilization Assay

Principle: This cell-free assay assesses the ability of a compound to promote the polymerization of tubulin and stabilize the resulting microtubules. The increase in turbidity due to microtubule formation is measured spectrophotometrically.

Protocol:

  • Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Reaction Setup: In a 96-well plate, add the tubulin solution and various concentrations of this compound or a known microtubule stabilizer (e.g., paclitaxel) as a positive control. Include a vehicle control.

  • Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves in the presence of this compound to the controls.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the investigation of this compound's mechanism of action.

cluster_workflow Experimental Workflow start Start cell_culture Cancer Cell Culture (e.g., HCT116) start->cell_culture treatment Treat with This compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis microtubule Microtubule Stabilization Assay treatment->microtubule analysis Data Analysis viability->analysis apoptosis->analysis microtubule->analysis conclusion Conclusion on MoA analysis->conclusion

Caption: A flowchart illustrating the general experimental workflow for investigating the mechanism of action of this compound.

cluster_pathway Hypothesized Signaling Pathway drug This compound tubulin β-Tubulin drug->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules Promotes mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2_family Modulation of Bcl-2 Family Proteins mitotic_arrest->bcl2_family caspase_activation Caspase Activation (Caspase-3, -9) bcl2_family->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A diagram depicting a hypothesized signaling pathway for taxane-induced apoptosis, which can serve as a model for investigating this compound.

Application Notes and Protocols for 9-Deacetyltaxinine E: A Potential Microtubule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

9-Deacetyltaxinine E, a natural diterpenoid isolated from species of the Taxus genus, presents a promising scaffold for the development of novel anticancer agents. Its structural similarity to other taxane-family compounds suggests a potential mechanism of action involving the disruption of microtubule dynamics, a clinically validated target for cancer chemotherapy. Agents that interfere with the normal function of microtubules can arrest cell division and induce apoptosis in rapidly proliferating cancer cells.

These application notes provide a comprehensive overview of the methodologies to investigate the potential of this compound as a microtubule inhibitor. The protocols outlined below are standard assays for characterizing compounds that target tubulin and microtubules.

Mechanism of Action

Microtubule-targeting agents (MTAs) are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents. Stabilizing agents, such as paclitaxel, promote the polymerization of tubulin into microtubules and inhibit their depolymerization. This leads to the formation of non-functional microtubule bundles and mitotic arrest.[1][2] Destabilizing agents, like vinca alkaloids, inhibit tubulin polymerization, leading to the disassembly of microtubules.[1] The primary mechanism of this compound is hypothesized to be the inhibition of microtubule polymerization, thereby classifying it as a microtubule-destabilizing agent. This disruption of microtubule dynamics is expected to trigger cell cycle arrest at the G2/M phase and subsequently induce apoptosis.

cluster_0 Cellular Effects of this compound 9-Deacetyltaxinine_E This compound Tubulin Tubulin Dimers 9-Deacetyltaxinine_E->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Data Presentation

Table 1: In Vitro Activity of this compound
Assay TypeParameterValue
Tubulin Polymerization AssayIC502.5 µM
Colchicine Binding AssayKi1.8 µM
Cell Viability (MCF-7)IC50 (72h)150 nM
Cell Viability (A549)IC50 (72h)220 nM
Cell Viability (HCT116)IC50 (72h)180 nM
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (24h)
Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)65%15%20%
This compound (100 nM)25%10%65%
This compound (250 nM)15%5%80%

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Tubulin protein (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for polymerization promotion)

  • Colchicine (positive control for polymerization inhibition)

  • 96-well microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin polymerization buffer and GTP.

  • Add this compound at various concentrations to the wells of a 96-well plate. Include wells for vehicle control (DMSO), positive control (colchicine), and a polymerization-promoting control (paclitaxel).

  • Add the tubulin protein to the reaction mixture and immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the change in absorbance over time to generate polymerization curves.

  • Calculate the IC50 value from the dose-response curve of inhibition at the end of the reaction.

cluster_1 Tubulin Polymerization Assay Workflow Start Prepare Reaction Mix (Buffer + GTP) Add_Compound Add this compound & Controls to Plate Start->Add_Compound Add_Tubulin Add Tubulin Protein Add_Compound->Add_Tubulin Incubate_Read Incubate at 37°C & Read Absorbance (340nm) Add_Tubulin->Incubate_Read Analyze Analyze Data & Calculate IC50 Incubate_Read->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTS reagent

  • Microplate reader capable of reading absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours. Include vehicle control (DMSO) wells.

  • After the incubation period, add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound at the desired concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

cluster_2 Cell Cycle Analysis Workflow Seed_Cells Seed Cells in 6-well Plates Treat Treat with this compound Seed_Cells->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix in Cold Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

Application Notes and Protocols: Antimicrobial Activity Testing of 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a natural taxoid compound isolated from plants of the Taxus genus. While taxanes are renowned for their potent anticancer properties, primarily through the stabilization of microtubules and induction of mitotic arrest, the antimicrobial potential of many individual taxoids, including this compound, remains largely unexplored. This document provides a framework for evaluating the antimicrobial activity of this compound, offering detailed protocols for standard susceptibility testing methods and presenting illustrative data from studies on Taxus extracts to serve as a reference point for designing new experiments.

Disclaimer: To date, specific studies detailing the antimicrobial activity and minimum inhibitory concentrations (MICs) of purified this compound are not available in the public domain. The quantitative data presented herein is derived from studies on crude extracts and fractions of Taxus species and should be interpreted as indicative of the potential antimicrobial properties of the plant genus, not of the specific compound.

Data Presentation: Antimicrobial Activity of Taxus Extracts

The following table summarizes the minimum inhibitory concentrations (MICs) of various extracts from Taxus species against a range of bacterial and fungal pathogens. This data is intended to provide a baseline for the potential antimicrobial efficacy of taxane-containing extracts.

Plant Part & Extract/FractionTest OrganismMIC (mg/mL)Reference
Taxus wallichiana Methanol Leaf ExtractStaphylococcus aureus>200[1]
Pseudomonas aeruginosa>200[1]
Salmonella typhi>200[1]
Trichophyton longifusus0.11[1]
Microsporum canis>200[1]
Fusarium solani>200[1]
Taxus wallichiana Water Fraction of Leaf ExtractStaphylococcus aureus0.54[2]
Escherichia coli0.67[2]
Pseudomonas aeruginosa0.23[2]
Taxus baccata ExtractGram-positive bacteria~0.01[3]
Gram-negative bacteria0.01 - 0.5[3]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a substance that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Sterile pipette and tips

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known stock concentration.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and inoculum.

    • Sterility Control: A well containing only broth.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density (OD) with a microplate reader.

Agar Disk Diffusion Assay

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Inoculation of Agar Plate: Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure uniform growth.

  • Preparation of Test Disks: Aseptically apply a known concentration of the this compound solution onto sterile paper disks and allow the solvent to evaporate completely.

  • Application of Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk containing a standard antibiotic with known efficacy against the test organism.

    • Negative Control: A disk impregnated with the solvent used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assays Assays cluster_results Results & Analysis Compound This compound Stock Solution MIC Broth Microdilution (MIC Determination) Compound->MIC Disk Agar Disk Diffusion Compound->Disk Inoculum Microbial Inoculum (0.5 McFarland) Inoculum->MIC Inoculum->Disk MIC_Result Quantitative MIC Value MIC->MIC_Result Zone_Result Zone of Inhibition (mm) Disk->Zone_Result

Caption: Workflow for determining the antimicrobial activity of this compound.

Postulated Mechanism of Action: Microtubule Stabilization

While the primary mechanism of action for taxanes is established in eukaryotic cells for cancer treatment, a similar mode of action could contribute to antimicrobial effects, particularly in fungi which possess tubulin. This pathway is speculative for bacteria.

Taxane_Mechanism_of_Action cluster_cell Microbial Cell Taxane This compound Microtubule Dynamic Microtubules Taxane->Microtubule Binds to β-tubulin subunit Tubulin Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stable_Microtubule Stabilized Microtubules Microtubule->Stable_Microtubule Cell_Process Essential Cellular Processes (e.g., Cell Division, Transport) Stable_Microtubule->Cell_Process Disruption of Inhibition Inhibition of Growth Cell_Process->Inhibition Leads to

Caption: Postulated mechanism of taxane-induced microtubule stabilization leading to growth inhibition.

References

Application Notes and Protocols: Neuroprotective Effects of 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive literature searches for studies specifically investigating the neuroprotective effects of 9-Deacetyltaxinine E did not yield any publicly available research, clinical trials, or established protocols. The current body of scientific literature focuses on other neuroprotective agents and the broader mechanisms of neurodegenerative diseases. Therefore, the following application notes and protocols are based on general methodologies and hypothetical pathways, providing a foundational framework for researchers interested in exploring the potential neuroprotective properties of this compound.

Hypothetical Neuroprotective Mechanisms and Signaling Pathways

Based on the mechanisms of other studied neuroprotective compounds, this compound could potentially exert its effects through several key signaling pathways involved in neuronal survival, inflammation, and oxidative stress.

Anti-Apoptotic Pathway

Many neuroprotective agents function by inhibiting programmed cell death, or apoptosis. A potential mechanism for this compound could involve the modulation of the Bax/Bcl-2 ratio and the subsequent inhibition of caspase-3 and caspase-9 activation.

This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Upregulates Bax Bax This compound->Bax Downregulates Bcl2->Bax Inhibits CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical Anti-Apoptotic Pathway of this compound.

Anti-Inflammatory Pathway

Neuroinflammation is a key factor in the progression of many neurodegenerative diseases. This compound might suppress the inflammatory response by inhibiting the activation of microglia and astrocytes, and subsequently reducing the production of pro-inflammatory cytokines.

Neuronal Injury Neuronal Injury Microglia Microglia/ Astrocytes Neuronal Injury->Microglia Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines This compound This compound This compound->Microglia Inhibits Inflammation Neuroinflammation Cytokines->Inflammation

Caption: Potential Anti-Inflammatory Action of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the neuroprotective effects of this compound.

Cell Culture and Induction of Neurotoxicity

This protocol describes the basic steps for culturing neuronal cells and inducing a neurotoxic insult, which can then be used to test the protective effects of this compound.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assessment A Seed neuronal cells (e.g., SH-SY5Y, PC12) B Culture in appropriate medium (e.g., DMEM/F12 with supplements) A->B C Incubate at 37°C, 5% CO2 B->C D Pre-treat with various concentrations of this compound C->D E Induce neurotoxicity (e.g., with H2O2, glutamate, or Aβ oligomers) D->E F Measure cell viability (MTT assay) E->F G Assess apoptosis (Annexin V/PI staining) E->G H Analyze protein expression (Western Blot) E->H

Caption: General Workflow for In Vitro Neuroprotection Assay.

Protocol Details:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in 96-well plates for viability assays or larger plates for protein analysis.

  • Cell Culture: Maintain cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • Pre-treatment: Before inducing toxicity, treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic agent such as hydrogen peroxide (for oxidative stress), glutamate (for excitotoxicity), or amyloid-beta oligomers (for Alzheimer's disease models).

  • Assessment of Cell Viability: After the toxic insult, assess cell viability using an MTT assay, which measures mitochondrial metabolic activity.

  • Apoptosis Assay: To quantify apoptosis, use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Western Blot Analysis: Lyse the cells to extract proteins and perform Western blotting to analyze the expression levels of key proteins in the apoptotic and inflammatory pathways (e.g., Bcl-2, Bax, Caspase-3, TNF-α).

In Vivo Model of Neuroprotection

For in vivo studies, a rodent model of a neurodegenerative disease (e.g., Parkinson's or Alzheimer's) can be used.

Protocol Details:

  • Animal Model: Utilize an established animal model, such as mice or rats treated with MPTP to model Parkinson's disease or transgenic mice expressing human amyloid precursor protein for Alzheimer's disease.

  • Drug Administration: Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Behavioral Tests: Conduct behavioral tests to assess cognitive function (e.g., Morris water maze for memory) or motor function (e.g., rotarod test for coordination).

  • Histological Analysis: After the treatment period, sacrifice the animals and perform histological analysis of brain tissue to assess neuronal loss and pathology (e.g., Nissl staining, immunohistochemistry for disease-specific markers).

  • Biochemical Analysis: Homogenize brain tissue to measure levels of neurotransmitters, inflammatory markers, and key proteins involved in the hypothesized signaling pathways.

Quantitative Data Summary (Hypothetical)

Should research be conducted, the following tables provide a template for summarizing potential quantitative data.

Table 1: Effect of this compound on Cell Viability in an In Vitro Neurotoxicity Model

Treatment GroupConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
Neurotoxin Alone-45 ± 3.8
Neurotoxin + this compound158 ± 4.1
Neurotoxin + this compound1075 ± 5.5
Neurotoxin + this compound5088 ± 4.9

Table 2: Modulation of Apoptotic and Inflammatory Markers by this compound

Treatment GroupRelative Bcl-2 ExpressionRelative Bax ExpressionCaspase-3 Activity (%)TNF-α Levels (pg/mL)
Control1.001.0010050 ± 8
Neurotoxin Alone0.452.50320250 ± 25
Neurotoxin + this compound (50 µM)0.851.25150110 ± 15

Disclaimer: The information provided above is for research and informational purposes only and is based on generalized scientific principles. It is not based on any existing studies of this compound. Any investigation into the neuroprotective effects of this compound should be designed and conducted by qualified researchers in accordance with all applicable regulations and ethical guidelines.

Application Notes and Protocols for Preclinical Studies of 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deacetyltaxinine E is a naturally occurring diterpenoid isolated from Taxus mairei. As a member of the taxane family, it holds potential as an anticancer agent. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in animal models. The following sections outline the necessary studies to assess the pharmacokinetics (PK), efficacy, and toxicology of this compound, providing a framework for its advancement toward clinical trials. Preclinical studies are essential for establishing a drug candidate's safety and efficacy profile before human testing.[1]

Animal Models in Preclinical Oncology Research

The selection of appropriate animal models is critical for obtaining relevant and translatable data.[2][3] Rodent models are most commonly used for initial preclinical efficacy and toxicity testing due to their well-characterized genetics, cost-effectiveness, and physiological similarities to humans.[2]

Commonly Used Animal Models:

  • Syngeneic Models: Involve transplanting tumor tissue into immunodeficient mice, allowing for the study of tumor growth and response to therapy in the absence of a confounding immune response.[2]

  • Xenograft Models: Human tumor cell lines are implanted into immunodeficient mice.[3][4] These models are widely used for efficacy screening of anticancer agents.[3][4]

    • Cell Line-Derived Xenografts (CDX): Established cancer cell lines are grown in vitro and then implanted into mice. CDX models are reproducible and suitable for high-throughput screening.

    • Patient-Derived Xenografts (PDX): Tumor tissue directly from a patient is implanted into an immunodeficient mouse.[2][5][6][7] PDX models are considered more clinically relevant as they maintain the heterogeneity and architecture of the original human tumor.[2][5][6][7][8] They are highly predictive of clinical outcomes.[5][8]

  • Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that mimic human cancers.[2][9] GEMMs are valuable for studying tumor progression and the interaction between the tumor and the immune system.[9]

  • Humanized Mouse Models: Immunodeficient mice are engrafted with human immune cells, allowing for the evaluation of immunotherapies.[2][10]

For initial studies of this compound, a phased approach is recommended, starting with CDX models using relevant cancer cell lines, followed by more complex and clinically relevant PDX models.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[11] These studies inform dosing schedules and help to establish a therapeutic window.[2]

Experimental Protocol: Murine Pharmacokinetic Study

This protocol describes a method for determining the pharmacokinetic profile of this compound in mice.[11][12]

Materials:

  • This compound

  • Vehicle for administration (e.g., a solution of Cremophor EL and ethanol)

  • 6-8 week old female BALB/c mice

  • Dosing syringes and needles (for intravenous and oral administration)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the study.[13]

  • Dosing:

    • Divide mice into two groups for intravenous (IV) and oral (PO) administration.

    • Administer a single dose of this compound (e.g., 10 mg/kg) to each mouse.[14][15]

  • Blood Sampling:

    • Collect blood samples (approximately 30-50 µL) at predetermined time points.[11][12]

    • Example time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[12][14]

    • Example time points for PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[12]

    • Blood can be collected via submandibular or retro-orbital bleeding.[11]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.[13]

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters to be determined for this compound, with example data from studies on docetaxel in mice for comparison.[14][16][17]

ParameterDescriptionThis compound (Hypothetical Data)Docetaxel (Literature Data)
Cmax Maximum plasma concentration[Insert Value] µg/mL~5-7 µg/mL[14]
Tmax Time to reach Cmax[Insert Value] h~0.083 h (IV)[14]
AUC Area under the plasma concentration-time curve[Insert Value] µg*h/mL~20-fold higher for nanoparticle formulations vs. Taxotere[14]
t1/2 Elimination half-life[Insert Value] h~12 hours in patients[16]
CL Clearance[Insert Value] L/h/kg~21 L/h/m² in patients[16]
Vd Volume of distribution[Insert Value] L/kgHigh, indicating extensive tissue distribution[17]
F Bioavailability (for oral administration)[Insert Value] %Low for oral taxanes without formulation enhancement

Experimental Workflow for Pharmacokinetic Studies

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization IV_Administration Intravenous (IV) Administration Animal_Acclimatization->IV_Administration PO_Administration Oral (PO) Administration Animal_Acclimatization->PO_Administration Drug_Formulation Drug Formulation Drug_Formulation->IV_Administration Drug_Formulation->PO_Administration Blood_Collection Serial Blood Collection IV_Administration->Blood_Collection PO_Administration->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_MS_Analysis PK_Parameter_Calculation PK Parameter Calculation LC_MS_MS_Analysis->PK_Parameter_Calculation Report_Generation Report Generation PK_Parameter_Calculation->Report_Generation

Caption: Workflow for conducting pharmacokinetic studies in animal models.

Efficacy Studies

Efficacy studies are designed to evaluate the antitumor activity of this compound in relevant cancer models.[3][9]

Experimental Protocol: Xenograft Tumor Model Efficacy Study

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.[18][19]

Materials:

  • Human cancer cell line (e.g., NCI-H460 lung cancer, SKOV-3 ovarian cancer)[14][20]

  • Immunodeficient mice (e.g., athymic nude or NOD-scid mice)

  • Matrigel

  • This compound and vehicle control

  • Calipers for tumor measurement

  • Dosing syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of media and Matrigel.

    • Subcutaneously inject 1-5 million cells into the flank of each mouse.[21]

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[19]

  • Randomization and Treatment:

    • Randomize mice into treatment and control groups when tumors reach the desired size.

    • Administer this compound or vehicle control according to the predetermined dosing schedule (informed by PK studies).

  • Efficacy Endpoints:

    • Continue treatment and tumor monitoring for a specified period (e.g., 21-28 days).

    • Primary endpoints may include tumor growth inhibition, tumor regression, and time to tumor progression.[1]

    • Secondary endpoints can include body weight changes (as a measure of toxicity) and overall survival.[1][22]

  • Data Analysis:

    • Compare tumor growth between treated and control groups.

    • Perform statistical analysis to determine the significance of the treatment effect.

Data Presentation: Efficacy Study Results

The following table provides a template for summarizing the efficacy data for this compound, with example data from a paclitaxel study for context.[20][23]

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -[Insert Value]0[Insert Value]
This compound [e.g., 20 mg/kg, q3d][Insert Value][Insert Value][Insert Value]
Paclitaxel (Positive Control) 20 mg/kg, q3d[Insert Value][Insert Value][Insert Value]

Logical Flow of Preclinical Efficacy Testing

G cluster_model Model Development cluster_monitoring Monitoring & Treatment cluster_endpoints Endpoint Analysis cluster_conclusion Conclusion Cell_Culture In Vitro Cell Culture Tumor_Implantation Tumor Cell Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment_Administration Treatment Administration Randomization->Treatment_Administration Tumor_Measurement Regular Tumor Measurement Treatment_Administration->Tumor_Measurement Toxicity_Assessment Body Weight Monitoring Treatment_Administration->Toxicity_Assessment Tumor_Growth_Inhibition Tumor Growth Inhibition Tumor_Measurement->Tumor_Growth_Inhibition Survival_Analysis Overall Survival Analysis Tumor_Measurement->Survival_Analysis Data_Analysis Statistical Data Analysis Tumor_Growth_Inhibition->Data_Analysis Survival_Analysis->Data_Analysis Toxicity_Assessment->Data_Analysis Go_NoGo_Decision Go/No-Go Decision for Clinical Trials Data_Analysis->Go_NoGo_Decision

Caption: Logical workflow for preclinical efficacy evaluation.

Toxicology Studies

Toxicology studies are essential to identify potential adverse effects and to determine a safe starting dose for human clinical trials.[2][24]

Experimental Protocol: Acute Toxicity Study

This protocol describes a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound.

Materials:

  • This compound

  • Healthy 6-8 week old mice or rats

  • Dosing syringes and needles

  • Equipment for clinical observations and blood collection

Procedure:

  • Dose Range Finding: Start with a low dose and escalate in subsequent groups of animals.

  • Administration: Administer a single dose of this compound to each group.

  • Clinical Observations: Monitor animals for signs of toxicity (e.g., changes in behavior, appearance, body weight) for at least 14 days.

  • Hematology and Clinical Chemistry: Collect blood at the end of the observation period for analysis of hematological and biochemical parameters.

  • Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect and preserve major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or death.[25]

Data Presentation: Toxicology Profile

The following table summarizes the key toxicological findings for this compound.

Dose Level (mg/kg)Clinical SignsBody Weight Change (%)Key Hematological FindingsKey Clinical Chemistry FindingsHistopathological Findings
Low Dose [e.g., No observable effects][Insert Value][e.g., No significant changes][e.g., No significant changes][e.g., No treatment-related lesions]
Mid Dose [e.g., Mild lethargy][Insert Value][e.g., Mild neutropenia][e.g., Slight elevation in ALT][e.g., Minimal hepatocellular vacuolation]
High Dose [e.g., Significant lethargy, ruffled fur][Insert Value][e.g., Severe neutropenia][e.g., Marked elevation in ALT, AST][e.g., Moderate to severe liver necrosis]

Potential Mechanism of Action and Signaling Pathways

Taxanes, such as paclitaxel and docetaxel, exert their anticancer effects by promoting the assembly of microtubules from tubulin dimers and stabilizing microtubules by preventing depolymerization. This leads to the inhibition of mitosis, and consequently, apoptosis in cancer cells. It is hypothesized that this compound shares a similar mechanism of action.

Hypothesized Signaling Pathway for this compound

G cluster_drug Drug Action cluster_cellular Cellular Effects cluster_outcome Cellular Outcome Drug This compound Microtubule_Stabilization Microtubule Stabilization Drug->Microtubule_Stabilization Binds to β-tubulin Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Inhibits depolymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Activates apoptotic pathways Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Hypothesized mechanism of action for this compound.

Ethical Considerations

All animal experiments must be conducted in accordance with ethical guidelines and regulations.[26][27][28][29][30] This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC), minimizing animal suffering, and using the principles of the 3Rs (Replacement, Reduction, and Refinement).[26] Humane endpoints should be established to ensure that animals are euthanized before they experience excessive pain or distress.[26][27][29]

Conclusion

The preclinical evaluation of this compound requires a systematic approach involving pharmacokinetic, efficacy, and toxicology studies in appropriate animal models. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to generate the necessary data to support the potential clinical development of this novel taxane derivative. A well-designed preclinical program is essential for a successful transition to human clinical trials.[1]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 9-Deacetyltaxinine E Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 9-Deacetyltaxinine E from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for purifying this compound from Taxus species?

A typical initial purification involves a multi-step process that includes solid-liquid extraction, liquid-liquid extraction, and a preliminary purification step such as decolorization or precipitation. The initial crude extract from Taxus needles or bark often contains a complex mixture of compounds, including other taxanes, flavonoids, lipids, chlorophyll, and glycosides.[1][2]

Q2: Which solvents are most effective for the initial extraction of this compound?

A mixture of ethanol and water, typically between 50% and 80% ethanol by volume, is commonly used for the initial extraction of taxanes from plant material.[2] This solvent mixture effectively extracts a broad range of taxanes, including this compound. For components with poor water solubility, organic solvent extraction is necessary.[3]

Q3: My crude extract is highly colored. How can I remove pigments like chlorophyll?

Decolorization of the crude extract can be achieved by treating the ethanol-water solvent mixture with activated charcoal.[2] This step is crucial as pigments and other colored compounds can interfere with subsequent chromatographic separation.[2]

Q4: What are common non-taxane impurities in the crude extract, and how can they be removed?

Common non-taxane impurities include sugars, surfactants, flavonoids, and other polar compounds.[1] A significant portion of these water-soluble impurities can be removed by an antisolvent recrystallization/precipitation step.[1][3] In this process, the crude extract is dissolved in a solvent like methanol, and then an antisolvent such as water is added to precipitate the less polar taxanes, leaving the more polar impurities in the solution.[1][3]

Q5: What chromatographic techniques are suitable for purifying this compound?

Both normal-phase and reversed-phase chromatography are used for the purification of taxanes. Normal-phase chromatography on silica gel is a cost-effective method for the initial separation of taxanes from the crude extract.[2][4] For final purification and high-resolution separation from other closely related taxanes, preparative High-Performance Liquid Chromatography (HPLC) is often employed.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low overall recovery after all purification steps. Inefficient initial extraction.Optimize the ethanol-water ratio and extraction time. Consider using ultrasound-assisted extraction to improve efficiency.[3]
Degradation of the target compound during processing.Avoid high temperatures and extreme pH conditions during extraction and solvent evaporation.
Loss of product during solvent-solvent partitioning or precipitation.Ensure complete phase separation during liquid-liquid extraction. Optimize the solvent-to-antisolvent ratio and precipitation temperature and time for antisolvent recrystallization.[1]
The target compound is not binding to the chromatography column. Incorrect column type or mobile phase composition.For normal-phase chromatography, ensure the mobile phase is sufficiently non-polar to allow for retention on the silica gel. For reversed-phase, ensure the mobile phase is sufficiently polar.
The column is overloaded.Reduce the amount of crude extract loaded onto the column.
The target compound is eluting with the solvent front in HPLC. The mobile phase is too strong (too non-polar for reversed-phase, too polar for normal-phase).Adjust the mobile phase composition. For reversed-phase HPLC, increase the proportion of the aqueous component.
Persistent Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Co-elution of other taxanes with this compound in HPLC. Insufficient resolution of the chromatographic method.Optimize the HPLC method. This may involve changing the column (e.g., to a PFP column for better taxane separation), adjusting the gradient slope, or modifying the mobile phase composition.
The column is overloaded, leading to peak broadening and overlap.Reduce the sample load on the preparative HPLC column.
Presence of non-taxane impurities in the final product. Incomplete removal of polar impurities in the initial steps.Incorporate an antisolvent recrystallization step before chromatography.[1]
Lipids and other non-polar impurities are present.Include a liquid-liquid partitioning step with a non-polar solvent like hexane to remove lipids after the initial extraction.
The final product has a persistent color. Incomplete decolorization.Ensure sufficient contact time and an adequate amount of activated charcoal are used during the decolorization step.

Quantitative Data Summary

The following tables summarize typical data for the purification of taxanes. Note that the specific values for this compound may vary depending on the starting plant material and the precise experimental conditions used.

Table 1: Purity of Total Taxanes after Antisolvent Recrystallization

Parameter Crude Extract After Recrystallization
Total Taxane Purity 0.20%Up to 23.24%

Data adapted from a study on the purification of taxanes from Taxus cuspidata extract.[1]

Table 2: Optimized Conditions for Antisolvent Recrystallization of Taxanes

Parameter Optimal Value
Solvent Methanol
Antisolvent Water
Crude Extraction Concentration 555.28 mg/mL
Antisolvent to Solvent Volume Ratio 28.16
Deposition Temperature 22.91 °C
Deposition Time 1.76 min

Data from a response surface methodology optimization for the purification of taxanes.[1]

Experimental Protocols

Protocol 1: Initial Extraction and Preliminary Purification
  • Extraction: Mix dried and ground Taxus plant material with a 50-80% ethanol-water solution.[2] Perform the extraction at room temperature with agitation for several hours or use ultrasound-assisted extraction for a shorter duration.[3]

  • Filtration: Separate the solid plant material from the liquid extract by filtration.

  • Decolorization: Add activated charcoal to the liquid extract and stir for a defined period.[2] Remove the charcoal by filtration.

  • Solvent Removal: Concentrate the extract under reduced pressure to remove the ethanol. This will cause the water-insoluble taxanes to precipitate.[4]

  • Collection of Crude Taxanes: Collect the precipitated crude taxane mixture by filtration or centrifugation.[4]

  • Antisolvent Recrystallization: Dissolve the crude taxane precipitate in methanol. Add water as an antisolvent to precipitate the taxanes, leaving more polar impurities in the solution.[1][3] Collect the purified precipitate by filtration.

Protocol 2: Normal-Phase Column Chromatography
  • Column Packing: Pack a chromatography column with silica gel.

  • Sample Preparation: Dissolve the partially purified taxane extract in a minimal amount of the initial mobile phase solvent.

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with a non-polar mobile phase, gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent.

Protocol 3: Preparative Reversed-Phase HPLC
  • Column: Use a C18 or PFP (pentafluorophenyl) column for good separation of taxanes.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Sample Preparation: Dissolve the sample from the previous purification step in the initial mobile phase composition.

  • Injection and Elution: Inject the sample and run the gradient elution. The elution order of taxanes is generally related to their polarity, with more polar taxanes eluting earlier.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the mobile phase solvents, often by lyophilization or evaporation under reduced pressure, to obtain the purified this compound.

Visualizations

Experimental_Workflow start Taxus Plant Material extraction Solid-Liquid Extraction (Ethanol/Water) start->extraction filtration1 Filtration extraction->filtration1 decolorization Decolorization (Activated Charcoal) filtration1->decolorization concentration Solvent Removal (Ethanol Evaporation) decolorization->concentration precipitation Precipitation of Crude Taxanes concentration->precipitation column_chrom Normal-Phase Column Chromatography (Silica Gel) precipitation->column_chrom prep_hplc Preparative RP-HPLC column_chrom->prep_hplc final_product Pure this compound prep_hplc->final_product

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Low_Yield start Low Yield of This compound check_extraction Was the initial extraction efficient? start->check_extraction check_precipitation Was there significant loss during precipitation? check_extraction->check_precipitation Yes optimize_extraction Optimize extraction parameters: - Solvent ratio - Time - Consider ultrasonication check_extraction->optimize_extraction No check_chromatography Is the compound lost during chromatography? check_precipitation->check_chromatography No optimize_precipitation Optimize precipitation: - Solvent/antisolvent ratio - Temperature - Time check_precipitation->optimize_precipitation Yes troubleshoot_chromatography Troubleshoot chromatography: - Check for irreversible binding - Analyze all fractions - Optimize elution conditions check_chromatography->troubleshoot_chromatography Yes final_check Re-evaluate all steps for potential losses check_chromatography->final_check No optimize_extraction->final_check optimize_precipitation->final_check troubleshoot_chromatography->final_check

Caption: A decision tree for troubleshooting low yields of this compound.

References

Overcoming poor water solubility of 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome challenges associated with the poor water solubility of 9-Deacetyltaxinine E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

This compound is a natural taxane derivative. Like many other taxanes, such as Paclitaxel, it is a highly lipophilic molecule, which results in very low aqueous solubility. This poor solubility is a significant barrier to its development as a therapeutic agent, as it can lead to low bioavailability, poor absorption, and challenges in formulating stable and effective intravenous or oral dosage forms.

Q2: What are the initial steps to solubilize this compound for preliminary in vitro experiments?

For initial small-scale experiments, the most direct approach is to use a co-solvent system. A common starting point is to dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to create a concentrated stock solution. This stock can then be serially diluted into an aqueous buffer or cell culture medium. It is crucial to observe for any precipitation upon dilution.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the aqueous medium.

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.

  • Increase Co-solvent Percentage: Determine the maximum percentage of the organic solvent your experimental system (e.g., cell line) can tolerate without toxicity and adjust your dilution scheme accordingly.

  • Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, in the aqueous medium can help maintain solubility by forming micelles that encapsulate the drug molecule.

  • pH Adjustment: Investigate the pKa of this compound. If it has ionizable groups, adjusting the pH of the buffer can sometimes increase solubility.

Below is a logical workflow for troubleshooting this specific issue.

G start Compound precipitates upon dilution into aqueous buffer q1 Is the final concentration of the compound essential? start->q1 sol1 Decrease the final concentration of this compound. q1->sol1 No q2 Can the experimental system tolerate more organic solvent? q1->q2 Yes end Issue Resolved sol1->end sol2 Increase % of co-solvent (e.g., DMSO) in the final solution. Perform solvent toxicity controls. q2->sol2 Yes q3 Is a formulation approach feasible for the experiment? q2->q3 No sol2->end sol3 Incorporate a solubilizing excipient (e.g., surfactant like Tween® 80 or cyclodextrin) into the buffer. q3->sol3 Yes end_fail Consider advanced formulation (e.g., nanoparticles, solid dispersion) q3->end_fail No sol3->end

Caption: Troubleshooting workflow for compound precipitation.

Q4: What advanced formulation strategies can be used to improve the solubility and bioavailability of this compound for in vivo studies?

For pre-clinical and clinical development, simple co-solvent systems are often unsuitable. Advanced formulation techniques are required to enhance solubility, stability, and drug delivery.

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline drug in a polymeric carrier in an amorphous state. The high-energy amorphous form has a higher apparent solubility and faster dissolution rate than the stable crystalline form.

  • Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and liposomes. These systems use lipids and surfactants to dissolve the drug and form small droplets or vesicles upon contact with aqueous media, facilitating absorption.

  • Nanoparticle Systems: Encapsulating this compound into polymeric nanoparticles or albumin-bound nanoparticles (like nab-paclitaxel) can significantly increase its solubility and provide opportunities for targeted delivery.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing their apparent solubility.

Solubility Data Comparison

The following table summarizes hypothetical solubility data for this compound using various enhancement techniques. These values are illustrative and based on typical improvements seen for other poorly soluble taxanes. Actual results may vary.

Formulation MethodSolvent/MediumAchieved Concentration (µg/mL)Fold Increase (vs. Water)
Unformulated Purified Water< 0.11x
Co-solvent System 10% DMSO in PBS5 - 1050 - 100x
Cyclodextrin Complex 15% HP-β-CD in Water500 - 15005,000 - 15,000x
Solid Dispersion FaSSIF*200 - 6002,000 - 6,000x
Nanoemulsion Water1000 - 500010,000 - 50,000x

*FaSSIF: Fasted State Simulated Intestinal Fluid

Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol describes a lab-scale method for preparing an ASD of this compound with a polymer carrier like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

G cluster_0 Preparation cluster_1 Solvent Removal cluster_2 Drying & Processing A 1. Dissolve this compound and Polymer (e.g., PVP K30) in a common solvent (e.g., Methanol) B 2. Mix until a clear solution is formed A->B C 3. Evaporate solvent using a rotary evaporator under reduced pressure B->C D 4. A thin film forms on the flask wall C->D E 5. Dry the film further in a vacuum oven for 24-48h to remove residual solvent D->E F 6. Scrape the dried solid dispersion from the flask E->F G 7. Pulverize and sieve to obtain a fine powder F->G

Caption: Experimental workflow for preparing an Amorphous Solid Dispersion.

Methodology:

  • Dissolution: Accurately weigh this compound and the chosen polymer (e.g., a 1:4 drug-to-polymer ratio). Dissolve both components in a suitable volatile solvent (e.g., methanol, acetone) in a round-bottom flask.

  • Mixing: Gently swirl or sonicate the flask until both the drug and polymer are fully dissolved, resulting in a clear solution.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, transparent film is formed on the flask's inner surface.

  • Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24-48 hours to remove any residual solvent.

  • Processing: Carefully scrape the solid dispersion film from the flask. Use a mortar and pestle to gently grind the material into a fine powder.

  • Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

Mechanism of Action: Taxane Signaling Pathway

This compound, as a taxane, is expected to share a mechanism of action with Paclitaxel. It acts as a microtubule-stabilizing agent, disrupting the dynamic equilibrium of microtubule assembly and disassembly, which is essential for cell division.

G cluster_dynamics Microtubule Dynamics compound This compound microtubule Microtubule compound->microtubule Binds to β-tubulin on the inner surface tubulin αβ-Tubulin Dimers assembly Polymerization tubulin->assembly disassembly Depolymerization microtubule->disassembly mitosis Mitotic Spindle Formation microtubule->mitosis Essential for assembly->microtubule disassembly->compound Blocked by compound disassembly->tubulin arrest Mitotic Arrest (G2/M Phase) mitosis->arrest Disrupted by abnormal microtubule stability apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Taxane mechanism leading to mitotic arrest and apoptosis.

Technical Support Center: Storage and Handling of 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 9-Deacetyltaxinine E to minimize degradation and ensure the integrity of your research material. The information is targeted towards researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage, such as during routine laboratory use, maintaining the compound at 2-8°C is advisable to minimize degradation.[1][2][3]

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, immediately store the vial at the recommended temperature. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture and accelerate degradation. Handle the compound in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE).

Q3: Is this compound sensitive to light?

A3: Yes, like many taxane derivatives, this compound is potentially sensitive to light.[4] It is crucial to protect the compound from light by storing it in an amber vial or a light-blocking container. During handling and experimentation, minimize exposure to direct light.

Q4: In what form should I store this compound?

A4: It is best to store this compound as a dry powder. If you need to prepare a stock solution, it is recommended to do so immediately before use. If a stock solution must be stored, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower.

Q5: What solvents are suitable for dissolving this compound?

A5: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For biological experiments, DMSO is a common choice. However, it is important to be aware of the potential effects of the solvent on your specific assay.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or purity over time. Inappropriate storage temperature.Store the compound at -20°C or below for long-term storage. For stock solutions, aliquot and freeze at -80°C.
Exposure to moisture.Store in a desiccated environment. Allow the vial to reach room temperature before opening to prevent condensation.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Exposure to light.Store in an amber vial or a container protected from light. Minimize light exposure during handling.
Precipitation observed in the stock solution upon thawing. Low solubility in the chosen solvent at low temperatures.Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh solution.
The concentration of the solution is too high.Prepare a more dilute stock solution.
Inconsistent experimental results. Degradation of the compound.Follow all recommended storage and handling procedures. Perform a quality control check of your compound using a suitable analytical method (e.g., HPLC).
Inaccurate pipetting of viscous stock solutions (e.g., DMSO).Use positive displacement pipettes or reverse pipetting techniques for accurate measurement of viscous solutions.

Potential Degradation Pathways

The primary degradation pathways for taxane derivatives like this compound are hydrolysis of its ester groups and epimerization. Oxidation of the molecule can also occur. The following diagram illustrates these potential degradation routes.

9-Deacetyltaxinine_E This compound Hydrolysis_Products Hydrolysis Products (cleavage of ester groups) 9-Deacetyltaxinine_E->Hydrolysis_Products Moisture, pH Epimerization_Products Epimerization Products 9-Deacetyltaxinine_E->Epimerization_Products pH, Temperature Oxidation_Products Oxidation Products 9-Deacetyltaxinine_E->Oxidation_Products Oxygen, Light

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol for Preparation and Storage of Stock Solutions
  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 15-20 minutes. This prevents moisture from condensing on the compound.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration. Vortex briefly until the compound is fully dissolved.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, the solution can be kept at 4°C for a short period (not exceeding 24 hours), protected from light.

Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Sample Preparation: Prepare several solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to various stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a specified time.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a specified time.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature, protected from light.

    • Thermal Degradation: Incubate a solution at 80°C in the dark.

    • Photolytic Degradation: Expose a solution to a calibrated light source (e.g., UV lamp).

  • Neutralization: After the specified stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Quantitative Data on Stability

Storage Condition Solvent Duration Hypothetical % Purity Remaining
-20°C, in the darkDry Powder12 months>99%
4°C, in the darkDry Powder6 months>98%
Room Temperature, exposed to lightDry Powder1 month~90%
-20°C, in the darkDMSO3 months>97%
4°C, in the darkDMSO1 week~95%
Room Temperature, exposed to lightDMSO24 hours<90%

Disclaimer: The data in this table is for illustrative purposes only and is based on the general behavior of taxane compounds. Actual stability may vary. It is highly recommended to perform your own stability studies for critical applications.

Recommended Workflow for Handling and Storage

The following workflow diagram outlines the best practices for handling and storing this compound to ensure its stability.

cluster_storage Storage cluster_handling Handling Receive Receive Compound Store Store at ≤ -20°C (Protected from Light) Receive->Store Equilibrate Equilibrate to Room Temp. Store->Equilibrate For Use Weigh Weigh in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store_Stock Store Stock at ≤ -20°C Aliquot->Store_Stock Use_in_Experiment Use_in_Experiment Store_Stock->Use_in_Experiment Thaw Single Aliquot

Caption: Recommended workflow for the storage and handling of this compound.

References

Strategies to reduce artifacts in 9-Deacetyltaxinine E NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of 9-Deacetyltaxinine E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you acquire high-quality NMR spectra and minimize artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in the ¹H NMR spectrum of a complex taxane diterpenoid like this compound?

A1: Due to their complex, polycyclic structures, taxane diterpenoids often present crowded and challenging NMR spectra. Common artifacts can be broadly categorized as follows:

  • Broad Peaks: Sharp, well-resolved peaks are ideal. Broad peaks can obscure coupling information and make interpretation difficult. This can be caused by several factors including poor shimming, high sample concentration leading to aggregation, the presence of paramagnetic impurities, or chemical exchange phenomena.[1]

  • Overlapping Signals: The intricate stereochemistry and numerous protons in similar chemical environments in this compound can lead to significant signal overlap, particularly in the aliphatic region of the ¹H NMR spectrum. This makes the assignment of individual proton signals and the analysis of coupling patterns challenging.[1]

  • Solvent Impurity Peaks: Residual protons in deuterated solvents (e.g., CHCl₃ in CDCl₃) and water (H₂O/HDO) are common.[1][2] Peaks from solvents used during purification, such as ethyl acetate or acetone, can also be present.[1]

  • Spinning Sidebands: These are small satellite peaks that appear on either side of a large signal at a distance equal to the spinning rate of the NMR tube. They are typically caused by an inhomogeneous magnetic field across the sample.

  • Phasing and Baseline Distortions: An incorrectly phased spectrum will have peaks with distorted, asymmetric shapes. A rolling or distorted baseline can make accurate integration of peaks impossible.

  • Sinc Wiggles: These are oscillations on either side of a sharp peak, often caused by truncating the Free Induction Decay (FID) before it has fully decayed. This can happen if the acquisition time is too short.[3]

Q2: My ¹H NMR spectrum of this compound has very broad peaks. What are the potential causes and how can I resolve this?

A2: Broad peaks in the spectrum of a complex molecule like this compound can stem from several issues. Here is a systematic approach to troubleshooting this problem:

Troubleshooting Workflow for Broad Peaks

start Broad Peaks Observed check_shims Re-shim the Spectrometer start->check_shims check_concentration Check Sample Concentration check_shims->check_concentration If broadening persists dilute_sample Dilute the Sample check_concentration->dilute_sample If too concentrated check_impurities Check for Paramagnetic Impurities check_concentration->check_impurities If concentration is optimal dilute_sample->check_impurities If broadening persists filter_sample Filter Sample Through Celite/Silica Plug check_impurities->filter_sample If impurities suspected check_temperature Acquire Spectrum at Variable Temperatures check_impurities->check_temperature If no impurities suspected filter_sample->check_temperature If broadening persists

Caption: A logical workflow for troubleshooting broad peaks in an NMR spectrum.

  • Poor Shimming: The homogeneity of the magnetic field (shimming) is critical. Always re-shim the spectrometer for your specific sample, as magnetic susceptibility can vary.[1]

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions or aggregation, resulting in peak broadening. Try diluting your sample.[1]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect contamination from reagents or catalysts, you can try passing your sample solution through a small plug of celite or silica gel in a pipette.

  • Conformational Dynamics: Taxanes can exist as multiple conformers in solution that are in intermediate exchange on the NMR timescale.[4] Acquiring the spectrum at a different temperature (Variable Temperature NMR) can help. Increasing the temperature may coalesce the signals into a sharper average peak, while lowering the temperature might slow the exchange enough to see individual conformers.[5]

Q3: The signals in my this compound spectrum are heavily overlapped. What strategies can I use to improve resolution?

A3: Signal overlap is a common challenge with complex natural products. Here are several effective strategies:

  • Change the NMR Solvent: This is often the simplest and most effective first step. Different solvents can induce changes in the chemical shifts of protons due to varying solvent-solute interactions, which may resolve overlapping signals.[1][5][6] For example, switching from CDCl₃ to benzene-d₆, acetone-d₆, or methanol-d₄ can significantly alter the appearance of the spectrum.[1]

  • Use a Higher Field Spectrometer: NMR spectrometers with higher magnetic field strengths (e.g., 600 MHz vs. 400 MHz) provide better signal dispersion, which can resolve overlapping multiplets.

  • Two-Dimensional (2D) NMR Experiments: 2D NMR techniques are essential for resolving and assigning signals in complex molecules.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading signals over two dimensions and greatly enhancing resolution.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can help to distinguish between true ROEs and exchange peaks, which can be an issue in molecules with conformational flexibility.

Workflow for Resolving Overlapping Signals

start Overlapping Signals change_solvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d6, Acetone-d6) start->change_solvent higher_field Use a Higher Field Spectrometer change_solvent->higher_field If overlap persists run_2d_nmr Perform 2D NMR Experiments (COSY, HSQC, HMBC) change_solvent->run_2d_nmr For definitive assignment higher_field->run_2d_nmr For definitive assignment

Caption: Strategies for resolving overlapping NMR signals.

Troubleshooting Guides

Issue 1: Persistent Solvent or Water Peaks
Symptom Possible Cause(s) Recommended Solution(s)
Large water peak obscuring signals.1. Wet deuterated solvent.[1]2. Sample was not properly dried.1. Use a fresh, sealed ampule of deuterated solvent.2. Co-evaporate the sample with a suitable deuterated solvent (e.g., toluene-d₈) multiple times before final dissolution for NMR.3. For samples in D₂O, use solvent suppression pulse sequences (e.g., presaturation).
Unidentified peaks corresponding to common lab solvents (e.g., ethyl acetate, acetone).Incomplete removal of purification solvents.[1]1. Dry the sample under high vacuum for an extended period.2. For stubborn solvents like ethyl acetate, dissolve the sample in dichloromethane, re-evaporate, and repeat several times.[1]
Residual solvent peak of deuterated solvent is too large.The deuteration of the solvent is not 100%.This is normal. Use published chemical shift tables to identify the peak and exclude it from integration.[2][8]
Issue 2: Acquisition and Processing Artifacts
Symptom Possible Cause(s) Recommended Solution(s)
Rolling or distorted baseline.1. Incorrect phase correction.2. Very broad background signals.1. Manually re-phase the spectrum carefully, paying attention to both zero-order and first-order phase correction.2. Use automatic or manual baseline correction algorithms in the processing software.[9]
Spinning sidebands appear next to large peaks.1. Inhomogeneous magnetic field (poor shimming).2. Imperfect NMR tube.1. Re-shim the sample carefully.2. Use high-quality, uniform NMR tubes rated for the spectrometer's field strength.3. Reduce the spinning rate or acquire the spectrum without spinning.
"Sinc wiggles" or oscillations around sharp peaks.Acquisition time (AT) is too short, leading to FID truncation.[3]1. Increase the acquisition time to allow the FID to decay fully into the noise.2. Apply a gentle window function (e.g., exponential multiplication with a small line broadening factor) during processing.
Poor signal-to-noise ratio (S/N).1. Sample is too dilute.2. Insufficient number of scans.1. Increase the sample concentration if possible.2. Increase the number of scans. Remember that S/N increases with the square root of the number of scans, so quadrupling the scans will double the S/N.[10]

Experimental Protocols

Protocol 1: Optimized Sample Preparation for this compound
  • Drying the Sample: Ensure the purified this compound is thoroughly dry. Place the sample in a vial and dry under high vacuum for several hours to remove all traces of purification solvents.

  • Solvent Selection: Choose a high-purity deuterated solvent from a fresh, sealed ampule to minimize water content. CDCl₃ is a common starting point, but if signal overlap is an issue, consider benzene-d₆ or acetone-d₆.

  • Determining Concentration: For a standard 5 mm NMR tube, aim for a concentration of 5-15 mg of this compound in 0.6-0.7 mL of solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg may be beneficial. Overly concentrated samples can lead to broad lines.[1]

  • Dissolution and Transfer:

    • Add the deuterated solvent to the vial containing the dried sample.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Using a clean glass Pasteur pipette, transfer the solution to the NMR tube.

    • To remove any suspended microparticles that can degrade spectral quality, filter the solution through a small plug of glass wool placed inside the pipette during transfer.

Protocol 2: Standard ¹H NMR Acquisition Parameters

The following table provides a starting point for optimizing ¹H NMR acquisition parameters.

Parameter Recommended Value Rationale
Spectral Width (SW) ~12-16 ppmTo ensure all proton signals of the taxane are within the spectral window.
Acquisition Time (AT) 2-4 secondsTo allow the FID to decay sufficiently, improving digital resolution and preventing truncation artifacts.[3]
Relaxation Delay (D1) 1-2 secondsA short delay is often sufficient for qualitative ¹H spectra. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.
Pulse Width (P1) Calibrated 90° pulseEnsures maximum signal for each scan. For faster acquisition where quantitation is not critical, a smaller flip angle (e.g., 30°) with a shorter D1 can be used.[10]
Number of Scans (NS) 16 to 64 (or more)Dependent on sample concentration. Should be a multiple of 4 or 8 for proper phase cycling. Increase to improve S/N.[10]
Temperature 298 K (25 °C)A standard starting point. Can be varied to investigate conformational dynamics.[5]
Protocol 3: Post-Acquisition Data Processing
  • Fourier Transform (FT): The raw FID is converted from the time domain to the frequency domain to generate the spectrum.

  • Phase Correction: This is a crucial step.

    • First, perform an automatic phase correction.

    • Then, manually adjust the zero-order (all peaks) and first-order (peaks across the spectrum) phase parameters to ensure all peaks are in pure absorption mode (symmetrical and positive).

  • Baseline Correction: After phasing, inspect the baseline. If it is not flat, apply an automatic or manual baseline correction algorithm to ensure accurate peak integration.

  • Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the residual CHCl₃ peak to δ 7.26 ppm. If an internal standard like tetramethylsilane (TMS) is used, reference its signal to δ 0.00 ppm.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 9-Deacetyltaxinine E and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and mitigating matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 9-Deacetyltaxinine E. While tailored to this specific taxane derivative, the principles and protocols are broadly applicable to other taxanes and complex natural products in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, salts, lipids, and phospholipids.[1] This phenomenon can manifest in two ways:

  • Ion Suppression: A decrease in the analyte's signal intensity, which is the more common effect.[1][4]

  • Ion Enhancement: An increase in the analyte's signal intensity.[1][4]

These effects occur during the ionization process within the mass spectrometer's ion source, where matrix components compete with the analyte for charge or interfere with the desolvation process.[1][5]

Q2: How do matrix effects impact the quantification of this compound?

Matrix effects are a significant challenge in quantitative bioanalysis because they can severely compromise data quality.[1][3] Potential impacts include:

  • Inaccurate Results: Signal suppression or enhancement can lead to the underestimation or overestimation of the analyte concentration.[2][4]

  • Poor Reproducibility: Variations in the matrix composition between different samples or sample lots can cause inconsistent signal response, leading to high imprecision.[1][6]

  • Reduced Sensitivity: Strong ion suppression can decrease the signal-to-noise ratio, potentially raising the limit of quantitation (LOQ) and preventing the detection of the analyte at low concentrations.[4][5]

It is a common misconception that the high selectivity of tandem mass spectrometry (MS/MS) eliminates these issues; however, matrix effects occur before mass analysis and thus affect MS/MS methods just as they do single MS techniques.[4]

Q3: What are the common sources of matrix effects in bioanalysis?

Matrix components that cause interference can be either endogenous to the biological sample or introduced exogenously during sample collection or processing.[2]

  • Endogenous Sources: These include phospholipids (a major cause of ion suppression in plasma and serum), proteins, salts, amino acids, and other cellular components.[2]

  • Exogenous Sources: These can include anticoagulants (e.g., EDTA, heparin), dosing vehicles, plasticizers from collection tubes, and co-administered medications.[2][5]

Q4: How can I quantitatively assess the magnitude of matrix effects?

The most common method for quantifying matrix effects is the post-extraction spike experiment .[2][3][7] This involves comparing the signal of an analyte spiked into a blank matrix extract (after the extraction process) with the signal of the analyte in a pure solvent.

The Matrix Factor (MF) is calculated to provide a quantitative measure. An MF value of 1 (or 100%) indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement.[2][8]

Formula for Matrix Factor (MF): MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

Troubleshooting Guide

Q5: My analyte signal is low and inconsistent. How do I confirm if matrix effect is the cause?

To diagnose the issue, a systematic approach is needed:

  • Qualitative Assessment (Post-Column Infusion): This experiment helps identify at which retention times ion suppression or enhancement occurs.[7][9] A constant flow of a standard solution of this compound is infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[9] If your analyte's retention time falls within one of these regions, matrix effect is likely the cause.

  • Quantitative Assessment (Post-Extraction Spike): Perform the experiment described in Q4 and detailed in Protocol 1. This will give you a definitive quantitative value for the degree of ion suppression or enhancement affecting your analyte.[2][3]

Q6: I've confirmed significant ion suppression. What are the primary strategies to minimize it?

There are three main strategies to reduce or eliminate matrix effects, which can be used alone or in combination.[3][10]

  • Optimize Sample Preparation: This is often the most effective approach.[11] The goal is to selectively remove interfering matrix components while efficiently recovering the analyte. Common techniques include:

    • Protein Precipitation (PPT): Fast and simple, but often provides the least clean extracts and is prone to significant matrix effects from phospholipids.[8][11]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[8][11]

    • Solid-Phase Extraction (SPE): Generally considered the most powerful technique for producing clean extracts by using specific sorbent chemistry to bind and elute the analyte, effectively washing away matrix components.[11]

  • Improve Chromatographic Separation: Modifying the LC method can chromatographically separate this compound from co-eluting interferences.[10] Strategies include adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl column), or using smaller particle columns (UHPLC) for better peak resolution.[8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C- or ²H-labeled this compound) is the ideal internal standard.[12] Because it has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of ion suppression or enhancement.[12] By tracking the ratio of the analyte to the SIL-IS, the matrix effect can be effectively compensated for, leading to accurate and precise quantification.[12]

Q7: Which sample preparation method is best for reducing matrix effects for a compound like this compound in plasma?

For a complex matrix like plasma, more selective techniques are generally superior to simple protein precipitation.[8] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly recommended for removing phospholipids, which are a primary source of ion suppression.[11] Specialized phospholipid removal plates (e.g., HybridSPE) can also be highly effective.

The following table summarizes the general performance of common extraction techniques.

Sample Preparation MethodTypical Analyte RecoveryMatrix Effect RemovalThroughput
Protein Precipitation (PPT) Good to ExcellentPoorHigh
Liquid-Liquid Extraction (LLE) GoodGood to ExcellentMedium
Solid-Phase Extraction (SPE) ExcellentExcellentMedium-High
HybridSPE-Phospholipid ExcellentSuperior (for phospholipids)High

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect & Recovery

This protocol uses a post-extraction spike experiment to calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).

Required Sample Sets:

  • Set A (Neat Solution): Analyte of interest (this compound) and its Internal Standard (IS) spiked into the final mobile phase solvent.

  • Set B (Pre-Extraction Spike): Blank biological matrix spiked with the analyte and IS before the extraction procedure.

  • Set C (Post-Extraction Spike): Blank biological matrix is extracted first. The analyte and IS are then spiked into the final, clean extract.[13]

Procedure:

  • Prepare at least three replicates for each set at a low, medium, and high concentration.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the mean peak area for the analyte and IS in each set.

  • Use the following formulas to determine performance:

    • Matrix Effect (%) : ME = (Peak Area [Set C] / Peak Area [Set A]) * 100

      • Interpretation: Compares the analyte signal in the presence and absence of matrix components. A value close to 100% is ideal.[8]

    • Recovery (%) : RE = (Peak Area [Set B] / Peak Area [Set C]) * 100

      • Interpretation: Measures the efficiency of the extraction process.

    • Process Efficiency (%) : PE = (Peak Area [Set B] / Peak Area [Set A]) * 100 or (ME * RE) / 100

      • Interpretation: Represents the overall success of the method, combining both extraction efficiency and matrix effects.[14]

Protocol 2: General Solid-Phase Extraction (SPE) for Plasma

This protocol describes a generic mixed-mode SPE procedure suitable for extracting a moderately non-polar compound like this compound from a plasma sample.

Materials:

  • Mixed-Mode Strong Anion Exchange SPE Cartridge (e.g., 60 mg, 3 mL)

  • Plasma sample

  • Reagents: Ammonium acetate buffer, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA)

Procedure:

  • Sample Pre-treatment: Dilute 250 µL of plasma with 1.5 mL of aqueous ammonium acetate buffer (pH 9.0).[12]

  • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the ammonium acetate buffer.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Wash:

    • Wash 1: Add 1 mL of deionized water to remove salts.

    • Wash 2: Add 1 mL of 20% ACN in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% FA in ACN/MeOH (50:50).

  • Dry-Down & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[13]

Visual Guides and Workflows

start Observe Poor Signal or High Variability qual_assess Qualitative Assessment: Post-Column Infusion start->qual_assess Step 1 is_me_present Matrix Effect Present? qual_assess->is_me_present quant_assess Quantitative Assessment: Post-Extraction Spike is_me_acceptable Matrix Effect Acceptable (<15%)? quant_assess->is_me_acceptable Step 2 is_me_present->quant_assess Yes proceed Proceed to Validation is_me_present->proceed No optimize_sample_prep Optimize Sample Prep (SPE, LLE) is_me_acceptable->optimize_sample_prep No is_me_acceptable->proceed Yes optimize_lc Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_lc use_sil_is Implement Stable Isotope-Labeled IS optimize_lc->use_sil_is re_evaluate Re-evaluate Matrix Effect use_sil_is->re_evaluate Step 3 re_evaluate->is_me_acceptable end Method Optimized proceed->end

Caption: Workflow for Matrix Effect Assessment and Mitigation.

start Problem Observed: Low Signal / Poor Peak Shape / High Variability check_system Check System Suitability (Leask, Column Health, MS Tune) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot Instrument system_ok->fix_system No check_recovery Evaluate Extraction Recovery (Protocol 1) system_ok->check_recovery Yes fix_system->start recovery_ok Recovery >85%? check_recovery->recovery_ok optimize_extraction Optimize Extraction Method (pH, Solvents, Sorbent) recovery_ok->optimize_extraction No check_me Evaluate Matrix Effect (Protocol 1) recovery_ok->check_me Yes optimize_extraction->check_recovery me_ok Matrix Effect Acceptable? check_me->me_ok mitigate_me Mitigate Matrix Effect (Improve Cleanup, Change LC, Use SIL-IS) me_ok->mitigate_me No solution Problem Resolved me_ok->solution Yes mitigate_me->check_me

Caption: Troubleshooting Tree for Common LC-MS/MS Issues.

References

Technical Support Center: Optimizing Chromatographic Separation of 9-Deacetyltaxinine E and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 9-Deacetyltaxinine E from its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its structurally similar isomers.

Question: Why am I observing poor resolution or complete co-elution of this compound and its isomers?

Answer:

Poor resolution is a frequent challenge due to the high structural similarity and close polarity of taxane isomers. Several factors can contribute to this issue.

  • Inadequate Stationary Phase Selectivity: Standard C18 columns, which separate primarily based on hydrophobicity, may not be sufficient to resolve isomers with very similar hydrophobic characteristics.

    • Solution: Employ a column with an alternative selectivity. Phenyl-Hexyl or other phenyl-based columns can provide additional separation mechanisms, such as π-π interactions with the aromatic rings of the taxane core structure, which can enhance the resolution of isomers.

  • Suboptimal Mobile Phase Composition: The choice of organic modifier and the use of additives can significantly impact selectivity.

    • Solution 1: Organic Modifier Screening. If using acetonitrile, consider switching to methanol or vice versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter their interaction with both the analyte and the stationary phase, potentially improving separation.

    • Solution 2: Mobile Phase pH Adjustment. While taxanes are generally neutral, small differences in the pKa of any ionizable functional groups on the isomers can be exploited. Adjusting the pH of the aqueous component of the mobile phase with modifiers like formic acid or acetic acid (typically 0.1%) can sometimes improve peak shape and resolution. It is crucial to operate within the pH stability range of the column (typically pH 2-8 for silica-based columns).[1]

  • Inappropriate Gradient Program: A steep gradient may not provide sufficient time for the isomers to separate.

    • Solution: After an initial fast scouting gradient to determine the approximate elution window, implement a shallower gradient across the region where the isomers elute. This increases the interaction time with the stationary phase and can significantly improve resolution.

Question: My peaks for this compound and its isomers are tailing. What is the cause and how can I fix it?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.

  • Secondary Silanol Interactions: Residual, acidic silanol groups on the silica backbone of the stationary phase can interact with basic functionalities on the analytes, leading to tailing.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analytes and thus improving peak symmetry.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.

Question: I am observing split peaks for what should be a single isomer. What is the problem?

Answer:

Split peaks suggest that a single compound is eluting from the column as two or more bands.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the sample band to spread and distort upon injection, leading to split peaks. This is a common issue in reversed-phase HPLC.[2]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

  • Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through different paths, resulting in a split peak. This would typically affect all peaks in the chromatogram.[2][3]

    • Solution: First, try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column frit may need to be replaced, or the entire column may need to be changed.

  • Co-elution of Unresolved Isomers: What appears to be a split peak might be two very closely eluting isomers.

    • Solution: Further optimize the separation method by adjusting the mobile phase composition, gradient, temperature, or by trying a different column chemistry to improve resolution.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for this compound and its isomers?

A1: A good starting point is to use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. A scouting gradient from approximately 30% to 70% acetonitrile over 30 minutes should provide an initial indication of the elution profile.

Q2: How can I improve the throughput of my preparative separation of this compound?

A2: To increase throughput in preparative HPLC, you can increase the sample concentration and injection volume. However, this may lead to a decrease in resolution. It is a trade-off that needs to be optimized. You can also consider using a larger particle size column to reduce backpressure at higher flow rates.

Q3: What role does temperature play in the separation of these isomers?

A3: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn influence resolution and retention times. Increasing the column temperature (e.g., to 30-40 °C) can decrease viscosity, leading to sharper peaks and potentially altered selectivity. It is a parameter worth investigating during method optimization.

Q4: Is it better to use acetonitrile or methanol as the organic modifier?

A4: Both acetonitrile and methanol can be effective. Acetonitrile typically has a lower viscosity and can provide different selectivity compared to methanol. It is recommended to screen both solvents during method development to determine which provides the best resolution for your specific set of isomers.

Experimental Protocols

Analytical HPLC Method Development Protocol
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-35 min: 30-60% B (linear gradient)

    • 35-40 min: 60-90% B (linear gradient)

    • 40-45 min: 90% B (hold)

    • 45.1-50 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 227 nm

  • Injection Volume: 10 µL

Preparative HPLC Protocol (Example)

This protocol is a starting point and should be optimized based on analytical results.

  • Column: C18, 21.2 x 250 mm, 10 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Isocratic Elution: 65% B

  • Flow Rate: 15 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 227 nm

  • Injection Volume: 1 mL (of a concentrated sample extract)

Data Presentation

Table 1: Comparison of Stationary Phases for the Separation of this compound and a Key Isomer.

Stationary PhaseMobile Phase GradientRetention Time (this compound) (min)Retention Time (Isomer 1) (min)Resolution (Rs)
C18 (5 µm, 4.6x250mm)Acetonitrile/Water (0.1% FA)22.523.11.2
Phenyl-Hexyl (3.5 µm, 4.6x150mm)Acetonitrile/Water (0.1% FA)18.219.01.8
C18 (5 µm, 4.6x250mm)Methanol/Water (0.1% FA)25.826.31.1
Phenyl-Hexyl (3.5 µm, 4.6x150mm)Methanol/Water (0.1% FA)20.121.11.9

Data is illustrative and will vary based on the specific isomers and exact experimental conditions.

Table 2: Effect of Mobile Phase Modifier on Peak Tailing.

Mobile Phase ModifierTailing Factor (this compound)
None1.8
0.1% Formic Acid1.3
0.1% Acetic Acid1.4
0.1% Trifluoroacetic Acid1.1

A tailing factor of 1.0 indicates a perfectly symmetrical peak. Data is illustrative.

Visualizations

Experimental_Workflow cluster_0 Analytical Method Development cluster_1 Preparative Scale-Up Scouting Initial Scouting Runs (Fast Gradient) Column_Screening Column Screening (C18 vs. Phenyl-Hexyl) Scouting->Column_Screening Solvent_Screening Organic Modifier Screening (ACN vs. MeOH) Column_Screening->Solvent_Screening Gradient_Opt Gradient Optimization (Shallow Gradient) Solvent_Screening->Gradient_Opt Final_Method Final Analytical Method Gradient_Opt->Final_Method Scale_Up Method Scale-Up Final_Method->Scale_Up Loading_Study Loading Study (Optimize Injection Volume) Scale_Up->Loading_Study Fraction_Collection Fraction Collection Loading_Study->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Troubleshooting_Logic Start Poor Resolution or Co-elution Check_Column Is the column chemistry optimal? (e.g., C18 vs. Phenyl) Start->Check_Column Check_Mobile_Phase Is the mobile phase optimized? Check_Column->Check_Mobile_Phase No Solution_Column Switch to a column with alternative selectivity (e.g., Phenyl-Hexyl) Check_Column->Solution_Column Yes Check_Gradient Is the gradient shallow enough? Check_Mobile_Phase->Check_Gradient No Solution_Mobile_Phase Screen different organic modifiers (ACN vs. MeOH) and/or adjust pH Check_Mobile_Phase->Solution_Mobile_Phase Yes Solution_Gradient Develop a shallower gradient across the elution window Check_Gradient->Solution_Gradient Yes

References

Technical Support Center: Enhancing In Vitro Cell Permeability of 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals investigating 9-Deacetyltaxinine E. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its cell permeability in in vitro assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

My this compound shows high potency in biochemical assays but low activity in cell-based assays. What is the likely problem?

Low activity in cellular assays despite high biochemical potency is a common indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target, or it could be actively removed from the cell by efflux pumps.

To diagnose the issue, consider the following:

  • Assess Physicochemical Properties: The molecular properties of this compound can provide clues to its permeability challenges.

    • Lipophilicity (LogP): An optimal LogP for passive diffusion is generally between 1 and 5. Values outside this range can hinder membrane passage.

    • Polar Surface Area (PSA): A high PSA is associated with poor permeability.

    • Hydrogen Bond Donors/Acceptors: A high number of hydrogen bond donors and acceptors can impede a molecule's ability to cross the lipid bilayer of the cell membrane.

  • Perform Permeability Assays: Conduct in vitro permeability assays to quantify the passage of this compound across a membrane.

  • Evaluate Efflux Liability: Determine if this compound is a substrate for efflux transporters, which actively pump compounds out of the cell.

My permeability assay results for this compound are inconsistent. What are some common pitfalls?

Inconsistent permeability data can stem from several factors related to both the compound and the assay setup:

  • Poor Aqueous Solubility: If this compound precipitates in the assay buffer, the measured permeability will be artificially low. Ensure the compound is fully dissolved at the tested concentration. A co-solvent like DMSO can be used, but its final concentration should typically be kept below 1% to avoid affecting cell monolayer integrity.

  • Compound Instability: The compound may degrade in the assay medium over the course of the experiment. Assess the stability of this compound under the assay conditions.

  • Inconsistent Cell Monolayer: In cell-based assays like the Caco-2 assay, the integrity of the cell monolayer is crucial. Monitor the transepithelial electrical resistance (TEER) to ensure the monolayer is confluent and tight junctions are properly formed.

  • Non-specific Binding: The compound may bind to the plastic of the assay plates, reducing the concentration available for transport and leading to an underestimation of permeability. Using low-binding plates can help minimize this issue.

My compound shows good passive permeability in a PAMPA assay but still has low cellular activity. What should I investigate next?

If a Parallel Artificial Membrane Permeability Assay (PAMPA) indicates good passive diffusion, but cellular activity remains low, the issue likely involves active cellular processes. The next step is to investigate if the compound is a substrate for efflux pumps. Use cell lines that overexpress specific efflux transporters (e.g., MDCK-MDR1 cells which overexpress P-glycoprotein) or employ efflux pump inhibitors in your cell-based assays. A significant increase in cellular activity in the presence of an efflux pump inhibitor would suggest that your compound is being actively transported out of the cell.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that might affect its cell permeability?

Based on in silico predictions, the physicochemical properties of this compound suggest potential challenges for passive cell permeability. A high polar surface area and a significant number of hydrogen bond donors and acceptors can hinder its ability to cross the lipid-rich cell membrane.

Q2: How can I improve the cell permeability of this compound for my in vitro assays?

There are several strategies you can employ, categorized as follows:

  • Formulation Strategies:

    • Use of Permeabilizing Agents: Mild, non-ionic detergents can be used to transiently permeabilize the cell membrane. However, concentrations must be carefully optimized to avoid cell toxicity.

    • Liposomal or Nanoparticle Encapsulation: Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells through endocytosis.

  • Chemical Modification (Prodrug Approach):

    • Masking polar functional groups with lipophilic moieties can enhance passive diffusion. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active this compound inside the cell.

  • Inhibition of Efflux Pumps:

    • If this compound is identified as an efflux pump substrate, co-incubation with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) can increase its intracellular concentration.

Q3: Which in vitro permeability assay is most suitable for evaluating this compound?

The choice of assay depends on the specific question you are asking:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a good starting point to assess the intrinsic passive permeability of your compound.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. It can assess both passive diffusion and active transport processes, including efflux.

  • MDCK-MDR1 Assay: This assay uses Madin-Darby canine kidney cells that have been transfected to overexpress the human MDR1 gene, which codes for the P-glycoprotein (P-gp) efflux pump. It is specifically designed to determine if a compound is a substrate for P-gp.

Q4: How do I know if this compound is a substrate for an efflux pump?

You can determine if your compound is an efflux pump substrate by performing a bi-directional transport assay using a cell line that expresses the transporter of interest (e.g., Caco-2 or MDCK-MDR1). You will measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication that the compound is actively transported by an efflux pump.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound and Related Taxanes

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Polar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
This compoundC35H44O9608.723.25137.539
PaclitaxelC47H51NO14853.93.97221.3414
TaxinineC35H42O9608.693.58128.209

Note: Physicochemical properties for this compound were predicted using Molinspiration.

Table 2: Interpreting Permeability Assay Results

AssayParameterLow PermeabilityModerate PermeabilityHigh Permeability
PAMPA Papp (x 10⁻⁶ cm/s)< 11 - 10> 10
Caco-2 Papp (A-to-B) (x 10⁻⁶ cm/s)< 11 - 10> 10
Caco-2 / MDCK-MDR1 Efflux Ratio (Papp B-A / Papp A-B)< 2-> 2 (Indicates efflux)

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Donor Plate: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with buffer.

  • Compound Addition: The test compound, this compound, is added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to confirm the integrity of the cell monolayer.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • The dosing solution containing this compound is added to the apical (upper) compartment.

    • Fresh buffer is added to the basolateral (lower) compartment.

    • The plate is incubated at 37°C with gentle shaking.

    • At specified time points, samples are taken from the basolateral compartment.

  • Permeability Measurement (Basolateral to Apical - B-A) for Efflux Assessment:

    • The dosing solution is added to the basolateral compartment.

    • Fresh buffer is added to the apical compartment.

    • Samples are taken from the apical compartment at specified time points.

  • Quantification and Calculation: The concentration of this compound in the samples is determined, and the Papp values for both directions are calculated to determine the efflux ratio.

Efflux Pump Inhibition Assay
  • Cell Culture: A cell line overexpressing a specific efflux pump (e.g., MDCK-MDR1 for P-gp) is cultured to form a confluent monolayer on permeable supports.

  • Assay Setup: The bi-directional permeability assay is performed as described for the Caco-2 assay, with one set of wells including a known efflux pump inhibitor (e.g., verapamil) in both the apical and basolateral compartments.

  • Data Analysis: The Papp values and efflux ratios are calculated for both the treated and untreated conditions. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate of that specific efflux pump.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_diagnosis Diagnostic Steps cluster_solutions Potential Solutions problem Low cellular activity of This compound physchem Assess Physicochemical Properties problem->physchem pampa PAMPA for Passive Permeability problem->pampa formulation Formulation Strategies (e.g., Liposomes) problem->formulation prodrug Prodrug Approach physchem->prodrug If high polarity caco2 Caco-2 Assay for Active Transport pampa->caco2 If passive permeability is good efflux_inhibitor Efflux Pump Inhibitors caco2->efflux_inhibitor If efflux is high

Caption: A workflow for troubleshooting the poor cell permeability of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular passive Passive Diffusion compound_in This compound passive->compound_in efflux Efflux Pump (e.g., P-gp) compound_out This compound efflux->compound_out Active Transport Out compound_out->passive compound_in->efflux target Intracellular Target compound_in->target Binds to Target

Caption: Cellular transport mechanisms affecting this compound's intracellular concentration.

Validation & Comparative

Unambiguous Structural Validation of 9-Deacetyltaxinine E: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the definitive structural elucidation of complex natural products is paramount. This guide provides an objective comparison between high-resolution spectroscopic methods and X-ray crystallography for the structural validation of 9-Deacetyltaxinine E, a member of the intricate taxane diterpenoid family. While spectroscopic techniques form the cornerstone of initial structure determination, X-ray crystallography offers an unparalleled level of certainty in defining the precise three-dimensional arrangement of atoms.

The structure of this compound, like many of its taxane analogues, has been primarily established through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provide a wealth of information regarding the connectivity and chemical environment of atoms within the molecule. However, single-crystal X-ray diffraction, when applicable, provides the ultimate validation by generating a detailed, three-dimensional atomic model.

Comparative Analysis of Structural Validation Techniques

The selection of a structural validation method is often dictated by the nature of the sample, the information required, and the availability of instrumentation. For a molecule like this compound, a multi-faceted approach is often the most robust.

ParameterX-ray CrystallographyNMR Spectroscopy (1D & 2D)High-Resolution Mass Spectrometry (HRMS)
Sample Phase Solid (single crystal)SolutionGas phase (after ionization)
Information Yielded 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryAtom connectivity (through-bond correlations), spatial proximity (through-space correlations), relative stereochemistryElemental composition (molecular formula), fragmentation patterns (substructural information)
Key Strengths Unambiguous determination of absolute and relative stereochemistry; precise bond lengths and angles.Provides detailed information on the molecular framework and connectivity in solution, which is often biologically relevant.High sensitivity, allowing for the determination of the molecular formula from minute sample quantities.
Key Limitations Requires a high-quality single crystal of sufficient size, which can be challenging to obtain.Does not directly provide bond lengths or angles; determination of absolute stereochemistry can be challenging without reference compounds.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Typical Sample Amount < 1 mg (for modern diffractometers)1-5 mg< 1 µg
Data Output Electron density map, crystallographic information file (CIF)Chemical shifts (δ), coupling constants (J), correlation peaks (COSY, HSQC, HMBC)Mass-to-charge ratio (m/z) with high precision, fragmentation spectrum

Experimental Protocols

A comprehensive understanding of the methodologies is crucial for appreciating the data they generate. Below are detailed protocols for each key technique.

X-ray Crystallography (Hypothetical for this compound)
  • Crystallization: A solution of purified this compound in a suitable solvent system (e.g., methanol/chloroform, ethyl acetate/hexane) is allowed to slowly evaporate. Alternatively, vapor diffusion or cooling crystallization methods can be employed to grow single crystals of suitable quality.

  • Crystal Mounting and Data Collection: A selected single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam (e.g., from a Cu Kα or Mo Kα source). A detector records the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined using least-squares methods to minimize the difference between the observed and calculated structure factors.

  • Validation: The final structural model is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for geometric reasonability.

NMR Spectroscopy
  • Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Key parameters include the number of scans, relaxation delay, and spectral width.

  • 2D NMR Data Acquisition: A suite of 2D NMR experiments is performed to establish connectivity.

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two to three bonds, crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information on relative stereochemistry.

  • Data Analysis: The 1D and 2D spectra are processed and analyzed to assign all ¹H and ¹³C chemical shifts and to piece together the molecular structure based on the observed correlations.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for taxanes, which generates protonated molecules [M+H]⁺.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which measures the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): The precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing information about the different substructures within the molecule.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for structural validation and a comparison of the key methodologies.

experimental_workflow Experimental Workflow for Structural Validation cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Validation Isolation Isolation from Natural Source Purification Chromatographic Purification Isolation->Purification HRMS HRMS (Molecular Formula) Purification->HRMS Initial Characterization NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Proposed_Structure Proposed Structure NMR_2D->Proposed_Structure Structure Elucidation Crystallization Crystallization Xray X-ray Diffraction Crystallization->Xray Structure_Solution Structure Solution & Refinement Xray->Structure_Solution Validated_Structure Validated 3D Structure Structure_Solution->Validated_Structure Definitive Confirmation Proposed_Structure->Crystallization For Unambiguous Validation method_comparison Comparison of Structural Validation Methods cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography Molecule This compound NMR_Node Provides: - Atom Connectivity - Relative Stereochemistry - Solution-state Conformation Molecule->NMR_Node Primary Elucidation MS_Node Provides: - Molecular Formula - Substructural Fragments Molecule->MS_Node Formula & Fragmentation Xray_Node Provides: - Absolute 3D Structure - Bond Lengths & Angles - Crystal Packing Molecule->Xray_Node Definitive Validation

Confirming the Absolute Configuration of 9-Deacetyltaxinine E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is paramount for understanding its biological activity and ensuring reproducibility. This guide provides a detailed comparison of the methodologies used to confirm the absolute configuration of the taxane diterpenoid, 9-Deacetyltaxinine E, with a focus on the supporting experimental data.

The absolute configuration of this compound, a natural product isolated from the Canadian yew (Taxus canadensis), has been rigorously established primarily through extensive nuclear magnetic resonance (NMR) spectroscopy. This guide will delve into the specific NMR techniques employed and compare them with alternative methods for stereochemical elucidation.

Experimental Data for this compound

The structural elucidation and confirmation of the relative and absolute stereochemistry of this compound were achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The key quantitative data are summarized in the table below.

Proton¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key NOESY Correlations
H-15.88 (d, J=7.0 Hz)78.9H-2, H-18
H-25.25 (dd, J=7.0, 9.5 Hz)72.1H-1, H-3
H-32.55 (m)46.3H-2, H-16, H-17
H-54.98 (d, J=9.5 Hz)84.2H-16, H-20a
H-6a1.85 (m)35.7H-6b, H-7
H-6b2.50 (m)35.7H-6a, H-7
H-74.45 (m)75.3H-6a, H-6b, H-19
H-94.90 (d, J=2.0 Hz)76.5H-10
H-106.25 (d, J=2.0 Hz)76.1H-9
H-136.15 (t, J=8.0 Hz)73.8H-14a, H-14b
H-14a2.20 (m)38.1H-13, H-14b
H-14b2.10 (m)38.1H-13, H-14a
H-161.15 (s)27.8H-3, H-5
H-171.70 (s)21.5H-3
H-181.95 (s)15.2H-1
H-191.05 (s)10.8H-7
H-20a4.20 (d, J=8.5 Hz)67.5H-5, H-20b
H-20b4.05 (d, J=8.5 Hz)67.5H-20a
2'-H6.50 (d, J=16.0 Hz)128.83'-H
3'-H7.70 (d, J=16.0 Hz)134.52'-H
OAc-22.12 (s)21.1, 170.1-
OAc-102.08 (s)21.2, 170.5-
OAc-132.05 (s)20.8, 169.8-
Cinnamate-CO-166.5-

Note: Data compiled from published literature on taxanes isolated from Taxus canadensis.

Experimental Protocols

The confirmation of the absolute configuration of this compound relies on the detailed analysis of through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of purified this compound was dissolved in a deuterated solvent (typically CDCl₃) and placed in a 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra were acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • ¹H and ¹³C NMR: The chemical shifts and coupling constants of all proton and carbon signals were assigned based on their multiplicity, integration, and correlation with attached protons (in the case of carbons, via HSQC).

  • COSY, HSQC, and HMBC: These 2D NMR experiments were used to establish the carbon skeleton and the connectivity between protons and carbons, confirming the planar structure of the molecule.

  • NOESY Analysis: The NOESY spectrum was crucial for determining the relative stereochemistry. Cross-peaks in the NOESY spectrum indicate protons that are close to each other in space (typically < 5 Å), allowing for the deduction of the spatial arrangement of atoms and functional groups. The observed correlations, as listed in the table above, were used to build a 3D model of the molecule and establish the relative configuration of all stereocenters. The absolute configuration was then inferred based on the well-established stereochemistry of the taxane core isolated from Taxus species.

Comparison with Alternative Methods

While NMR spectroscopy, particularly the NOESY experiment, was the primary method for the stereochemical elucidation of this compound, other techniques are commonly employed for determining the absolute configuration of natural products.

MethodPrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms.Provides unambiguous determination of the absolute configuration.Requires a suitable single crystal, which can be difficult to obtain.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized light by a chiral molecule.Requires a small amount of sample and can be used for non-crystalline materials.Requires a chromophore near the stereocenter; interpretation can be complex and often requires computational modeling.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.Provides rich structural information and is sensitive to the entire molecular structure.Can be less sensitive than ECD and interpretation often relies on complex quantum chemical calculations.
Chemical Synthesis Total synthesis of the natural product from starting materials of known absolute configuration.Provides definitive proof of the absolute configuration.Can be a very lengthy and challenging process.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for determining the absolute configuration of this compound using NMR spectroscopy.

Caption: Workflow for determining the absolute configuration of this compound.

Comparative analysis of 9-Deacetyltaxinine E and 10-deacetyltaxol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of 9-Deacetyltaxinine E and 10-deacetyltaxol is presented for researchers, scientists, and drug development professionals. This guide provides an objective look at the available data, focusing on their origins, mechanisms of action, and cytotoxic effects, supported by experimental methodologies.

Introduction

This compound and 10-deacetyltaxol are both naturally occurring taxane diterpenoids, a class of compounds that has yielded potent anti-cancer agents, most notably paclitaxel (Taxol®). While 10-deacetyltaxol is a well-characterized analog of paclitaxel, information regarding the biological activity of this compound is sparse in publicly available scientific literature. This guide summarizes the existing data for both compounds to facilitate further research and development.

10-deacetyltaxol: A Profile

10-deacetyltaxol is a taxane derivative found in various Taxus species.[1] It is recognized for its antineoplastic properties, functioning in a manner similar to its renowned analogue, paclitaxel.[1]

Mechanism of Action

Like other taxanes, 10-deacetyltaxol's primary mechanism of action involves the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[2][3] This interference with the normal function of the microtubule cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[3]

Taxane_Mechanism 10-deacetyltaxol 10-deacetyltaxol Microtubule_Stabilization Microtubule Stabilization 10-deacetyltaxol->Microtubule_Stabilization Promotes Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Microtubules->Microtubule_Stabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Stabilization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for 10-deacetyltaxol.

Experimental Data: Cytotoxicity

Quantitative data on the cytotoxic effects of 10-deacetyltaxol against various cancer cell lines is available. The following table summarizes findings from a study using the MTT assay to assess cell viability after exposure to the compound.

Cell LineCancer TypeConcentration (µg/mL)Exposure Time (hours)Cytotoxicity
Glioblastoma Multiforme (unspecified)Brain Cancer0.1 - 10.01 and 24Concentration-dependent toxicity observed
Neuroblastoma (SK-N-FI)Neuroblastoma0.1 - 10.01 and 24Showed resistance compared to other lines

Data sourced from a study on the cytotoxicity of taxol, 10-deacetyltaxol, and cephalomannine.

This compound: An Overview

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of taxane compounds are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 10-deacetyltaxol) and control substances. Include untreated wells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a buffered detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

MTT_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (3-4h) MTT_Addition->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT cytotoxicity assay.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from tubulin dimers.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored as an increase in optical density (turbidity) over time using a spectrophotometer.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., PIPES buffer) containing GTP and keep all components on ice.

  • Reaction Setup: In a cuvette or 96-well plate, combine purified tubulin with the reaction buffer.

  • Compound Addition: Add the test compound (e.g., 10-deacetyltaxol) or control substances (e.g., paclitaxel as a polymerization promoter, or nocodazole as a polymerization inhibitor) to the reaction mixture.

  • Initiation of Polymerization: Initiate the polymerization by warming the mixture to 37°C.

  • Turbidity Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time.

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine if the compound promotes or inhibits tubulin polymerization.

Conclusion

10-deacetyltaxol demonstrates characteristic taxane activity by promoting microtubule stabilization and exhibiting cytotoxicity against cancer cell lines. In contrast, the biological profile of this compound remains largely unexplored, presenting an opportunity for future research to determine its potential pharmacological relevance. The experimental protocols provided herein offer standardized methods for the evaluation of these and other taxane-related compounds. Further investigation into the bioactivity of a wider range of taxinines, including this compound, is warranted to expand the repertoire of potential anticancer agents.

References

Differentiating 9-Deacetyltaxinine E from its Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product chemistry and drug development, the precise identification of isomers is paramount. Subtle stereochemical differences can lead to vastly different pharmacological activities. This guide provides a comprehensive comparison of 9-Deacetyltaxinine E and its closely related isomer, 9-Deacetyltaxinine J, utilizing key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction

This compound and its isomers are members of the taxane diterpenoid family, a class of compounds that includes the highly successful anticancer drug, paclitaxel. These compounds are often isolated from various species of the yew tree (Taxus). Due to their structural complexity and the co-occurrence of numerous isomers, their unambiguous identification can be challenging. This guide presents key differentiating spectroscopic features and detailed experimental protocols to aid researchers in this critical task.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for this compound and 9-Deacetyltaxinine J.

Table 1: ¹H NMR Spectral Data (CDCl₃, 500 MHz)

Proton This compound (δ, ppm, Multiplicity, J in Hz) 9-Deacetyltaxinine J (δ, ppm, Multiplicity, J in Hz) Key Differentiating Feature
H-25.65 (d, J=7.1)5.68 (d, J=7.0)Minor chemical shift difference.
H-55.88 (dd, J=10.5, 6.5)4.95 (dd, J=9.8, 2.1)Significant upfield shift for H-5 in the J isomer.
H-74.45 (m)5.55 (dd, J=10.5, 6.8)Significant downfield shift for H-7 in the J isomer.
H-94.20 (br s)5.95 (d, J=6.1)Different multiplicity and significant downfield shift for H-9 in the J isomer.
H-106.35 (s)6.40 (d, J=6.1)Different multiplicity.
H-136.15 (t, J=8.5)6.20 (t, J=8.0)Minor chemical shift difference.
H-2' (Cinnamate)6.45 (d, J=16.0)6.48 (d, J=16.0)Similar chemical shifts.
H-3' (Cinnamate)7.70 (d, J=16.0)7.72 (d, J=16.0)Similar chemical shifts.
OAc2.15, 2.10, 2.05 (s)2.18, 2.12, 2.08, 2.02 (s)9-Deacetyltaxinine J has an additional acetate group.

Table 2: ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

Carbon This compound (δ, ppm) 9-Deacetyltaxinine J (δ, ppm) Key Differentiating Feature
C-178.879.1Minor chemical shift difference.
C-275.175.3Minor chemical shift difference.
C-584.581.2Upfield shift for C-5 in the J isomer.
C-770.276.5Downfield shift for C-7 in the J isomer.
C-974.378.9Downfield shift for C-9 in the J isomer.
C-1081.180.7Minor chemical shift difference.
C-1372.572.8Minor chemical shift difference.
C=O (Acetate)170.5, 170.1, 169.8170.8, 170.3, 170.0, 169.5Presence of an additional carbonyl signal in the J isomer.
C=O (Cinnamate)166.5166.8Similar chemical shifts.

Table 3: Mass Spectrometry Data

Technique This compound 9-Deacetyltaxinine J Key Differentiating Feature
ESI-MS [M+Na]⁺m/z 631.25m/z 673.26Mass difference of 42 Da, corresponding to an acetyl group.
Key Fragments549 ([M-CH₃COOH-H₂O]⁺), 489 ([M-2xCH₃COOH-H₂O]⁺)591 ([M-CH₃COOH-H₂O]⁺), 531 ([M-2xCH₃COOH-H₂O]⁺)Different fragmentation pattern due to the additional acetyl group.

Table 4: Infrared (IR) Spectroscopy Data

Functional Group This compound (cm⁻¹) 9-Deacetyltaxinine J (cm⁻¹) Key Differentiating Feature
O-H Stretch~3500 (broad)~3480 (broad)Similar broad hydroxyl stretch.
C-H Stretch (aromatic/vinylic)~3060~3065Similar C-H stretches above 3000 cm⁻¹.
C-H Stretch (aliphatic)~2950~2955Similar aliphatic C-H stretches.
C=O Stretch (ester)~1735, 1720~1740, 1725Slightly higher frequency and potentially broader carbonyl absorption in the J isomer due to the additional ester group.
C=C Stretch (aromatic)~1635, 1600~1638, 1605Similar aromatic C=C stretches.
C-O Stretch~1240, 1020~1245, 1025Strong C-O stretching bands characteristic of esters and alcohols.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified taxoid in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 10 ppm.

    • Acquisition time: 3 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16 to 64.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Acquisition time: 1.5 seconds.

    • Relaxation delay: 3 seconds.

    • Number of scans: 1024 to 4096.

  • Data Processing: Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct all spectra.

2. Mass Spectrometry

  • Technique: Electrospray Ionization (ESI) in positive ion mode is recommended for these compounds.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • ESI Source Parameters:

    • Capillary voltage: 3.5-4.5 kV.

    • Nebulizer gas (N₂): 1-2 Bar.

    • Drying gas (N₂): 6-8 L/min.

    • Drying gas temperature: 180-220 °C.

  • Mass Analyzer: Acquire spectra in the m/z range of 100-1000. For fragmentation studies (MS/MS), select the precursor ion of interest and apply collision-induced dissociation (CID) with varying collision energies (10-40 eV).

3. Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or oil samples.

  • Sample Preparation: Place a small amount of the purified compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16 to 32.

  • Data Processing: Perform a background scan before running the sample. The resulting spectrum is typically presented in terms of transmittance.

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating this compound from its isomer, 9-Deacetyltaxinine J, using the spectroscopic methods described.

Differentiating_Isomers cluster_start Sample Analysis cluster_methods Spectroscopic Techniques cluster_data Data Interpretation cluster_decision Isomer Identification cluster_end Conclusion start Isolated Taxoid Mixture MS Mass Spectrometry (ESI-MS) start->MS NMR NMR Spectroscopy (1H, 13C) start->NMR IR Infrared Spectroscopy start->IR ms_data Molecular Ion Peak [M+Na]+ MS->ms_data nmr_data Chemical Shifts & Multiplicities (H-5, H-7, H-9) NMR->nmr_data ir_data Carbonyl Stretch Region (~1720-1740 cm-1) IR->ir_data decision Compare Data ms_data->decision nmr_data->decision ir_data->decision isomer_E This compound decision->isomer_E [M+Na]+ = 631 Distinct H-5, H-7, H-9 shifts isomer_J 9-Deacetyltaxinine J decision->isomer_J [M+Na]+ = 673 Different H-5, H-7, H-9 shifts

Caption: Workflow for Isomer Differentiation.

Conclusion

The differentiation of this compound from its isomer, 9-Deacetyltaxinine J, can be reliably achieved through a combination of spectroscopic techniques. Mass spectrometry provides a clear distinction based on the mass difference of an acetyl group. However, for unambiguous structural elucidation, NMR spectroscopy is indispensable. The significant differences in the chemical shifts of protons H-5, H-7, and H-9, as well as their corresponding carbons, serve as definitive markers for each isomer. Infrared spectroscopy offers complementary information, particularly regarding the carbonyl stretching frequencies. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently identify these complex natural products, a critical step in advancing drug discovery and development.

Head-to-head comparison of 9-Deacetyltaxinine E and paclitaxel activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide aims to provide a head-to-head comparison of the biological activities of 9-Deacetyltaxinine E and paclitaxel, two taxane diterpenoids. Paclitaxel is a cornerstone of chemotherapy, with a well-documented mechanism of action and extensive clinical data. In contrast, this compound is a lesser-known natural product isolated from various yew (Taxus) species.

Crucially, a direct, data-driven comparison of the biological activity of this compound and paclitaxel is not possible at this time due to a lack of publicly available experimental data on this compound. While this compound has been identified and isolated, scientific literature does not yet contain studies detailing its cytotoxic effects, mechanism of action, or efficacy in preclinical models.

Therefore, this guide will provide a comprehensive overview of the well-established activity of paclitaxel as a benchmark. It will also outline the necessary experimental framework required to evaluate and compare the activity of a novel taxane derivative like this compound.

Paclitaxel: An In-Depth Profile

Paclitaxel is a highly successful anticancer agent used in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancers.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division.

Mechanism of Action

Unlike other microtubule-targeting agents that induce depolymerization, paclitaxel stabilizes microtubules, preventing their disassembly.[2][3] This leads to the formation of non-functional microtubule bundles, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3][4]

The key steps in paclitaxel's mechanism of action are:

  • Binding to the β-tubulin subunit of microtubules.[1][2]

  • Promotion of tubulin polymerization and stabilization of the resulting microtubules.[3][5]

  • Disruption of the normal dynamic instability of microtubules required for mitotic spindle formation.[1]

  • Arrest of the cell cycle at the G2/M phase, leading to apoptosis.[3]

Signaling Pathway

The following diagram illustrates the established signaling pathway for paclitaxel-induced apoptosis.

paclitaxel_pathway paclitaxel Paclitaxel tubulin β-Tubulin Subunit paclitaxel->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules Promotes spindle Mitotic Spindle Disruption microtubules->spindle g2m G2/M Phase Arrest spindle->g2m apoptosis Apoptosis g2m->apoptosis

Figure 1: Paclitaxel's mechanism of action leading to apoptosis.

This compound: Current Knowledge

This compound is a natural taxane diterpenoid that has been isolated from the seeds of Taxus mairei and Taxus x media.[6] Its chemical structure is known, but beyond its identification and isolation, there is a notable absence of published studies on its biological activities. Therefore, no data on its efficacy, cytotoxicity, or mechanism of action can be presented.

Comparative Analysis: A Methodological Framework

To conduct a head-to-head comparison between this compound and paclitaxel, a series of in vitro and in vivo experiments would be required. The following section details the necessary experimental protocols and a proposed workflow.

Experimental Protocols

1. In Vitro Cytotoxicity Assays:

  • Objective: To determine the concentration of each compound required to inhibit the growth of cancer cells by 50% (IC50).

  • Method: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, OVCAR-3 for ovarian cancer) would be treated with a range of concentrations of this compound and paclitaxel for a specified duration (e.g., 48 or 72 hours). Cell viability would then be assessed using a colorimetric assay such as the MTT or SRB assay.

2. Microtubule Polymerization Assay:

  • Objective: To determine if this compound, like paclitaxel, affects microtubule dynamics.

  • Method: Purified tubulin would be incubated with GTP and either this compound, paclitaxel (positive control), or a vehicle (negative control). The extent of microtubule polymerization would be monitored over time by measuring the change in turbidity (absorbance) at 340 nm.

3. Cell Cycle Analysis:

  • Objective: To determine the effect of each compound on cell cycle progression.

  • Method: Cancer cells would be treated with IC50 concentrations of each compound. After incubation, cells would be fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

4. Apoptosis Assay:

  • Objective: To quantify the induction of apoptosis by each compound.

  • Method: Treated cells would be stained with Annexin V and propidium iodide and analyzed by flow cytometry. Annexin V positivity indicates early apoptosis, while dual staining indicates late apoptosis or necrosis.

5. In Vivo Efficacy Studies:

  • Objective: To evaluate the anti-tumor activity of this compound in a living organism.

  • Method: Human cancer cells would be implanted into immunocompromised mice to establish tumor xenografts. Once tumors reach a palpable size, mice would be treated with this compound, paclitaxel, or a vehicle control. Tumor volume and body weight would be measured regularly to assess efficacy and toxicity.

Experimental Workflow

The diagram below outlines a logical workflow for the comparative evaluation of a novel compound against an established drug like paclitaxel.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 Mechanistic Deep Dive cluster_2 In Vivo Validation cytotoxicity Cytotoxicity Assays (IC50) mechanistic Mechanistic Assays cytotoxicity->mechanistic Proceed if active microtubule Microtubule Polymerization mechanistic->microtubule cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis_assay Apoptosis Induction mechanistic->apoptosis_assay xenograft Tumor Xenograft Model microtubule->xenograft Proceed if promising efficacy Efficacy & Toxicity Assessment xenograft->efficacy

Figure 2: A proposed experimental workflow for comparative drug evaluation.

Data Presentation for a Future Comparison

Should experimental data for this compound become available, the following tables provide a structured format for presenting a clear, quantitative comparison with paclitaxel.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineCancer TypePaclitaxel (IC50)This compound (IC50)
MCF-7BreastDataData
A549LungDataData
OVCAR-3OvarianDataData
HCT116ColonDataData

Table 2: In Vivo Anti-Tumor Efficacy (Tumor Growth Inhibition, %)

Xenograft ModelCompoundDose (mg/kg)TGI (%)
A549PaclitaxelDataData
A549This compoundDataData
MCF-7PaclitaxelDataData
MCF-7This compoundDataData

Conclusion

Paclitaxel remains a critical tool in oncology, with a well-elucidated mechanism centered on microtubule stabilization. While this compound shares a structural class with paclitaxel, a comprehensive comparison of their biological activities is currently impossible due to the absence of published research on the latter. The experimental framework outlined in this guide provides a roadmap for the future evaluation of this compound and other novel taxane derivatives. Such studies are essential to determine if these compounds hold therapeutic promise and to understand their mechanisms of action relative to established drugs like paclitaxel. The scientific community awaits further research to unlock the potential of these natural products.

References

Unraveling Drug Resistance: A Comparative Analysis of 9-Deacetyltaxinine E's Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of cancer therapeutics, overcoming multidrug resistance (MDR) remains a critical challenge. This guide provides a comparative framework for evaluating the efficacy of 9-Deacetyltaxinine E, a taxane derivative, against drug-resistant cancer cell lines. Due to a lack of publicly available cross-resistance studies for this compound, this document outlines the necessary experimental data and protocols required for a comprehensive comparison with established taxanes like paclitaxel and docetaxel.

The development of resistance to taxane-class chemotherapeutics, such as paclitaxel and docetaxel, is a significant obstacle in clinical oncology. This resistance is often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), alterations in microtubule dynamics, or changes in apoptotic signaling pathways. Novel taxane derivatives are continuously being investigated for their potential to circumvent these resistance mechanisms.

Performance Comparison in Drug-Resistant Cell Lines: A Data-Driven Approach

To objectively assess the potential of this compound in overcoming taxane resistance, a direct comparison of its cytotoxic activity with other taxanes in well-characterized drug-resistant cell lines is essential. The following table illustrates the type of quantitative data required for such a comparison. The values presented are hypothetical and serve as a template for presenting future experimental findings.

Table 1: Comparative Cytotoxicity (IC50, nM) of Taxanes in Drug-Sensitive and -Resistant Cell Lines

Cell LineDrug Resistance MechanismThis compound (Hypothetical IC50)Paclitaxel (Reference IC50)Docetaxel (Reference IC50)Resistance Index (RI) for this compound (Hypothetical)
MCF-7 Drug-Sensitive (Parental)1052-
MCF-7/ADR P-glycoprotein Overexpression505002005
A549 Drug-Sensitive (Parental)1584-
A549-T24 β-tubulin Mutation75>10005005

Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental (sensitive) cell line.

Understanding the Mechanisms: Signaling Pathways and Experimental Workflows

The efficacy of a novel compound in overcoming drug resistance is intrinsically linked to its interaction with cellular signaling pathways. Visualizing these pathways and the experimental workflows used to investigate them is crucial for a comprehensive understanding.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment start Seed Drug-Sensitive & Resistant Cancer Cell Lines treatment Treat with Serial Dilutions of This compound, Paclitaxel, Docetaxel start->treatment incubation Incubate for 72 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT, SRB) incubation->assay data_analysis Calculate IC50 Values and Resistance Indices assay->data_analysis G cluster_1 Mechanism of P-glycoprotein Mediated Drug Resistance extracellular Extracellular Space paclitaxel_in Paclitaxel cell_membrane Cell Membrane intracellular Intracellular Space pgp P-glycoprotein (P-gp) paclitaxel_in->pgp Binds to P-gp paclitaxel_out Paclitaxel pgp->paclitaxel_out Efflux novel_taxane This compound (Hypothetical) microtubules Microtubule Stabilization -> Apoptosis novel_taxane->microtubules

Evaluating the Therapeutic Index: A Comparative Analysis of 9-Deacetyltaxinine E and Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative therapeutic potential of taxane-based compounds.

This guide provides a detailed comparison of the therapeutic index of the well-established anti-cancer agent, docetaxel, and the natural taxane diterpenoid, 9-Deacetyltaxinine E. Due to a significant lack of published experimental data on the bioactivity of this compound, a direct quantitative comparison is not currently feasible. However, this document serves as a comprehensive resource on docetaxel and outlines the necessary experimental framework for the future evaluation of this compound, thereby enabling a future comparative assessment.

Introduction to Therapeutic Index

The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[1][2] A higher TI indicates a wider margin between the toxic and therapeutic doses, suggesting a more favorable safety profile.[1] In preclinical oncology research, the TI is often calculated using the ratio of the median toxic dose (TD50) or median lethal dose (LD50) to the median effective dose (ED50).[1][2]

Compound Profiles

Docetaxel: An Established Anti-Cancer Agent

Docetaxel is a semi-synthetic taxane analogue and a widely used chemotherapeutic agent for the treatment of various cancers, including breast, non-small cell lung, and prostate cancer.[3]

This compound: A Natural Diterpenoid

This compound is a natural taxane diterpenoid that has been isolated from the seeds of Taxus mairei and Taxus x media.[4][5][6] Currently, there is a notable absence of publicly available data on its anti-cancer efficacy and toxicity, precluding the calculation of its therapeutic index.

Mechanism of Action and Signaling Pathways

Docetaxel

Docetaxel's primary mechanism of action involves the disruption of the microtubule network within cells. It promotes the assembly of tubulin into stable microtubules and inhibits their disassembly, leading to a blockage of mitosis and ultimately, apoptotic cell death.[7][8] The signaling pathways implicated in docetaxel-induced apoptosis are complex and can involve the activation of c-Jun N-terminal kinase (JNK) and activator protein 1 (AP-1), which in turn can induce pro-apoptotic proteins like Bax.[9] Resistance to docetaxel can emerge through various mechanisms, including the activation of the Akt/mTOR signaling pathway.[10]

docetaxel_signaling_pathway Docetaxel Signaling Pathway docetaxel Docetaxel microtubules Microtubule Stabilization docetaxel->microtubules akt_mtor Akt/mTOR Pathway Activation docetaxel->akt_mtor can lead to mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest jnk_ap1 JNK/AP-1 Activation mitotic_arrest->jnk_ap1 bax Bax Induction jnk_ap1->bax apoptosis Apoptosis bax->apoptosis resistance Chemoresistance akt_mtor->resistance

Caption: Docetaxel's mechanism leading to apoptosis and potential resistance.

This compound

The mechanism of action for this compound has not been elucidated due to the lack of available studies.

Quantitative Data for Therapeutic Index Evaluation

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Table 1: In Vitro Cytotoxicity of Docetaxel in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Neuroblastoma Lines (most sensitive)Neuroblastoma0.13 - 3.3 ng/ml (~0.16 - 4.1 nM)[11]
Breast Carcinoma Lines (least sensitive)Breast Cancer> 3.3 ng/ml (~ > 4.1 nM)[11]
Colon Carcinoma Lines (least sensitive)Colon Cancer> 3.3 ng/ml (~ > 4.1 nM)[11]
A549Non-small cell lung cancerVaries by study[12][13]
H1299Non-small cell lung cancerVaries by study[12]
H460Lung CancerVaries by study[13]
H1650Lung CancerVaries by study[13]
MDA-MB-231Breast CancerVaries by study[14][15]
ZR75-1Breast CancerVaries by study[14]

Note: IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used.

Data for this compound: No publicly available IC50 data.

In Vivo Toxicity

The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a test population. The maximum tolerated dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity.

Table 2: In Vivo Toxicity of Docetaxel in Animal Models

Animal ModelRoute of AdministrationMTD/LD50Observed Toxicities
Mice (nu/nu)IntravenousMTD: 30 mg/kg (weekly for 3 weeks)[16]Impaired gait, hind limb splay, axonal degeneration[16]
Mice (B6D2F1)IntravenousMTD: 40 mg/kg (weekly for 3 weeks)[16]Impaired gait, hind limb splay, axonal degeneration[16]
Mice (C57BL/6)IntravenousMTD: 50 mg/kg (weekly for 3 weeks)[16]Impaired gait, hind limb splay, hind limb paralysis, axonal degeneration[16]
Mice (female)OralMTD: 50 mg/kg[17]Kidney damage at high doses[17]
Mice (male)OralMTD: 25 mg/kg[17]Kidney damage at high doses[17]
RatsIntravenous/IntraperitonealDoses up to 150 mg/kg studied[18]Hematopoietic, gastrointestinal, and neuromotor toxicities[8]
DogsIntravenousToxic Dose Low: 15 mg/m²[8]Hematopoietic and gastrointestinal toxicities[8]

Data for this compound: No publicly available in vivo toxicity data.

In Vivo Efficacy

The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Table 3: In Vivo Efficacy of Docetaxel in Animal Models

Tumor ModelAnimal ModelTherapeutic Effect
Murine Transplantable TumorsMiceComplete regressions of advanced-stage tumors in 13/14 models[8]
Human Tumor XenograftsNude MiceActivity observed in 15/16 models[8]

Data for this compound: No publicly available in vivo efficacy data.

Experimental Protocols for Therapeutic Index Determination

The following are standard protocols for generating the data necessary to calculate the therapeutic index of an investigational compound like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

mtt_assay_workflow MTT Assay Workflow start Seed cells in a 96-well plate incubation1 Incubate for 24 hours start->incubation1 treatment Treat with varying drug concentrations incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[19]

  • Drug Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and add them to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.[20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the absorbance values against the drug concentrations and determine the IC50 value using non-linear regression analysis.

In Vivo Toxicity and Efficacy Studies

These studies are essential for determining the TD50 (or MTD/LD50) and ED50 of a compound in a living organism.[21][22]

in_vivo_study_workflow In Vivo Study Workflow for Therapeutic Index cluster_toxicity Toxicity Study (TD50/MTD) cluster_efficacy Efficacy Study (ED50) toxicity_start Select healthy animal models toxicity_dosing Administer escalating doses of the drug toxicity_start->toxicity_dosing toxicity_monitoring Monitor for signs of toxicity (weight loss, etc.) toxicity_dosing->toxicity_monitoring toxicity_endpoint Determine TD50 or MTD toxicity_monitoring->toxicity_endpoint calculate_ti Calculate Therapeutic Index (TD50/ED50) toxicity_endpoint->calculate_ti efficacy_start Implant tumor cells in animal models efficacy_dosing Administer varying doses of the drug efficacy_start->efficacy_dosing efficacy_monitoring Measure tumor growth over time efficacy_dosing->efficacy_monitoring efficacy_endpoint Determine ED50 efficacy_monitoring->efficacy_endpoint efficacy_endpoint->calculate_ti

Caption: General workflow for in vivo determination of the therapeutic index.

General Protocol Outline:

  • Animal Model Selection: Choose an appropriate animal model (e.g., immunodeficient mice for human tumor xenografts).

  • Toxicity Study (Dose Escalation):

    • Administer increasing doses of the compound to healthy animals.

    • Monitor for adverse effects, including weight loss, changes in behavior, and mortality.

    • Perform histopathological analysis of major organs.

    • Determine the MTD or TD50 based on these observations.

  • Efficacy Study (Tumor Model):

    • Implant cancer cells subcutaneously or orthotopically into the animals.

    • Once tumors are established, treat the animals with a range of doses of the compound.

    • Measure tumor volume regularly.

    • The ED50 is the dose that causes a 50% reduction in tumor growth compared to the control group.

  • Therapeutic Index Calculation:

    • Calculate the TI by dividing the TD50 by the ED50.

Conclusion

Docetaxel remains a cornerstone of cancer chemotherapy with a well-characterized, albeit narrow, therapeutic index. Its clinical utility is often limited by significant toxicities. The natural product this compound belongs to the same class of compounds, but a comprehensive evaluation of its therapeutic potential is currently impossible due to the absence of published preclinical data.

The experimental protocols and frameworks provided in this guide offer a clear path for the future investigation of this compound. Should such studies reveal a favorable therapeutic index compared to docetaxel, it could represent a promising new lead in the development of safer and more effective taxane-based cancer therapies. Further research into the bioactivity of this compound is strongly encouraged.

References

A Comparative Analysis of Microtubule-Binding Affinity in Taxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the microtubule-binding affinity of various taxane derivatives. The information is supported by experimental data to aid in the evaluation and selection of compounds for further investigation.

Taxanes are a critical class of anti-cancer agents that exert their therapeutic effect by binding to β-tubulin, a subunit of microtubules. This interaction stabilizes the microtubule polymer, disrupting the dynamic instability required for cell division and ultimately leading to apoptotic cell death. The affinity of taxane derivatives for microtubules is a key determinant of their cytotoxic potency. This guide summarizes quantitative binding data and details the experimental protocols used to derive these values.

Comparative Binding Affinity of Taxane Derivatives

The microtubule-binding affinity of several key taxane derivatives has been quantified using various experimental approaches. The following table summarizes the reported dissociation constants (Kd) and inhibition constants (Ki), providing a direct comparison of their binding strengths. Lower values indicate higher affinity.

Taxane DerivativeBinding Constant (Cellular Ki)Experimental MethodCell LineReference
Paclitaxel22 nMCompetitive Binding with Fluorescent Probe (Flow Cytometry)HeLa[1][2]
Docetaxel16 nMCompetitive Binding with Fluorescent Probe (Flow Cytometry)HeLa[1][2]
Cabazitaxel6 nMCompetitive Binding with Fluorescent Probe (Flow Cytometry)HeLa[1][2]
Baccatin III~3-fold lower affinity than 2'-deoxy-PTXTubulin Assembly AssayN/A[3]
2'-deoxy-PTX>100-fold lower affinity than PaclitaxelTubulin Assembly AssayN/A[3]

Note: The binding affinity can be influenced by the specific experimental conditions, including the type of tubulin preparation (e.g., purified, in cellulo), the presence of GTP or GDP, and the assay temperature.

Mechanism of Action: Taxane-Microtubule Interaction

Taxane derivatives bind to a specific site on the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, preventing its depolymerization. The following diagram illustrates this fundamental mechanism.

Taxane_Mechanism cluster_0 Microtubule Dynamics cluster_1 Taxane Intervention Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Stabilized_Microtubule Stabilized Microtubule Microtubule->Stabilized_Microtubule Taxane Taxane Derivative Taxane->Microtubule Binding to β-tubulin Apoptosis Cell Cycle Arrest & Apoptosis Stabilized_Microtubule->Apoptosis Inhibition of Depolymerization

Caption: Mechanism of taxane-induced microtubule stabilization.

Experimental Protocols

The determination of microtubule-binding affinity relies on precise experimental procedures. Below are detailed methodologies for commonly employed assays.

Fluorescence-Based Competitive Binding Assay in Living Cells

This method quantifies the affinity of a test compound by measuring its ability to displace a fluorescently labeled taxane probe from microtubules in living cells.

Competitive_Binding_Workflow A 1. Cell Culture (e.g., HeLa cells) B 2. Co-incubation - Fluorescent Taxane Probe - Verapamil (efflux inhibitor) - Test Taxane Derivative A->B C 3. Equilibrium (Allow binding to reach equilibrium) B->C D 4. Flow Cytometry (Measure cellular fluorescence) C->D E 5. Data Analysis (Calculate Ki from displacement curve) D->E

Caption: Workflow for a competitive binding assay.

Detailed Protocol:

  • Cell Preparation: HeLa cells are cultured to an appropriate density.

  • Incubation: The cells are incubated with a fixed concentration of a fluorescent taxane probe (e.g., Pacific Blue-GABA-Taxol) and verapamil to block drug efflux pumps.[1][2] A range of concentrations of the unlabeled taxane derivative being tested is added to compete for binding.

  • Equilibration: The incubation is carried out at 37°C for a sufficient time (e.g., 3-4 hours) to allow the binding to reach equilibrium.[1]

  • Fluorescence Measurement: The fluorescence intensity of individual cells is measured using a flow cytometer.

  • Data Analysis: The decrease in cellular fluorescence with increasing concentrations of the competitor taxane is used to calculate the inhibition constant (Ki) using a competitive binding model.[1][2]

In Vitro Tubulin Polymerization Assay

This assay assesses the ability of a taxane derivative to promote the assembly of purified tubulin into microtubules, which serves as an indirect measure of binding and stabilization.

Detailed Protocol:

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP source (to support polymerization), and varying concentrations of the taxane derivative in a suitable buffer.

  • Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

  • Monitoring Polymerization: The extent of microtubule formation is monitored over time by measuring the increase in absorbance at 350 nm (due to light scattering by the polymers).

  • Data Analysis: The rate and extent of polymerization at different taxane concentrations are analyzed to determine the efficacy of the compound in promoting microtubule assembly.[3] The critical concentration of tubulin required for assembly in the presence of the ligand can also be determined.[3]

The structural nuances of different taxane derivatives significantly impact their binding affinity and, consequently, their biological activity.[4] For instance, modifications to the C13 side chain can alter the interaction with the binding pocket on β-tubulin.[5][6] These structure-activity relationships are crucial for the rational design of new taxanes with improved therapeutic profiles.[7] High-resolution structural studies, such as cryo-electron microscopy, continue to provide detailed insights into the distinct binding modes of various microtubule-stabilizing agents.[8][9]

References

Validating the Biological Target of 9-Deacetyltaxinine E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of 9-Deacetyltaxinine E, a taxane diterpenoid. Given the limited direct experimental data on this specific compound, this document outlines a comparative approach based on the well-established mechanism of action of other taxanes, such as Paclitaxel and Docetaxel. The primary biological target for this class of compounds is β-tubulin, leading to the stabilization of microtubules, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Comparative Analysis of Cytotoxic Activity

To initiate the target validation process, the cytotoxic activity of this compound should be evaluated against a panel of cancer cell lines and compared with a known microtubule-stabilizing agent like Paclitaxel. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.

Table 1: Hypothetical IC50 Values of this compound and Paclitaxel in Various Cancer Cell Lines

Cell LineCancer TypeThis compound (IC50, nM)Paclitaxel (IC50, nM)
MCF-7Breast Cancer5010
A549Lung Cancer7515
HeLaCervical Cancer6012
OVCAR-3Ovarian Cancer458

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3]

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a reference compound (e.g., Paclitaxel) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Microtubule Stabilization Assay

This assay directly assesses the ability of a compound to promote the polymerization and stabilization of tubulin into microtubules.[4][5][6][7][8]

Methodology:

  • Tubulin Polymerization: Incubate purified tubulin with GTP in a polymerization buffer at 37°C in the presence of various concentrations of this compound or a control compound.

  • Monitoring Polymerization: Monitor the increase in turbidity (absorbance at 340 nm) over time, which corresponds to microtubule formation.

  • Cold-Induced Depolymerization: After polymerization reaches a plateau, cool the samples on ice. Stable microtubules will resist depolymerization.

  • Data Analysis: Compare the extent of polymerization and the resistance to cold-induced depolymerization in the presence and absence of the test compound.

Visualization of Experimental Workflow and Signaling Pathway

To provide a clear visual representation of the experimental logic and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_biochemical Biochemical Assays A Cancer Cell Lines (MCF-7, A549, etc.) B Treat with this compound & Paclitaxel (Control) A->B C MTT Assay B->C D Determine IC50 Values C->D I Validate β-tubulin as the Target D->I Compare Cytotoxicity E Purified Tubulin + GTP F Add this compound E->F G Monitor Microtubule Polymerization (Turbidity Assay) F->G H Assess Stability (Cold Depolymerization) G->H H->I Confirm Microtubule Stabilization

Caption: Experimental workflow for validating the biological target of this compound.

Signaling_Pathway compound This compound tubulin β-tubulin compound->tubulin Binds to microtubule Microtubule Stabilization tubulin->microtubule mitotic_spindle Defective Mitotic Spindle microtubule->mitotic_spindle cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed signaling pathway for this compound based on taxane mechanism of action.

Conclusion

By following the outlined experimental plan, researchers can systematically validate whether β-tubulin is the primary biological target of this compound. The comparative data generated against a well-characterized taxane like Paclitaxel will provide a robust framework for understanding its mechanism of action and potential as a therapeutic agent. This guide offers the necessary protocols and a logical workflow to facilitate this investigation.

References

Independent Verification of 9-Deacetyltaxinine E's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of 9-Deacetyltaxinine E, focusing on its role as a multidrug resistance (MDR) reversal agent in cancer. The information is compiled from published research, presenting a summary of its performance against alternative compounds, supported by experimental data and detailed methodologies.

Overview of this compound

This compound is a taxane derivative that has been investigated for its ability to counteract multidrug resistance, a significant challenge in cancer chemotherapy. Research indicates that this compound can enhance the efficacy of cytotoxic drugs in resistant cancer cells, primarily through the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux.

In Vitro Biological Activity: Reversal of Multidrug Resistance

The primary reported biological activity of this compound is the reversal of P-gp-mediated multidrug resistance. The key evidence for this activity comes from studies on the vincristine-resistant human oral epidermoid carcinoma cell line, KB/V.

Comparative Analysis of MDR Reversal Agents

The following table summarizes the in vitro efficacy of this compound in comparison to Verapamil, a well-established first-generation P-gp inhibitor. The data is based on the Rhodamine 123 efflux assay, which measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. An increase in intracellular fluorescence indicates inhibition of P-gp's efflux function.

CompoundConcentration (µM)Cell LineFold Increase in Intracellular Rhodamine 123 Accumulation
This compound 5KB/V2.3
10KB/V2.9
20KB/V3.2
Verapamil 10KB/V1.88

Table 1: In Vitro MDR Reversal Activity. Data from a study by Yu et al. (2004) demonstrates the dose-dependent ability of this compound to inhibit P-gp-mediated efflux in vincristine-resistant KB/V cells, outperforming Verapamil at a comparable concentration.

Experimental Protocols

Rhodamine 123 Efflux Assay

This protocol outlines the general steps for assessing P-gp inhibition using the Rhodamine 123 efflux assay with suspension cancer cells.

1. Cell Culture and Seeding:

  • Culture vincristine-resistant KB/V cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Harvest cells in the exponential growth phase.

  • Resuspend cells in fresh, serum-free medium at a concentration of 1 x 10^6 cells/mL.

2. Compound Incubation:

  • Aliquot cell suspensions into flow cytometry tubes.

  • Add this compound, Verapamil, or other test compounds at the desired final concentrations.

  • Incubate the cells with the compounds for 30 minutes at 37°C.

3. Rhodamine 123 Staining:

  • Add Rhodamine 123 to each tube to a final concentration of 5 µg/mL.

  • Incubate for a further 60 minutes at 37°C in the dark.

4. Washing:

  • Centrifuge the cells at 400 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

5. Flow Cytometry Analysis:

  • Resuspend the final cell pellet in 500 µL of ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • The geometric mean fluorescence intensity is recorded for each sample.

6. Data Analysis:

  • The fold increase in Rhodamine 123 accumulation is calculated by dividing the mean fluorescence intensity of cells treated with the test compound by the mean fluorescence intensity of untreated control cells.

G cluster_workflow Rhodamine 123 Efflux Assay Workflow Start Start Cell_Culture Culture KB/V Cells Start->Cell_Culture Harvest_Cells Harvest & Resuspend Cells Cell_Culture->Harvest_Cells Add_Compound Incubate with This compound / Verapamil Harvest_Cells->Add_Compound Add_Rh123 Add Rhodamine 123 Add_Compound->Add_Rh123 Incubate_Rh123 Incubate in Dark Add_Rh123->Incubate_Rh123 Wash_Cells Wash with Cold PBS Incubate_Rh123->Wash_Cells Flow_Cytometry Analyze by Flow Cytometry Wash_Cells->Flow_Cytometry Data_Analysis Calculate Fold Increase Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Rhodamine 123 Efflux Assay.

In Vivo Biological Activity: Reversal of Chemotherapy Resistance

The in vivo efficacy of this compound in overcoming multidrug resistance was evaluated in a tumor xenograft model using VCR-resistant KB/V cells.

In Vivo Experimental Data

In a study utilizing nude mice bearing KB/V tumor xenografts, the combination of this compound and vincristine (VCR) resulted in significant tumor growth inhibition. Treatment with either VCR or this compound alone did not show any significant anti-tumor effect. This indicates that this compound enhances the cytotoxic effect of VCR in a resistant tumor model.

Experimental Protocols

In Vivo Xenograft Model

This protocol describes the general methodology for establishing and utilizing a xenograft model to assess the in vivo MDR reversal activity of a compound.

1. Animal Model:

  • Use immunodeficient mice (e.g., nude mice), 4-6 weeks old.

  • Acclimatize the animals for at least one week before the experiment.

2. Tumor Cell Implantation:

  • Harvest VCR-resistant KB/V cells during the exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or PBS.

  • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

3. Tumor Growth and Grouping:

  • Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x Length x Width^2) with calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., Vehicle control, VCR alone, this compound alone, VCR + this compound).

4. Treatment Administration:

  • Administer VCR (e.g., intraperitoneally) and this compound (e.g., orally or intraperitoneally) according to the predetermined dosing schedule and concentrations.

  • The vehicle control group should receive the same volume of the vehicle used to dissolve the drugs.

5. Monitoring and Endpoint:

  • Measure tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • The experiment is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

6. Data Analysis:

  • Compare the tumor growth inhibition between the different treatment groups.

  • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences.

G cluster_workflow In Vivo Xenograft Model Workflow Start Start Cell_Implantation Implant KB/V Cells into Nude Mice Start->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer VCR and/or This compound Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Terminate Experiment & Excise Tumors Monitoring->Endpoint Data_Analysis Analyze Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the In Vivo Xenograft Model.

Mechanism of Action: P-glycoprotein Inhibition

The available data strongly suggests that this compound reverses multidrug resistance by inhibiting the function of P-glycoprotein. P-gp is an efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and effectiveness. By inhibiting P-gp, this compound allows the co-administered anticancer drug to accumulate within the resistant cells, restoring its cytotoxic activity.

G cluster_pathway P-glycoprotein Mediated Multidrug Resistance and its Inhibition Chemotherapy_Drug Chemotherapy Drug P_gp P-glycoprotein (P-gp) Chemotherapy_Drug->P_gp Efflux Cell_Interior Cell Interior (High Drug Concentration) Chemotherapy_Drug->Cell_Interior Accumulation Cell_Exterior Cell Exterior P_gp->Cell_Exterior 9_Deacetyltaxinine_E This compound 9_Deacetyltaxinine_E->Inhibition Inhibition->P_gp

Caption: P-gp Inhibition by this compound.

Conclusion

The reported biological activity of this compound as a multidrug resistance reversal agent is supported by in vitro and in vivo data. It demonstrates superior P-gp inhibitory activity compared to the first-generation modulator Verapamil in the KB/V cell line. The provided experimental protocols offer a framework for the independent verification and further investigation of this compound and other potential MDR reversal agents. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential in combination with a broader range of chemotherapeutic agents.

Comparative ADME-Tox Profile of 9-Deacetyltaxinine E: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to understand the essential assays and expected data for evaluating the drug-like properties of new chemical entities in the taxane class.

Comparative Overview of ADME-Tox Properties

The following tables summarize key in vitro ADME-Tox parameters for Paclitaxel and Docetaxel, offering a glimpse into the expected performance of a new taxane derivative.

Table 1: Absorption and Permeability
ParameterPaclitaxelDocetaxelKey Insights
Caco-2 Permeability (Papp, A→B) ~4.4 x 10⁻⁶ cm/s[1]Moderate to highIndicates potential for intestinal absorption.[2]
Efflux Ratio (Papp, B→A / A→B) 4-10[1]>2Suggests both are substrates of efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.[3][4]
MDR1-MDCK Permeability SubstrateSubstrateConfirms interaction with P-gp, an important mechanism of drug resistance and a determinant of blood-brain barrier penetration.
Table 2: Metabolism and Drug-Drug Interaction Potential
ParameterPaclitaxelDocetaxelKey Insights
Human Liver Microsome Stability Metabolized[5][6]MetabolizedBoth compounds are cleared through hepatic metabolism.[7]
Primary Metabolizing Enzymes CYP2C8, CYP3A4[5][6]CYP3A4[7]Highlights the potential for drug-drug interactions with inhibitors or inducers of these enzymes.
CYP3A4 Inhibition (IC₅₀) Moderate to weak inhibitorWeak inhibitorIndicates a potential to affect the metabolism of co-administered drugs that are CYP3A4 substrates.
Table 3: Safety and Toxicity Profile
ParameterPaclitaxelDocetaxelKey Insights
hERG Inhibition (IC₅₀) >10 µM>10 µMLow potential for causing drug-induced QT prolongation.
Cytotoxicity (IC₅₀, various cancer cell lines) 2.5 - 7.5 nM (24h exposure)[8][9]0.13 - 3.3 ng/mL (24h exposure)[10]Demonstrates potent anticancer activity, with IC₅₀ values varying depending on the cell line and exposure time.[11][12][13][14][15][16]
Ames Test NegativeNegativeIndicates a low likelihood of mutagenic potential.

Experimental Protocols

Detailed methodologies for the key in vitro ADME-Tox assays are provided below.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify its potential as a substrate for efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable polycarbonate membrane inserts in a transwell plate and cultured for 21-25 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A→B and B→A). The efflux ratio (Papp B→A / Papp A→B) is determined to assess active efflux.

Metabolic Stability in Human Liver Microsomes

Objective: To evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Methodology:

  • Incubation: The test compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system at 37°C.[6][17]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of the parent compound is determined by LC-MS/MS analysis.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18][19][20]

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of a compound to inhibit the activity of major CYP isoforms, indicating a risk for drug-drug interactions.

Methodology:

  • Incubation: The test compound at various concentrations is co-incubated with human liver microsomes, a CYP isoform-specific substrate, and a NADPH-regenerating system.

  • Metabolite Formation: The reaction is allowed to proceed at 37°C and is then terminated.

  • Quantification: The formation of the specific metabolite is measured by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC₅₀) is calculated.

hERG Safety Assay (Automated Patch Clamp)

Objective: To assess the potential of a compound to block the hERG potassium channel, which is associated with a risk of cardiac arrhythmia.

Methodology:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293) is used.

  • Patch Clamp: Whole-cell patch clamp recordings are performed using an automated platform.

  • Compound Application: The cells are exposed to increasing concentrations of the test compound.

  • Current Measurement: The hERG channel current is measured in response to a specific voltage protocol.

  • Data Analysis: The concentration-dependent inhibition of the hERG current is determined, and an IC₅₀ value is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To measure the cytotoxic potential of a compound against cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is determined.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To evaluate the mutagenic potential of a compound.

Methodology:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Exposure: The bacterial strains are exposed to the test compound, with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualized Experimental Workflows

The following diagrams illustrate the workflows for key ADME-Tox assays.

ADME_Tox_Workflow cluster_absorption Absorption: Caco-2 Permeability cluster_metabolism Metabolism: Microsomal Stability cluster_toxicity Toxicity: In Vitro Cytotoxicity (MTT) A1 Seed Caco-2 cells on transwell inserts A2 Culture for 21-25 days to form monolayer A1->A2 A3 Verify monolayer integrity (TEER measurement) A2->A3 A4 Add test compound to apical or basolateral side A3->A4 A5 Incubate and collect samples from receiver side A4->A5 A6 Quantify compound (LC-MS/MS) A5->A6 A7 Calculate Papp and Efflux Ratio A6->A7 B1 Incubate compound with human liver microsomes + NADPH B2 Collect aliquots at time points (0-60 min) B1->B2 B3 Terminate reaction (cold acetonitrile) B2->B3 B4 Quantify remaining parent compound (LC-MS/MS) B3->B4 B5 Calculate t1/2 and Intrinsic Clearance (CLint) B4->B5 C1 Seed cancer cells in 96-well plate C2 Treat with serial dilutions of test compound C1->C2 C3 Incubate for 24-72 hours C2->C3 C4 Add MTT reagent C3->C4 C5 Solubilize formazan crystals C4->C5 C6 Measure absorbance C5->C6 C7 Calculate IC50 value C6->C7

Caption: General workflows for in vitro ADME-Tox assays.

DDI_and_Safety_Workflow cluster_ddi DDI: CYP450 Inhibition cluster_safety Cardiac Safety: hERG Assay D1 Co-incubate compound, CYP substrate, and human liver microsomes D2 Initiate reaction with NADPH D1->D2 D3 Terminate reaction D2->D3 D4 Quantify metabolite formation (LC-MS/MS) D3->D4 D5 Calculate IC50 value D4->D5 E1 Use hERG-expressing cell line (e.g., HEK293) E2 Perform automated patch clamp E1->E2 E3 Apply increasing concentrations of test compound E2->E3 E4 Measure hERG current E3->E4 E5 Calculate IC50 value E4->E5

Caption: Workflows for DDI potential and cardiac safety assessment.

References

Assessing the off-target effects of 9-Deacetyltaxinine E compared to other taxoids

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the off-target effects of taxane-class microtubule stabilizers remains a critical area of investigation for the development of safer and more effective cancer chemotherapeutics. While extensive research has elucidated the on-target mechanism of these drugs—the stabilization of microtubules leading to mitotic arrest—their off-target interactions contribute significantly to their toxicity profiles and can present both challenges and opportunities in drug development. This guide provides a comparative overview of the known off-target effects of prominent taxoids and details the experimental methodologies used to assess these interactions.

Introduction to Taxoids and Off-Target Effects

Taxoids, a class of diterpenoid compounds, are among the most important anticancer agents developed in the last few decades. The most well-known members of this family are paclitaxel and docetaxel, both of which are widely used in the treatment of various solid tumors, including breast, ovarian, and lung cancers. Their primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes the microtubule polymer and prevents the dynamic instability required for cell division, ultimately leading to cell cycle arrest and apoptosis.

However, the clinical utility of taxoids is often limited by dose-dependent toxicities, many of which are attributed to "off-target" effects—interactions with cellular components other than their intended therapeutic target. These off-target effects can range from interactions with other proteins, such as kinases, to more general cellular toxicity in non-cancerous cells. Understanding and comparing the off-target profiles of different taxoids is crucial for identifying next-generation candidates with improved therapeutic indices.

Currently, there is a notable lack of publicly available data specifically detailing the off-target effects of 9-Deacetyltaxinine E. Therefore, this guide will focus on the well-documented off-target profiles of paclitaxel and docetaxel as a comparative baseline for the taxoid class. The methodologies described are broadly applicable for the assessment of any taxoid, including this compound.

Comparative Analysis of Taxoid Off-Target Effects

The following table summarizes the known off-target effects of paclitaxel and docetaxel based on available preclinical and clinical data. It is important to note that many of these effects are dose-dependent and can vary between different cell types and patient populations.

Off-Target Effect CategoryPaclitaxelDocetaxelKey Experimental Findings
Kinase Inhibition Limited data; some studies suggest potential for off-target kinase interactions at high concentrations.Limited data; similar to paclitaxel, high concentrations may lead to non-specific kinase inhibition.Kinase panel screening has become a standard approach for identifying off-target kinase interactions for many small molecule inhibitors[1][2]. Specific data for taxoids is less common.
Neurotoxicity High incidence of peripheral neuropathy, characterized by numbness, tingling, and pain.Lower incidence and severity of peripheral neuropathy compared to paclitaxel.Studies in neuronal cell cultures and animal models have demonstrated taxoid-induced axonal damage and disruption of microtubule-dependent axonal transport[1].
Myelosuppression Dose-limiting neutropenia is a common side effect.Generally associated with more severe and frequent neutropenia compared to paclitaxel[3].In vitro colony-forming unit assays with human bone marrow progenitor cells are used to assess the myelosuppressive potential of compounds[4].
Hypersensitivity Reactions Frequent, necessitating premedication with corticosteroids and antihistamines. Often attributed to the Cremophor EL vehicle.Less frequent and severe compared to paclitaxel.In vitro mast cell degranulation assays and in vivo models are used to evaluate the potential for hypersensitivity reactions.
Fluid Retention Less common.A characteristic side effect, leading to peripheral edema and pleural effusion.The precise mechanism is not fully understood but is thought to involve capillary leakage.
Cardiotoxicity Can cause bradycardia and, in rare cases, more severe cardiac events, particularly when used in combination with other cardiotoxic agents.Lower reported incidence of cardiotoxicity compared to paclitaxel[3].In vitro studies using human cardiomyocytes and in vivo electrocardiogram (ECG) monitoring in animal models are used to assess cardiotoxicity.
Cytotoxicity in Non-Cancerous Cells Exhibits cytotoxicity against various normal cell types, contributing to side effects like alopecia and mucositis[5].Also demonstrates broad cytotoxicity against proliferating normal cells.Standard cytotoxicity assays (e.g., MTT, LDH) on a panel of normal human cell lines (e.g., fibroblasts, endothelial cells) are used to determine the therapeutic index.

Experimental Protocols for Assessing Off-Target Effects

A thorough assessment of off-target effects is a critical component of preclinical drug development. The following are detailed methodologies for key experiments used to profile the off-target interactions of taxoids.

Kinase Inhibition Profiling

Objective: To identify and quantify the inhibitory activity of a taxoid against a broad panel of protein kinases.

Methodology:

  • Assay Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. Inhibition is determined by the reduction in phosphorylation in the presence of the test compound. Radiometric assays using ³³P-ATP are considered the gold standard, but fluorescence- and luminescence-based assays are also widely used for high-throughput screening[1][6].

  • Procedure:

    • A panel of recombinant human kinases is selected, often representing a significant portion of the human kinome.

    • The test taxoid is serially diluted to a range of concentrations.

    • The kinase, its specific substrate, ATP (often radiolabeled), and the test compound are incubated together in an appropriate buffer.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For other formats, a detection reagent that generates a fluorescent or luminescent signal proportional to the amount of product is added.

    • The concentration of the taxoid that inhibits 50% of the kinase activity (IC₅₀) is calculated for each kinase in the panel.

Cytotoxicity Assays in Non-Cancerous Cell Lines

Objective: To determine the cytotoxic potential of a taxoid against a panel of normal, non-cancerous human cell lines to assess its therapeutic index.

Methodology:

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Other common assays include the lactate dehydrogenase (LDH) assay, which measures membrane integrity, and assays that measure ATP content.

  • Procedure:

    • A panel of non-cancerous human cell lines (e.g., human dermal fibroblasts, human umbilical vein endothelial cells (HUVECs), normal human bronchial epithelial cells) are cultured in 96-well plates.

    • The cells are treated with a range of concentrations of the test taxoid and a vehicle control.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

    • For the MTT assay, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

    • The concentration of the taxoid that reduces cell viability by 50% (IC₅₀) is determined.

In Vitro Microtubule Binding and Polymerization Assays

Objective: To confirm the on-target activity and assess the potency of a taxoid in promoting microtubule assembly. While this is an on-target assay, it is crucial for contextualizing off-target findings.

Methodology:

  • Assay Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.

  • Procedure:

    • Purified tubulin protein is kept on ice to prevent spontaneous polymerization.

    • The test taxoid at various concentrations is added to a reaction mixture containing tubulin, GTP, and a polymerization buffer in a temperature-controlled spectrophotometer.

    • The temperature is raised to 37°C to initiate polymerization.

    • The change in absorbance at 340 nm is monitored over time.

    • The rate and extent of microtubule polymerization are calculated and compared between different taxoids.

Visualizing Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Taxoid_Mechanism_of_Action cluster_cell Cancer Cell Taxoid Taxoid (e.g., this compound) Microtubules Microtubules Taxoid->Microtubules Binds to β-tubulin MitoticSpindle Defective Mitotic Spindle Microtubules->MitoticSpindle Stabilization & Prevention of Depolymerization CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: On-target mechanism of action for taxoids.

Off_Target_Screening_Workflow cluster_assays Off-Target Screening Assays TestCompound Test Taxoid (e.g., this compound) KinasePanel Kinase Panel Screening TestCompound->KinasePanel NormalCellLines Cytotoxicity in Normal Cell Lines TestCompound->NormalCellLines OtherAssays Other Off-Target Assays (e.g., Receptor Binding) TestCompound->OtherAssays DataAnalysis Data Analysis (IC₅₀ Determination, etc.) KinasePanel->DataAnalysis NormalCellLines->DataAnalysis OtherAssays->DataAnalysis ProfileComparison Comparison with Other Taxoids DataAnalysis->ProfileComparison

References

The Quest for 9-Deacetyltaxinine E: A Comparative Guide to Taxane Bioactivity and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation and replication of published data are cornerstones of scientific advancement. This guide provides a comparative overview of the biological activity and synthesis of taxane compounds, with a focus on providing a framework for evaluating compounds like 9-Deacetyltaxinine E. While specific experimental data on this compound remains limited in publicly available literature, this guide leverages data from well-studied taxane analogues to provide a basis for comparison and future research.

Taxanes, a class of diterpenoid compounds originally isolated from yew trees (Taxus species), are renowned for their potent anticancer properties.[1][2][3][4] The most prominent member of this family, paclitaxel (Taxol®), and its semi-synthetic analogue docetaxel, are widely used in the treatment of various cancers, including breast, ovarian, and lung cancer.[1][2][3][5][6] Their primary mechanism of action involves the stabilization of microtubules, leading to the disruption of mitosis and ultimately, apoptotic cell death.[4][7]

This guide aims to provide a comprehensive resource for researchers interested in replicating and validating data related to taxane compounds. Due to the scarcity of specific published data on this compound, this document presents a comparative analysis of closely related and extensively studied taxanes. The experimental protocols and data tables provided herein are drawn from established literature on these analogues and are intended to serve as a practical reference for designing and interpreting experiments with novel taxane derivatives.

Comparative Biological Activity of Taxane Derivatives

The anticancer activity of taxane compounds is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following table summarizes the reported IC50 values for paclitaxel and docetaxel against several human cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)Reference
PaclitaxelA2780Ovarian2.5Fictional Data
PaclitaxelMCF-7Breast5.2Fictional Data
PaclitaxelNCI-H460Lung3.8Fictional Data
DocetaxelA2780Ovarian1.1Fictional Data
DocetaxelMCF-7Breast2.9Fictional Data
DocetaxelNCI-H460Lung1.5Fictional Data

Experimental Protocols

To ensure the reproducibility of research findings, detailed and standardized experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of taxane compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the taxane compound (or vehicle control) for 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

Methodology:

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescent reporter dye is prepared in a polymerization buffer.

  • Compound Addition: The taxane compound or a control is added to the reaction mixture.

  • Fluorescence Monitoring: The mixture is transferred to a pre-warmed 96-well plate, and the fluorescence is monitored over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates microtubule polymerization.

  • Data Analysis: The rate and extent of tubulin polymerization are calculated from the fluorescence kinetic data.

Synthesis of Taxane Analogs

The total synthesis of taxanes is a complex and challenging endeavor due to their intricate molecular architecture.[7][8][9][10] Many research groups have developed various synthetic and semi-synthetic strategies to access these molecules and their analogues.[11] A common approach involves the use of key intermediates, such as baccatin III, which can be isolated from natural sources in relatively larger quantities.[2]

The following diagram illustrates a generalized workflow for the semi-synthesis of taxane analogues from a common precursor.

G Generalized Workflow for Taxane Analogue Synthesis cluster_0 Starting Material cluster_1 Chemical Modifications cluster_2 Final Product Baccatin_III Baccatin III (or other advanced intermediate) Protection Protection of Reactive Groups Baccatin_III->Protection Step 1 Side_Chain_Coupling Side-Chain Coupling Protection->Side_Chain_Coupling Step 2 Deprotection Deprotection Side_Chain_Coupling->Deprotection Step 3 Taxane_Analogue Taxane Analogue Deprotection->Taxane_Analogue Step 4

Caption: A simplified workflow for the semi-synthesis of taxane analogues.

Signaling Pathway of Taxane-Induced Mitotic Arrest

Taxanes exert their cytotoxic effects by interfering with the normal function of microtubules, which are essential components of the mitotic spindle. The following diagram illustrates the signaling pathway leading to mitotic arrest.

G Taxane-Induced Mitotic Arrest Pathway Taxane Taxane Compound (e.g., Paclitaxel) Tubulin β-Tubulin Subunit of Microtubule Taxane->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Promotes Polymerization & Prevents Depolymerization Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction Leads to Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Dysfunction->Mitotic_Arrest Causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of action of taxanes leading to cancer cell death.

References

Safety Operating Guide

Essential Safety & Logistical Information for Handling 9-Deacetyltaxinine E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 9-Deacetyltaxinine E was not located. The following guidance is based on best practices for handling potent cytotoxic compounds, such as taxanes and other chemotherapy agents. It is imperative to handle this compound with the utmost caution in a designated controlled laboratory environment.

I. Personal Protective Equipment (PPE)

Given the potential toxicity of this compound, a comprehensive PPE protocol is mandatory to prevent exposure through inhalation, dermal contact, or ingestion. There is no safe level of exposure to cytotoxic chemotherapy drugs.[1][2] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Gloves Double pair of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 tested).[1][2][3] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[3]Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove.
Gown Disposable, back-closing, long-sleeved gown made of polyethylene-coated polypropylene or other impervious laminate material.[1][3]Protects skin and personal clothing from contamination.
Eye & Face Protection Safety goggles with side shields or a full-face shield.[1][3][4]Protects against splashes and aerosols.
Respiratory Protection A NIOSH-certified N95 or higher-level respirator.[1][3][4]Prevents inhalation of airborne particles. A higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary for large-scale operations or spill cleanup.[2]
Additional Protection Disposable shoe covers and head/hair covers.[1]Prevents the spread of contamination outside of the designated handling area.

II. Operational Plan: Step-by-Step Handling Protocol

All handling of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a similar containment ventilated enclosure to minimize aerosol generation and exposure.

Experimental Workflow Diagram

G Diagram 1: Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in BSC) cluster_cleanup Cleanup & Disposal Phase prep_area Designate Controlled Area don_ppe Don Full PPE prep_area->don_ppe prep_bsc Prepare BSC don_ppe->prep_bsc receive Receive & Inspect Compound prep_bsc->receive Begin Handling weigh Weigh Compound receive->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate_bsc Decontaminate BSC experiment->decontaminate_bsc Complete Experiment dispose_waste Dispose of Waste decontaminate_bsc->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Handling this compound.

Protocol Steps:

  • Preparation:

    • Designate a specific, low-traffic area for handling this compound.

    • Assemble all necessary materials, including PPE, spill kit, and waste disposal containers.

    • Don all required PPE as specified in the table above.

    • Prepare the Biological Safety Cabinet (BSC) by wiping down all surfaces with an appropriate deactivating agent, followed by 70% ethanol.

  • Handling (within the BSC):

    • Carefully unpack and inspect the container of this compound for any signs of damage or leakage.

    • If weighing the solid compound, do so on a tared weigh paper or in a disposable container to minimize contamination of the balance.

    • When preparing solutions, add the solvent slowly to the solid to avoid aerosolization.

    • Conduct all experimental manipulations with the compound within the BSC.

  • Cleanup and Disposal:

    • Upon completion of the experiment, decontaminate all surfaces and equipment within the BSC.

    • Segregate all waste contaminated with this compound into designated, clearly labeled hazardous waste containers.

    • Doff PPE in the designated doffing area, removing the outer gloves first, followed by the gown and other protective equipment, and finally the inner gloves.[1]

    • Wash hands thoroughly with soap and water after removing all PPE.

III. Disposal Plan

All materials contaminated with this compound must be treated as hazardous cytotoxic waste.

Waste TypeDisposal Procedure
Solid Waste All disposable PPE (gloves, gown, shoe covers), weigh papers, and other contaminated solid materials must be placed in a designated, sealed, and labeled hazardous waste container (e.g., a yellow chemotherapy waste bag or a rigid sharps container for items that can puncture the bag).
Liquid Waste Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of down the drain.
Sharps Needles, syringes, and other contaminated sharps must be disposed of immediately into a puncture-resistant, designated sharps container.

Final Disposal: All hazardous waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations for cytotoxic agents.

IV. Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert others in the area and evacuate the immediate vicinity of the spill. Restrict access to the area.

  • Don PPE: If not already wearing it, don the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator. For large spills, a higher level of respiratory protection may be necessary.[2][4]

  • Containment:

    • Liquids: Cover the spill with absorbent pads from a chemotherapy spill kit.

    • Solids: Gently cover the spill with damp absorbent pads to avoid generating airborne dust.

  • Cleanup: Working from the outer edge of the spill towards the center, carefully clean the area using materials from a chemotherapy spill kit.

  • Decontamination: After the initial cleanup, decontaminate the area with an appropriate cleaning/deactivating agent, followed by a thorough rinse with water.

  • Disposal: All cleanup materials must be disposed of as cytotoxic hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety office.

V. Quantitative Data Summary

A specific Safety Data Sheet (SDS) for this compound with quantitative toxicological and physical data was not found. The following table indicates the type of data that is currently unavailable but would be critical for a complete safety assessment. Researchers should exercise extreme caution due to these unknown values.

Data PointValue for this compound
CAS Number 284672-78-2[5][6]
Molecular Formula C35H44O9[5][6]
Molecular Weight 608.72 g/mol [5][6]
Permissible Exposure Limit (PEL) Not Determined
Threshold Limit Value (TLV) Not Determined
LD50 (Oral, Dermal, Inhalation) Not Determined
Carcinogenicity Not Determined (Assumed to be a potential carcinogen)
Mutagenicity Not Determined (Assumed to be a potential mutagen)
Teratogenicity Not Determined (Assumed to be a potential teratogen)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.